Osilodrostat

Catalog No.
S548884
CAS No.
928134-65-0
M.F
C13H10FN3
M. Wt
227.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osilodrostat

CAS Number

928134-65-0

Product Name

Osilodrostat

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LCI699; LCI 699; LCI-699; Osilodrostat; Osilodrostat free base

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F

The exact mass of the compound Osilodrostat is 227.08588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Osilodrostat: Mechanism of Action and CYP11B1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Osilodrostat (development code LCI699) represents the first FDA-approved cortisol synthesis inhibitor specifically indicated for the treatment of Cushing's disease (CD), a life-threatening condition characterized by chronic cortisol overproduction. With an incidence of 0.2–5.0 per million people per year, overt Cushing's syndrome (CS) most commonly affects women and presents substantial clinical challenges due to its associated comorbidities, including hypertension, glucose intolerance, skin atrophy, and depression. The most prevalent cause of CS is pituitary adenomas (CD), which autonomously secrete excessive adrenocorticotropic hormone (ACTH), driving uncontrolled cortisol production from the adrenal glands. While surgical removal of pituitary tumors remains the first-line treatment, the risk of recurrence is substantial (15–66%), creating a critical need for effective pharmacologic interventions for post-surgical management [1] [2].

Initially developed by Novartis as an aldosterone synthase inhibitor for hypertension treatment, this compound was repurposed following phase II clinical studies that revealed its potent effects on cortisol synthesis. These trials demonstrated that this compound treatment led to the accumulation of 11-deoxycortisol and a reduction in ACTH-stimulated serum cortisol, highlighting its potential as a CYP11B1 inhibitor for Cushing's disease. This repurposing exemplifies a successful drug development strategy where understanding precise molecular mechanisms enabled clinical application for a different therapeutic indication [1] [2] [3]. The drug has since demonstrated significant efficacy in phase III clinical trials, normalizing 24-hour urine-free cortisol in significantly more CD patients than placebo while maintaining disease control over extended periods with improvement in disease-related comorbidities [1] [4].

Molecular Pharmacology and Target Specificity

Primary Mechanism of Action

This compound functions as a potent reversible inhibitor of two critical adrenal cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). These enzymes share 93% sequence homology at the amino acid level, explaining this compound's activity against both targets. CYP11B1 catalyzes the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol—while CYP11B2 mediates the final three steps in aldosterone synthesis from 11-deoxycorticosterone (DOC). By inhibiting these key enzymes, this compound effectively reduces cortisol production in Cushing's disease patients and aldosterone synthesis, which was the original focus during its development for hypertension [1] [2] [3].

The molecular structure of this compound contributes to its targeted mechanism. As a synthetic organic compound with molecular weight of 227.09 g/mol, it exhibits favorable physicochemical properties including no Lipinski's rule violations, suggesting good oral bioavailability. The compound features hydrogen bond acceptors but no hydrogen bond donors, with a topological polar surface area of 41.61 Ų and XLogP of 2.18, indicating appropriate characteristics for membrane permeability and target engagement [5].

Enzyme Selectivity Profile

Recent comprehensive studies have thoroughly characterized this compound's selectivity across human steroidogenic cytochrome P450 enzymes, confirming its highly specific inhibition profile. The table below summarizes its inhibitory potency against key enzymatic targets:

Table 1: this compound Inhibition Parameters Across Steroidogenic Enzymes

Enzyme Target Function in Steroidogenesis IC₅₀ (nM) Kₕ (nM) Inhibition Model
CYP11B1 Cortisol synthase (converts 11-deoxycortisol to cortisol) 0.1-10 [1] ~1 [2] Tight-binding, competitive
CYP11B2 Aldosterone synthase (converts DOC to aldosterone) 0.1-10 [1] ~1 [2] Tight-binding, competitive
CYP11A1 Cholesterol side-chain cleavage Partial inhibition at high concentrations 18,800 [2] Weak binding
CYP17A1 17α-hydroxylase/17,20-lyase No inhibition up to 1000 nM [1] N/D No significant inhibition
CYP21A2 21-hydroxylase No inhibition up to 1000 nM [1] N/D No significant inhibition

This exceptional selectivity profile distinguishes this compound from other steroidogenesis inhibitors like metyrapone, which exhibits broader enzymatic inhibition. The extremely tight binding to CYP11B1 and CYP11B2 (Kₕ ≈ 1 nM) contrasted with minimal inhibition of CYP17A1 and CYP21A2 even at micromolar concentrations demonstrates remarkable molecular specificity. Partial inhibition of CYP11A1 (cholesterol side-chain cleavage enzyme) occurs only at very high concentrations (Kₕ = 18.8 μM), which is unlikely to be clinically relevant at therapeutic doses [1] [2] [6].

The binding characteristics of this compound to its primary targets require quadratic fitting of spectral binding data due to extremely tight binding, necessitating specialized competition experiments to accurately determine dissociation constants. This tight binding contributes to this compound's longer half-life (~4 hours) compared to metyrapone (~2 hours) and ketoconazole (~3 hours), allowing for twice-daily dosing and sustained target engagement [1] [3].

Steroidogenic Pathway and Inhibition Sites

G cluster_legend Inhibition Legend Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 DOC DOC Progesterone->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone 3β-HSD 11-deoxycortisol 11-deoxycortisol 17-OH Progesterone->11-deoxycortisol CYP21A2 Androgens Androgens 17-OH Progesterone->Androgens CYP17A1 Cortisol Cortisol 11-deoxycortisol->Cortisol CYP11B1 Inhibited This compound Inhibited NotInhibited Not Inhibited

Figure 1: Adrenal Steroidogenesis Pathway with this compound Inhibition Sites. The diagram highlights enzymes targeted by this compound (yellow) and unaffected pathways (white). CYP11B1 and CYP11B2 represent primary inhibition sites, while CYP17A1 and CYP21A2 show no significant inhibition.

The strategic inhibition of the final enzymatic step in cortisol production provides this compound with a distinct therapeutic advantage. By targeting CYP11B1 specifically, the drug avoids significant accumulation of mineralocorticoid precursors compared to earlier inhibitors, though some accumulation of 11-deoxycortisol and 11-deoxycorticosterone does occur. This targeted approach results in more focused hormonal control compared to older steroidogenesis inhibitors that affect multiple enzymatic pathways [1] [2] [3].

Experimental Models and Methodologies

Cellular Inhibition Assays

Comprehensive assessment of this compound's effects on adrenal steroidogenesis employed the NCI-H295R human adrenocortical cancer cell line, a well-established model for studying adrenal steroid production. The experimental protocol involved specific conditions and steps to ensure reproducible results:

  • Cell Preparation: NCI-H295R cells were treated with 10 μM forskolin in medium with 1% serum for 72 hours to stimulate steroid production, then seeded in 12-well plates at 80% confluency [1] [2].
  • Treatment Conditions: Cells were experimentally treated in serum-free medium with this compound concentrations ranging from 0-1000 nM, alongside comparator compounds including 1000 nM ketoconazole or 1000 nM metyrapone (final ethanol content <1% v/v) [1] [2].
  • Sample Collection: Medium was removed at 24 hours, and steroids were extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify production levels of cortisol, aldosterone, and various steroid precursors [1] [2].
  • Data Analysis: Dose-response curves were generated by plotting measured steroid products as a function of inhibitor concentration, with half-maximal inhibitory concentrations (IC₅₀) calculated using GraphPad Prism software version 9.0.0 with data fit to the dose-response inhibitor (three-parameter) equation [2].

This cellular model demonstrated that this compound inhibits cortisol and aldosterone production in a dose-dependent manner, with near-complete suppression achieved at 1000 nM. The assay also revealed increased concentrations of the steroid precursors 11-deoxycortisol and 11-deoxycorticosterone, consistent with specific CYP11B1 and CYP11B2 inhibition without significant blockade of earlier steroidogenic enzymes [1] [2].

Recombinant Enzyme Systems

To delineate effects on individual steroidogenic P450 enzymes, researchers employed HEK-293 or V79 cell lines stably expressing single human steroidogenic P450 enzymes. This reductionist approach allowed precise characterization of inhibition specificity:

  • Cell Line Development: V79 or HEK-293 cells were transfected with pcDNA3 plasmid driving expression of individual enzymes (CYP11A1, CYP11B1, CYP11B2, CYP17A1, or CYP21A2) using FuGENE6 transfection reagent. Cells underwent selection with G418 at 1.6 mg/mL to establish clones with stable plasmid integration [2].
  • Enzyme Activity Screening: Individual clones were expanded and tested for enzyme activity using specific substrates. High-activity clones were selected for inhibition experiments [2].
  • Inhibition Protocol: Stable cell lines were seeded in 12-well plates at 80% confluency and incubated in medium containing 1 μM specific substrate and 0-1000 nM this compound (final ethanol content <1% v/v) [2].
  • Substrate-Product Pairs: Specific substrate-product pairs were utilized for each enzyme:
    • CYP11A1: 22R-hydroxycholesterol as substrate
    • CYP17A1: progesterone as substrate
    • CYP21A2: 17-hydroxyprogesterone as substrate
    • CYP11B1: 11-deoxycortisol as substrate
    • CYP11B2: corticosterone as substrate (rather than DOC to limit intermediate complexity) [2]
  • Quantification: Medium aliquots were removed after 5 hours, and steroids were extracted and analyzed by LC-MS/MS. Percent inhibition was plotted as a function of inhibitor concentration to calculate IC₅₀ values [2].

This experimental approach confirmed potent inhibition of CYP11B1 and CYP11B2 with IC₅₀ values of 0.1-10 nM, while demonstrating negligible inhibition of CYP17A1 and CYP21A2 at this compound concentrations up to 1000 nM [1] [2].

Binding Assays with Purified Recombinant Enzymes

For precise quantification of binding affinity, researchers employed spectrophotometric equilibrium and competition binding assays with purified recombinant enzymes incorporated into lipid nanodiscs:

  • Protein Expression and Purification: CYP11B2 and CYP11B1 were expressed in Escherichia coli and purified using French press system at 16,000 PSI followed by Ni-NTA resin chromatography with specific washing and elution buffers [2].
  • Nanodisc Incorporation: Purified P450 enzymes were successfully incorporated into lipid nanodiscs to maintain native-like membrane environment, crucial for accurate assessment of binding characteristics [2].
  • Spectral Binding Studies: Binding affinity was determined by spectrophotometric titration. Due to extremely tight binding, data required quadratic fitting and substrate competition experiments to calculate accurate dissociation constants (Kₕ) [1] [2].
  • Quality Control: Protein concentration and integrity were verified via carbon monoxide difference spectra, and specific content was validated before proceeding with binding experiments [2].

These sophisticated binding experiments confirmed the high affinity of this compound for CYP11B1 and CYP11B2 (Kₕ ≈ 1 nM or less) and much weaker binding for CYP11A1 (Kₕ = 18.8 μM), providing biophysical validation of the compound's selectivity profile [2] [6].

Clinical Translation and Safety Profile

Efficacy Data from Clinical Trials

This compound has demonstrated significant clinical efficacy in multiple phase II and III clinical trials for Cushing's disease. A recent meta-analysis of randomized controlled trials holistically analyzed and summarized the efficacy and safety of this compound across studies:

Table 2: Clinical Efficacy Outcomes from this compound Trials

Efficacy Parameter Results Study Details
24-hour UFC normalization OR: 21.94 (95% CI: 8.53-56.43); P < 0.00001 [4] 8-12 weeks of therapy
Long-term control Sustained efficacy over 48-96 weeks without escape phenomenon [3] [4] LINC 3 & 4 trials extension
Clinical improvements Significant improvement in body weight, blood pressure, glucose metabolism, lipid profile, and quality of life [3] Comprehensive metabolic assessment
Rapid onset Clinical and biochemical improvement within 2-3 weeks [7] Case report of cyclic Cushing's

The odds of achieving normal 24-hour UFC was significantly higher in patients receiving this compound compared to placebo, demonstrating robust biochemical efficacy. Long-term extension studies have shown that this compound maintains sustained efficacy over many months without evidence of escape phenomenon that can occur with some cortisol-lowering medications [3] [4].

Safety and Adverse Event Profile

While generally well-tolerated, this compound treatment is associated with predictable adverse events related to its mechanism of action. The most common adverse events include decreased appetite, nausea, diarrhea, fatigue, headache, and arthralgia. Adverse events of special interest include:

  • Hypocortisolism-related AEs: Resulting from excessive cortisol inhibition, requiring careful dose titration and potentially temporary discontinuation with glucocorticoid replacement therapy [3].
  • Adrenal hormone precursor accumulation: Including 11-deoxycortisol and 11-deoxycorticosterone, which can potentially cause or worsen hypertension, peripheral edema, and hypokalemia [3].
  • Androgen accumulation: Increased androstenedione and testosterone may cause or worsen acne and hirsutism, though these effects appear less frequent than with metyrapone [3].

Real-world safety data from the FDA Adverse Event Reporting System (FAERS) database has provided additional insights into the safety profile. Analysis of 782 reports where this compound was the primary suspected drug identified frequently reported events including general disorders (18.4%), gastrointestinal disorders (11.2%), and nervous system disorders (7.4%). Disproportionality analysis confirmed previously known adverse drug reactions and identified potential new signals including cardiac flutter, ventricular extrasystoles, muscular weakness, and increased susceptibility to infections including COVID-19 [8].

Comparative Pharmacodynamics

This compound exhibits several advantages over older steroidogenesis inhibitors:

  • Higher potency: In experimental settings, this compound inhibits cortisol production more potently than both metyrapone (IC₅₀ 0.0347 µM vs. 0.0678 µM) and ketoconazole (IC₅₀ 0.0347 µM vs. 0.6210 µM) in human adrenocortical cell cultures [3].
  • Longer half-life: With a half-life of approximately 4 hours compared to metyrapone (~2 hours) and ketoconazole (~3 hours), enabling twice-daily dosing [3].
  • Better androgen profile: Compared to metyrapone, this compound causes less accumulation of 11-deoxycortisol and androgens despite similar normalization of urine-free cortisol, potentially due to stronger inhibition of CYP17A1 and/or cholesterol side-chain cleavage at clinical doses [1] [3].

The experimental workflow below illustrates the comprehensive approach used to characterize this compound's mechanism of action:

G Start Study Design Cellular Cellular Assays NCI-H295R cells Start->Cellular In vitro models Data1 Dose-response curves IC₅₀ determination Cellular->Data1 LC-MS/MS analysis Recombinant Recombinant Systems HEK-293/V79 cells Data2 Enzyme specificity CYP selectivity profile Recombinant->Data2 Individual enzyme assays Binding Binding Assays Purified enzymes in nanodiscs Data3 Binding constants Kₕ measurements Binding->Data3 Spectral studies Clinical Clinical Translation Phase II/III trials Data4 Efficacy & safety UFC normalization Clinical->Data4 Patient outcomes Data1->Recombinant Specificity assessment Data2->Binding Biophysical validation Data3->Clinical Clinical correlation

Figure 2: Experimental Workflow for Characterizing this compound Mechanism of Action. The diagram illustrates the multi-modal approach integrating cellular assays, recombinant systems, binding studies, and clinical translation to comprehensively define this compound's pharmacological profile.

Conclusion

This compound represents a significant advancement in the medical management of Cushing's disease through its targeted inhibition of CYP11B1. Its highly selective mechanism of action, focusing on the final step of cortisol synthesis, provides effective biochemical control with a potentially superior safety profile compared to older steroidogenesis inhibitors. The comprehensive characterization of its enzyme selectivity using advanced cellular, recombinant, and biophysical approaches has provided a robust scientific foundation for its clinical use.

References

pharmacokinetics half-life osilodrostat metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Osilodrostat

The table below summarizes the core pharmacokinetic parameters of this compound.

Parameter Summary Data
Bioavailability Assumed to be essentially complete (rapid and complete oral absorption) [1].
Time to Max Concentration (T~max~) ~1 hour [1] [2]. A high-fat meal can delay T~max~ to 2.5 hours, but this is not considered clinically significant [3].
Elimination Half-Life ~4 hours [1] [3] [2].
Protein Binding Minimal (<40%) for both this compound and its major metabolite [1].
Apparent Volume of Distribution (V~d~) Median of approximately 100 L [1] [2].
Route of Elimination Primarily metabolism followed by renal excretion of metabolites [1].
% Excreted Unchanged 5.2% in urine [1].

Metabolism and Drug Interaction Potential

This compound is extensively metabolized, with only a small fraction excreted unchanged.

  • Metabolic Pathways: this compound is metabolized by multiple enzymes, with no single enzyme contributing more than 25% to its total clearance, reducing its risk as a "victim" of drug-drug interactions (DDIs) [1] [2].
    • ~26% of total clearance is mediated by CYP enzymes (including CYP3A4, CYP2B6, and CYP2D6) [2].
    • ~19% is mediated by UGT enzymes [2].
    • The remaining ~50% is mediated by other, non-CYP/non-UGT enzymes [2].
  • Key Metabolites: The most abundant metabolite in plasma is M34.5 (di-oxygenated this compound). The major urinary metabolite is M16.5 (this compound glucuronide). Available evidence suggests these metabolites do not contribute to the drug's therapeutic efficacy [1].
  • This compound as a Perpetrator of DDIs: this compound can inhibit several CYP enzymes [4] [2].
Enzyme Inhibited Inhibition Potency
CYP1A2 Moderate
CYP2C19 Weak-to-Moderate
CYP2D6 Weak
CYP3A4/5 Weak

This inhibition profile means this compound may increase the exposure of co-administered drugs that are substrates for these enzymes.

Experimental Protocol for Drug Interaction Assessment

The key study that characterized this compound's inhibition potential used a validated clinical method [4].

  • Study Design: A single-center, open-label, fixed-sequence DDI study in healthy adult volunteers.
  • Probe Substrates: A single oral dose of a "cocktail" containing specific probe drugs was used to assess the activity of multiple CYP enzymes simultaneously:
    • Caffeine (100 mg) for CYP1A2
    • Omeprazole (20 mg) for CYP2C19
    • Dextromethorphan (30 mg) for CYP2D6
    • Midazolam (2 mg) for CYP3A4/5
  • Procedure: Subjects received the cocktail alone, followed by a 6-day washout period. They then received a single 50 mg dose of this compound, followed by the cocktail again 30 minutes later [4].
  • Pharmacokinetic Analysis: Blood samples were collected at scheduled times after cocktail administration in both periods. Plasma concentrations of the probe substrates were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The area under the concentration-time curve (AUC) and maximum plasma concentration (C~max~) for each probe, with and without this compound, were compared to determine the geometric mean ratio and 90% confidence intervals [4].

Metabolic Pathway and Enzyme Selectivity

The following diagram illustrates the metabolic fate of this compound in the body and its interactions with key enzymes, based on the described research.

This compound This compound Metabolism Metabolism This compound->Metabolism DDI Inhibits CYP Enzymes (Perpetrator of DDIs) This compound->DDI CYP_enzymes CYP Enzymes (CYP3A4, CYP2B6, CYP2D6) Metabolism->CYP_enzymes UGT_enzymes UGT Enzymes (UGT1A4, UGT2B7, UGT2B10) Metabolism->UGT_enzymes Other_enzymes Other Enzymes (Non-CYP/Non-UGT) Metabolism->Other_enzymes Other_metabolites Other Metabolites (e.g., M24.9) CYP_enzymes->Other_metabolites M16_5 Metabolite M16.5 (this compound Glucuronide) Major Urinary Metabolite UGT_enzymes->M16_5 M34_5 Metabolite M34.5 (Major Plasma Metabolite) Other_enzymes->M34_5 CYP1A2 CYP1A2 (Moderate Inhibition) DDI->CYP1A2 CYP2C19 CYP2C19 (Weak-Moderate Inhibition) DDI->CYP2C19 CYP2D6 CYP2D6 (Weak Inhibition) DDI->CYP2D6 CYP3A4 CYP3A4/5 (Weak Inhibition) DDI->CYP3A4

This diagram visualizes the dual role of this compound: it is extensively metabolized by multiple enzymes and also acts as an inhibitor of several cytochrome P450 enzymes.

Clinical Implications and Dosing

The pharmacokinetic profile of this compound directly informs its clinical use.

  • Dosing Schedule: The 4-hour half-life supports a twice-daily oral dosing regimen to maintain stable therapeutic levels [3].
  • Special Populations: No dose adjustment is needed for renal impairment, but patients with moderate or severe hepatic impairment require a lower starting dose due to increased this compound exposure [1] [2].
  • Clinical Monitoring: The short half-life allows for relatively rapid dose titration. Cortisol levels should be monitored frequently during initial treatment to avoid hypocortisolism and to guide dose adjustments [1] [3].

References

Osilodrostat FDA approval timeline Cushing's syndrome

Author: Smolecule Technical Support Team. Date: February 2026

FDA Approval Timeline

The table below summarizes the key regulatory milestones for osilodrostat.

Date Event Details
March 6, 2020 Initial FDA Approval First approved for adults with Cushing's disease for whom pituitary surgery is not an option or has not been curative [1] [2] [3].
April 16, 2025 Label Expansion Approved Indication broadened to treat endogenous hypercortisolemia in adults with Cushing's syndrome, encompassing more etiologies beyond Cushing's disease [2].
2020 & 2025 Orphan Drug Designation Granted Orphan Drug Designation for the treatment of endogenous Cushing's syndrome [2].

Clinical Development & Trial Data

The FDA approvals were supported by a robust clinical development program, primarily for Cushing's disease. The key trials are summarized below.

Trial Identifier Phase Design Key Efficacy Results Key Safety Findings
LINC 3 [3] Phase III Multicenter, open-label, included a double-blind, randomized withdrawal period in 137 patients with persistent/recurrent Cushing's disease [3]. • At week 34, 86% of pts on this compound maintained normal UFC vs. 29% on placebo [3]. • Improvements in weight, BP, cholesterol, and glucose metrics [3]. Most common AEs related to hypocortisolism; managed via dose adjustment. Other AEs: hypertension (≈10%), hypokalemia (13%), androgen-related effects in females (≈10%) [3].
LINC 4 [2] [3] Phase III Multicenter; 12-week double-blind, placebo-controlled period, followed by a 36-week open-label treatment period [2] [3]. • At week 12, 77% of this compound pts achieved UFC normalization vs. 8% in placebo group [2] [3]. • At week 36, 80.8% maintained mean UFC normalization [3]. Favorable safety profile confirmed. Common AEs: reduced appetite, arthralgia, nausea [3].

Mechanism of Action & Experimental Protocol

Mechanism: this compound is a potent, reversible inhibitor of the enzyme 11β-hydroxylase [2] [3] [4]. This enzyme catalyzes the final step of cortisol biosynthesis in the adrenal cortex. By inhibiting 11β-hydroxylase, this compound effectively reduces the production and secretion of cortisol, addressing the underlying hypercortisolemia in Cushing's syndrome [2] [4].

The following diagram illustrates the drug's specific molecular target in the adrenal steroid synthesis pathway:

steroid_pathway cluster_adrenal Adrenal Cortex Steroid Synthesis Cholesterol Cholesterol 11-Deoxycortisol 11-Deoxycortisol Cholesterol->11-Deoxycortisol Multiple Steps Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase This compound This compound 11β-Hydroxylase 11β-Hydroxylase This compound->11β-Hydroxylase Inhibits

Typical Dosing Protocol: Clinical trials and real-world studies indicate a standard dosing and monitoring approach [3] [4]:

  • Initiation: The recommended starting dose is 2 mg twice daily [4].
  • Titration: The dose should be individually titrated based on the patient's response (as measured by 24-hour Urinary Free Cortisol levels) and tolerability. The dose may be increased every 1-2 weeks until adequate biochemical control is achieved.
  • Monitoring:
    • Efficacy: Regular measurement of 24-hour Urinary Free Cortisol (UFC) is the primary biomarker for monitoring biochemical response [3] [4].
    • Safety: Close monitoring for signs of hypocortisolism and adrenal insufficiency is critical. Electrolyte levels (particularly potassium) should also be monitored due to the risk of hypokalemia related to the accumulation of hormone precursors [3].

Key Takeaways for Professionals

  • Broadened Application: The 2025 label expansion significantly increases this compound's utility, making it a viable option for a wider range of Cushing's syndrome patients beyond just the Cushing's disease subtype [2].
  • Individualized Dosing: There is no correlation between the pre-treatment level of hypercortisolism and the final this compound dose required for disease control. Dosing must be highly individualized based on frequent UFC monitoring and clinical assessment [3] [4].
  • Real-World Evidence: Findings from the ILLUSTRATE study confirm the drug's effectiveness and safety in routine clinical practice across various Cushing's syndrome etiologies, with dosing patterns reflecting individualized treatment approaches [4].

References

in vitro efficacy osilodrostat adrenal cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy in H295R Cells

The core of the in vitro data comes from a study that directly compared the effects of osilodrostat and metyrapone on steroid hormone production in H295R cells [1]. The key quantitative findings are summarized in the table below.

Drug Concentration for 50% Cortisol Decrease Cortisol Level (Change from 270 nmol/L baseline) 11-Deoxycortisol/Cortisol Ratio Effect on Androstenedione
This compound 0.05 µM [1] 114 nmol/L [1] Higher increase vs. metyrapone [1] Slight increase (≤20%) [1]
Metyrapone 0.5 µM [1] 118 nmol/L [1] Lower increase vs. This compound [1] No significant variation [1]

This data demonstrates that this compound is a more potent inhibitor of cortisol production than metyrapone, achieving a similar effect at a tenfold lower concentration [1]. Another study confirmed this higher potency, showing this compound has a lower IC50 (half-maximal inhibitory concentration) for cortisol production than both metyrapone and ketoconazole [2].

Mechanism of Action and Experimental Protocol

This compound primarily inhibits the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step of cortisol synthesis [2]. The experimental workflow and key inhibitory actions are illustrated below.

G Start Seed and culture H295R cells Treat Treat cells with This compound/Metyrapone Start->Treat Incubate Incubate for 72 hours Treat->Incubate Inhibits This compound inhibits CYP11B1/CYP11B2 Treat->Inhibits Measure Measure steroid levels in supernatant via HPLC-MS/MS Incubate->Measure Assay Assay cell viability (Crystal Violet) Measure->Assay Precursors Accumulation of upstream precursors (11-deoxycortisol) Inhibits->Precursors Causes Cortisol Decrease in final products (cortisol) Inhibits->Cortisol Causes

Experimental workflow for evaluating this compound in H295R cells.

Detailed Experimental Methodology

The key in vitro study employed the following protocol [1]:

  • Cell Model: Human adrenocortical carcinoma H295R cells.
  • Drug Exposure: Cells were incubated with this compound or metyrapone at five different concentrations (0.05 µM, 0.1 µM, 0.5 µM, 1 µM, and 5 µM) for 72 hours.
  • Steroid Profiling: The concentration of ten different steroids in the cell culture supernatant was measured using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS).
  • Viability Assay: A Crystal Violet assay was used to assess cell viability after drug exposure, ensuring that observed effects were due to enzyme inhibition and not general cell death.

Key Insights for Researchers

  • Broader Enzyme Inhibition: The potent effect of this compound, along with its distinct steroid profile compared to metyrapone in patients, suggests it may have additional inhibitory effects on enzymes upstream in the steroidogenic pathway, such as 17α-hydroxylase [2]. In vitro models are key to confirming this.
  • Model Limitations and Selection: The H295R cell line produces a wide range of steroids, making it an excellent model for studying steroidogenesis inhibition [3]. The HAC15 cell line, a subclone of H295R, is also used in adrenal research and has been shown to respond to this compound [2] [3]. Note that these are carcinoma-derived lines and may not fully replicate the physiology of normal adrenal cells [3].

References

Comprehensive Pathophysiological Analysis of Endogenous Cushing's Syndrome: Molecular Mechanisms, Diagnostic Approaches, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Overview and Etiological Classification

Endogenous Cushing's syndrome represents a complex endocrine disorder characterized by chronic hypercortisolism resulting from various underlying pathologies. Unlike the more common exogenous form caused by glucocorticoid medication, endogenous Cushing's syndrome originates from intrinsic physiological dysregulation, making its diagnosis and management particularly challenging. The syndrome encompasses multiple etiologies that can be broadly categorized into ACTH-dependent and ACTH-independent forms, each with distinct pathophysiological mechanisms and clinical implications.

The epidemiological profile of endogenous Cushing's syndrome reveals notable patterns across different age groups. In children younger than 5 years, approximately 50% of cases are ACTH-independent, primarily due to congenital disorders of the adrenal cortex or adrenocortical neoplasms. In contrast, among children older than 5 years and adults, 80-90% of cases are ACTH-dependent, with the majority (80-90% of these) caused by ACTH-producing pituitary adenomas (Cushing's disease). Ectopic ACTH production, while rare in children, accounts for a small but significant percentage of cases in adults, typically originating from neuroendocrine tumors such as bronchial carcinoids or pancreatic islet cell tumors [1].

Table 1: Etiological Classification of Endogenous Cushing's Syndrome

Category Subtype Relative Frequency Key Pathological Features
ACTH-dependent Cushing's disease (pituitary adenoma) ~75% of endogenous cases Corticotroph pituitary neuroendocrine tumors, most often microadenomas
Ectopic ACTH syndrome ~15% of endogenous cases Non-pituitary ACTH-secreting tumors (e.g., bronchial carcinoids)
ACTH-independent Adrenal adenoma 5-10% of endogenous cases Unilateral cortisol-producing benign tumors
Adrenal carcinoma Rare Malignant tumors with cortisol production
Bilateral adrenal hyperplasias (PPNAD, PBMAH) Rare Primary pigmented nodular adrenocortical disease, Primary bilateral macronodular adrenal hyperplasia

The clinical manifestations of endogenous Cushing's syndrome reflect the multisystemic impact of chronic glucocorticoid excess. These include distinctive phenotypic changes such as central obesity, facial rounding (moon facies), dorsocervical fat pad accumulation (buffalo hump), and purple abdominal striae. Beyond these classic signs, patients experience serious metabolic derangements including hypertension (present in approximately 90% of cases), hyperglycemia and insulin resistance, and dyslipidemia. Additional significant complications include proximal muscle weakness, osteoporosis, increased susceptibility to infections due to immunosuppression, and neuropsychological disturbances such as depression, emotional lability, and cognitive changes [2] [3]. The cardiovascular impact extends beyond traditional risk factors, with recent evidence demonstrating compromised left ventricular performance even after biochemical remission, suggesting persistent tissue-level effects of prior hypercortisolism [3].

Molecular Mechanisms of Hypercortisolism

Genetic Alterations in Adrenal Causes

The molecular pathogenesis of ACTH-independent Cushing's syndrome has been elucidated through significant advances in genomics over the past decade. Aberrant cAMP-PKA signaling has been identified as a central mechanism in most benign cortisol-producing adrenocortical tumors and hyperplasias [4]. This pathway was initially implicated through the study of rare familial tumor syndromes, notably McCune-Albright syndrome (caused by activating defects in GNAS, encoding the Gsα subunit) and Carney complex (predominantly due to inactivating defects in PRKAR1A, encoding the regulatory subunit 1α of PKA) [4]. Subsequent research has identified defects in multiple components of this signaling cascade across various forms of adrenal Cushing's syndrome.

  • PRKACA Mutations: Somatic activating mutations in PRKACA, which encodes the catalytic subunit Cα of PKA, represent a significant mechanism in cortisol-producing adenomas. These mutations lead to constitutive PKA activation independent of cAMP regulation, resulting in uncontrolled cortisol production and cell proliferation. The mutant PKA exhibits mislocalization within adrenal cells, disrupting normal compartmentalization of signaling and driving pathological cortisol production [5] [4].

  • ARMC5 Mutations: In primary bilateral macronodular adrenal hyperplasia (PBMAH), germline defects in ARMC5, a putative tumor suppressor gene, have emerged as the most common underlying genetic defect. These mutations follow a two-hit model of tumor suppressor inactivation, with germline mutations accompanied by somatic second hits in adrenal tissue. ARMC5 defects lead to dysregulated adrenal growth and cortisol production through mechanisms that are still being elucidated but appear to involve altered apoptosis and transcriptional regulation [4].

  • PDE Gene Mutations: Defects in phosphodiesterase genes PDE11A and PDE8B, which encode enzymes responsible for cAMP degradation, have been identified in various forms of adrenal hyperplasia. These loss-of-function mutations result in intracellular cAMP accumulation and subsequent PKA activation, creating a persistent signal for cortisol production and adrenal cell proliferation [4].

Pathophysiology of Cushing's Disease

Cushing's disease, resulting from ACTH-secreting pituitary adenomas (corticotroph tumors), involves distinct molecular mechanisms characterized by dysregulated ACTH secretion, tumorigenesis, and impaired glucocorticoid feedback.

  • USP8 Mutations: Somatic mutations in the ubiquitin-specific protease 8 (USP8) gene occur in 24-60% of corticotroph tumors [6]. These mutations, more frequent in female patients and typically associated with smaller tumors demonstrating strong POMC expression, enhance the deubiquitinase activity of USP8. This leads to excessive deubiquitination and recycling of epidermal growth factor receptor (EGFR), preventing its degradation and sustaining EGFR signaling. Activated EGFR signaling stimulates both ACTH production through POMC transcription and cell proliferation via MAPK pathways, utilizing mechanisms that include downstream regulation of transcriptional regulators such as Gli1 [6].

  • USP48 and BRAF Mutations: In USP8 wild-type tumors, additional genetic alterations have been identified, including mutations in USP48 (found in approximately 23% of USP8 wild-type cases) and BRAF mutations. USP48 mutations enhance catalytic activity leading to deubiquitination of the transcriptional factor Gli1, while BRAF mutations activate MAPK signaling. Both converge on increased POMC transcription and ACTH production, representing alternative pathways to corticotroph tumor pathogenesis [6].

  • Cell Cycle Dysregulation: Corticotroph tumors exhibit characteristic alterations in cell cycle regulators, including overexpression of cyclin E and decreased expression of the cell-cycle inhibitor p27 [6]. The negative cell-cycle regulator CABLES1, a glucocorticoid-dependent gene that inhibits cyclin E, is absent in more than half of human corticotroph tumors, with germline CABLES1 mutations identified in aggressive macrotumors. These alterations promote cell cycle progression and contribute to tumor development [6].

  • Glucocorticoid Resistance: A hallmark of corticotroph tumors is their impaired sensitivity to glucocorticoid negative feedback. Multiple molecular mechanisms contribute to this resistance, including HSP90 overexpression disrupting glucocorticoid receptor complex formation, testicular receptor 4 (TR4) interaction with glucocorticoid receptor preventing DNA binding, and altered expression of chromatin remodeling factors BRG1 and HDAC2 required for glucocorticoid receptor recruitment [6].

The following diagram illustrates the key signaling pathways involved in the pathogenesis of Cushing's disease:

G cluster_resistance USP8 USP8 EGFR EGFR USP8->EGFR Enhanced recycling USP48 USP48 Gli1 Gli1 USP48->Gli1 Deubiquitination CABLES1 CABLES1 CellCycle CellCycle CABLES1->CellCycle Loss of inhibition MAPK MAPK EGFR->MAPK POMC POMC Gene MAPK->POMC Transcription PKA PKA PKA->POMC Transcription TumorGrowth TumorGrowth CellCycle->TumorGrowth ACTHProduction ACTHProduction GlucocorticoidResistance GlucocorticoidResistance Gli1->POMC Transcription POMC->ACTHProduction HSP90 HSP90 overexpression HSP90->GlucocorticoidResistance TR4 TR4-GR interaction TR4->GlucocorticoidResistance BRG1_HDAC2 BRG1/HDAC2 alterations BRG1_HDAC2->GlucocorticoidResistance

Figure 1: Molecular pathogenesis of Cushing's disease showing key genetic alterations in USP8, USP48, and CABLES1 genes; their effects on EGFR signaling, POMC transcription, and cell cycle regulation; and resulting pathological outcomes including ACTH overproduction, tumor growth, and glucocorticoid resistance.

Experimental Methodologies for Pathophysiological Investigation

Molecular and Cellular Techniques

The investigation of Cushing's syndrome pathophysiology employs sophisticated experimental approaches spanning molecular, cellular, and in vivo models. Genetic sequencing methodologies form the foundation for identifying pathogenic variants in candidate genes. These include whole-exome sequencing of germline DNA for inherited disorders and somatic mutation analysis of tumor tissue obtained during surgery. Targeted sequencing of specific genes known to be involved in corticotroph tumors (USP8, USP48, BRAF) and adrenal tumors (PRKACA, ARMC5, GNAS) is routinely performed, while RNA sequencing provides additional information on expression patterns and alternative splicing events [6] [4].

For functional characterization of identified genetic variants, multiple experimental systems are employed:

  • In vitro mutagenesis and transfection studies in appropriate cell lines (e.g., AtT-20 mouse corticotroph tumor cells for Cushing's disease, HEK293 cells for signaling studies) allow assessment of protein function, post-translational modifications, and pathway activation.
  • Primary cell cultures from surgically resected human corticotroph tumors or adrenal tissues enable study of endogenous tumor cell behavior and responses to pharmacological agents.
  • Protein-protein interaction studies using co-immunoprecipitation, yeast two-hybrid systems, and proximity biotinylation approaches (e.g., BioID) elucidate novel components of signaling complexes [5].
  • Electrophysiological techniques characterize ion channel function in adrenal zona glomerulosa cells, particularly relevant for understanding primary aldosteronism with concurrent hypercortisolism.
Animal Models and Translational Approaches

Animal models provide indispensable platforms for studying Cushing's syndrome pathogenesis in vivo:

  • Genetically engineered mouse models with tissue-specific expression of mutated genes (e.g., Prkaca mutations in adrenal cortex, Usp8 mutations in pituitary) recapitulate aspects of human disease and enable evaluation of tumor development and hormone secretion in a physiological context.
  • Xenograft models involving implantation of human tumor cells or tissue into immunocompromised mice allow study of human tumor behavior in vivo and preclinical testing of therapeutic agents.
  • Zebrafish models with genetic manipulations have emerged as valuable tools for high-throughput screening of therapeutic compounds and studying developmental effects of endocrine disruptions [6].

For translational investigation of cardiovascular complications in Cushing's syndrome, advanced imaging and functional assessment methodologies are employed:

  • Echocardiographic myocardial work analysis represents a novel approach that utilizes left ventricular pressure-strain loops to quantify cardiac performance independent of afterload. This method provides sensitive detection of subclinical myocardial dysfunction through parameters including global constructive work (GCW), global wasted work (GWW), global work index (GWI), and global work efficiency (GWE) [3].
  • Cardiac magnetic resonance imaging with tissue characterization techniques such as T1 mapping and extracellular volume fraction calculation can detect subtle myocardial fibrosis not apparent on conventional imaging.
  • Metabolic assessments including hyperinsulinemic-euglycemic clamps, indirect calorimetry, and body composition analysis using DEXA or CT imaging provide comprehensive evaluation of metabolic disturbances.

Diagnostic Approaches and Biochemical Testing

The diagnosis of endogenous Cushing's syndrome requires a systematic approach involving initial screening, confirmation of hypercortisolism, and differentiation of the underlying etiology. Current consensus guidelines recommend specific biochemical tests with defined performance characteristics [7].

Table 2: Diagnostic Testing for Endogenous Cushing's Syndrome

Test Cutoff Level Sensitivity Specificity Key Considerations
1-mg Dexamethasone Suppression Test (DST) 1.8 μg/dL (50 nmol/L) 98% 81% High negative predictive value; false positives common with variable dexamethasone metabolism
24-hour Urinary Free Cortisol (UFC) Assay-specific reference range 91% 81.5% Requires 2-3 collections due to high variability (up to 50% between samples)
Late-Night Salivary Cortisol (LNSC) Assay-specific reference range 97% 97.5% Multiple collections recommended; avoid contamination with topical hydrocortisone
Desmopressin Stimulation Test Absolute cortisol increment 7.0-7.4 μg/dL from baseline 68% 95% Often earliest positive test in recurrence; predicts corticotroph tumor presence

The diagnostic algorithm typically begins with one or more initial tests to confirm hypercortisolism, with at least two abnormal results required for diagnosis due to the potential for false positives from non-neoplastic hypercortisolism (pseudo-Cushing's) [7] [2]. Following confirmation of hypercortisolism, measurement of serum ACTH levels distinguishes between ACTH-dependent (inappropriately normal or elevated ACTH >20 pg/mL) and ACTH-independent (low ACTH <5 pg/mL) forms. For ACTH-dependent Cushing's syndrome, further differentiation between pituitary and ectopic sources employs additional testing including high-dose dexamethasone suppression, CRH stimulation test, and inferior petrosal sinus sampling (IPSS) when imaging is inconclusive [7] [2].

Emerging diagnostic approaches include:

  • Molecular characterization of tumor tissue to inform prognosis and potential targeted therapies, particularly USP8 mutation status in corticotroph tumors.
  • Steroid profiling using mass spectrometry to identify characteristic steroid signatures associated with different etiologies of Cushing's syndrome.
  • Functional imaging with CRH-stimulated petrosal sinus sampling and advanced PET imaging techniques for occult ectopic ACTH sources.

Therapeutic Interventions and Medical Management

Pharmacological Approaches

When surgery is not feasible, unsuccessful, or delayed, medical therapy plays a crucial role in controlling hypercortisolism. Current medications target different levels of the hypothalamic-pituitary-adrenal axis and can be classified into pituitary-directed agents, adrenal steroidogenesis inhibitors, and glucocorticoid receptor antagonists [7] [8].

Table 3: Medical Therapies for Endogenous Cushing's Syndrome

Drug Category Representative Agents Mechanism of Action Efficacy (UFC Normalization) Key Adverse Effects
Adrenal Steroidogenesis Inhibitors Osilodrostat 11β-hydroxylase inhibitor 86% in Phase 3 trial Hypertension, hypokalemia, hirsutism from precursor accumulation
Ketoconazole Multiple cytochrome P450 enzyme inhibition 49-65% in retrospective studies Hepatotoxicity, GI disturbances, gynecomastia
Metyrapone 11β-hydroxylase inhibitor ~70% in retrospective studies Hirsutism, hypertension, hypokalemia
Pituitary-Directed Agents Pasireotide Somatostatin receptor agonist (mainly SST5) 15-40% in clinical trials Hyperglycemia, diabetes mellitus, GI disturbances
Cabergoline Dopamine receptor type 2 agonist ~40% initially (25-40% escape) Nausea, dizziness, impulse control disorders
Adrenolytic Therapy Mitotane Adrenal cortex cytolysis ~72% in CD patients GI toxicity, neurological effects, dyslipidemia, teratogenicity

The therapeutic strategy must be individualized based on disease severity, etiology, comorbidities, and patient preferences. For rapid control of severe hypercortisolism, steroidogenesis inhibitors with quick onset of action (e.g., metyrapone, this compound) are preferred. When tumor control is also desired, pituitary-directed agents or mitotane may be considered. Combination therapies are increasingly used to enhance efficacy while minimizing individual drug toxicity [8].

Emerging Therapeutic Targets

Advances in understanding the molecular pathogenesis of Cushing's syndrome have identified several promising therapeutic targets:

  • EGFR inhibitors: Given the role of enhanced EGFR signaling in USP8-mutant corticotroph tumors, EGFR inhibition represents a rational targeted approach. Preclinical studies with gefitinib have demonstrated attenuated POMC expression and ACTH secretion in corticotroph tumor cells [6].
  • USP8 inhibitors: Direct targeting of mutant USP8 activity could specifically address the underlying driver in a substantial subset of corticotroph tumors. Experimental USP8 inhibitors (e.g., DUBs-IN-2) have shown reduced ACTH production and cell proliferation in preclinical models [6].
  • Cell cycle regulators: Targeting cyclin E/CDK2 activity with inhibitors such as R-roscovitine has demonstrated reduced ACTH expression in experimental models including human corticotroph tumor cultures [6].
  • Glucocorticoid receptor chaperones: Molecules that enhance glucocorticoid receptor folding and function could potentially restore sensitivity to glucocorticoid negative feedback in corticotroph tumors [6].

Conclusion and Future Perspectives

The pathophysiology of endogenous Cushing's syndrome involves complex molecular mechanisms spanning genetic alterations in critical signaling pathways, dysregulated hormone production, and multi-system clinical manifestations. Considerable progress has been made in elucidating the genetic basis of various forms of the condition, particularly the role of USP8 mutations in Cushing's disease and PRKACA mutations in adrenal adenomas. These discoveries have advanced our understanding of disease pathogenesis and opened new avenues for targeted therapeutic interventions.

Significant challenges remain in the management of persistent comorbidities even after biochemical remission, particularly cardiovascular complications and impaired quality of life. Recent evidence demonstrating persistent left ventricular dysfunction despite normalization of cortisol levels highlights the long-term tissue impact of prior hypercortisolism [3]. This underscores the need for both early intervention and ongoing monitoring of patients in remission.

Future research directions should focus on:

  • Developing more effective targeted therapies based on the molecular characteristics of individual tumors
  • Validating non-invasive biomarkers for disease monitoring and early detection of recurrence
  • Understanding the mechanisms underlying persistent comorbidities despite biochemical remission
  • Establishing personalized treatment approaches based on genetic profiling of tumors
  • Exploring combination therapies that target multiple pathways simultaneously to improve efficacy and prevent resistance

References

11β-hydroxylase aldosterone synthase dual inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dual CYP11B1/CYP11B2 Inhibition

The simultaneous inhibition of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) represents a sophisticated pharmacological strategy targeting interconnected nodes of adrenal steroidogenesis. While selective aldosterone synthase inhibition aims to combat pathologies driven by aldosterone excess (e.g., hypertension, heart failure), the 93-95% sequence homology between CYP11B1 and CYP11B2 has made achieving high selectivity a formidable challenge in drug discovery [1] [2]. Consequently, several potent inhibitors developed have exhibited dual activity. This dual inhibition profile introduces a unique therapeutic potential, particularly for conditions like Cushing's syndrome where concurrent reduction of both cortisol and aldosterone is desirable [3]. This whitepaper provides a comprehensive technical analysis of the rationale, molecular mechanisms, experimental profiling methodologies, and key compounds in this field.

Biological Rationale and Therapeutic Implications

Structural Biology and Enzyme Homology

The structural similarity between CYP11B1 and CYP11B2 is the fundamental challenge and opportunity for dual inhibitors. Crystal structures (e.g., PDB ID: 4DVQ) reveal a highly conserved active site architecture [4]. Both enzymes are mitochondrial cytochrome P450 proteins located on chromosome 8q21 with nearly identical substrate-binding pockets. However, subtle differences exist in specific regions; divergent residues cluster around the I-helix (involved in O2 activation) and loops surrounding the H-helix, which influence the flexibility of an egress channel critical for retaining reaction intermediates [4]. These minor structural variations are insufficient to guarantee easy selectivity but can be exploited for rational drug design.

Table: Key Structural and Functional Characteristics of CYP11B1 and CYP11B2

Feature CYP11B1 (11β-Hydroxylase) CYP11B2 (Aldosterone Synthase)
Primary Function Cortisol synthesis from 11-deoxycortisol Aldosterone synthesis from 11-deoxycorticosterone (DOC)
Catalytic Activities 11β-hydroxylation (single step) 11β-hydroxylation, 18-hydroxylation, 18-oxidation (three steps)
Tissue Localization Zona fasciculata/reticularis Zona glomerulosa
Key Regulators ACTH Angiotensin II, Potassium, ACTH
Sequence Homology ~93-95% identical to CYP11B2 ~93-95% identical to CYP11B1
Pathological Link Cushing's Syndrome Primary Aldosteronism, Resistant Hypertension
Therapeutic Rationale for Dual vs. Selective Inhibition

The choice between dual and selective inhibition hinges on the intended therapeutic outcome:

  • Selective CYP11B2 Inhibition: The primary goal is to reduce pathological aldosterone without disrupting the hypothalamic-pituitary-adrenal (HPA) axis. This is the desired profile for treating primary aldosteronism, resistant hypertension, and chronic kidney disease without causing adrenal insufficiency [1] [2]. The clinical failure of the first-generation inhibitor LCI699 (fadrozole) was largely due to its lack of selectivity, leading to cortisol suppression and a blunted blood pressure response at higher doses due to accumulation of the mineralocorticoid precursor 11-deoxycorticosterone (DOC) [5].

  • Dual CYP11B1/B2 Inhibition: This approach is rationally pursued for:

    • Cushing's Syndrome: Simultaneously reducing both cortisol and aldosterone levels addresses the core pathophysiology of the disease [3].
    • Circumventing Feedback Loops: Selective aldosterone suppression can trigger compensatory increases in ACTH, which may stimulate residual aldosterone production via CYP11B1 or lead to DOC accumulation. Dual inhibition can mitigate this escape mechanism [5].

The following diagram illustrates the steroidogenesis pathway and the points of inhibition for dual and selective inhibitors, highlighting the critical feedback mechanisms.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone DOC DOC Progesterone->DOC 21-Hydroxylase 11-Deoxycortisol 11-Deoxycortisol Progesterone->11-Deoxycortisol 17α-Hydroxylase/ 21-Hydroxylase Corticosterone Corticosterone DOC->Corticosterone CYP11B2 11β-Hydroxylase 18-OH-Corticosterone 18-OH-Corticosterone Corticosterone->18-OH-Corticosterone CYP11B2 18-Hydroxylase Aldosterone Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 11β-Hydroxylase Feedback ACTH Feedback Cortisol->Feedback  Negative  Feedback 18-OH-Corticosterone->Aldosterone CYP11B2 18-Oxidase Inhibitor Inhibitor Dual ASI Dual ASI Inhibitor->Dual ASI  e.g., LCI699 CYP11B1 CYP11B1 Dual ASI->CYP11B1 Inhibits CYP11B2 CYP11B2 Dual ASI->CYP11B2 Inhibits

Diagram 1: Adrenal steroidogenesis pathway and inhibitor targeting. Dual inhibitors like LCI699 block both CYP11B1 and CYP11B2, reducing cortisol and aldosterone while impacting precursor levels and ACTH feedback.

Profiling Dual Inhibitors: Key Experimental Protocols

Rigorous in vitro and in vivo models are essential to characterize the potency and selectivity of dual inhibitors.

In Vitro Assays for Potency and Selectivity
  • Recombinant Enzyme Systems: The gold standard for initial screening. Human renal leiomyoblastoma cells (e.g., ATCC CRL1440) or similar lines are engineered to express recombinant human CYP11B1 or CYP11B2 [1]. Inhibitors are incubated with the cells and appropriate substrates (11-deoxycortisol for CYP11B1, DOC for CYP11B2). Production of cortisol or aldosterone is quantified via LC-MS/MS to determine IC50 values.
  • Continuous Flow-Through Steady-State System: An advanced system that dynamically mimics the physiological steroid hormone flux. This method allows for real-time monitoring of multiple steroids and provides more kinetically robust data (e.g., IC50, rate constants) than endpoint assays [6].
  • Human Adrenocortical Carcinoma Cell Line (NCI-H295R): A widely used endogenous model expressing all key steroidogenic enzymes. Cells are stimulated (e.g., with angiotensin II or forskolin) and co-incubated with the inhibitor. Aldosterone and cortisol in the supernatant are measured to determine cellular IC50 values for CYP11B2 and CYP11B1 inhibition, respectively [3].
In Vivo Pharmacodynamic Models
  • Cynomolgus Monkey Model: Non-human primates are the preferred translational model due to the low homology (~68%) of rodent CYP11B2 to the human enzyme [1] [7]. The standard protocol involves:
    • ACTH Challenge Test: Animals receive a single oral dose of the inhibitor followed by an intramuscular injection of synthetic ACTH (Synacthen) to maximally stimulate the adrenal gland. Serial blood samples are collected to monitor plasma levels of aldosterone, cortisol, and their precursors (DOC, 11-deoxycortisol) [1]. This directly assesses the compound's ability to inhibit stimulated hormone production and its selectivity.
    • Repeat-Dose Studies: These studies, typically lasting 2-4 weeks, evaluate the chronic effects of inhibition. They are critical for identifying adaptive responses, such as Zona Glomerulosa (ZG) hyperplasia and hypertrophy, which are driven by elevated renin and angiotensin II due to the loss of aldosterone feedback [1]. These morphological changes can be mitigated with electrolyte supplementation or ACE inhibitors.

Table: Key In Vivo Pharmacodynamic Parameters for Profiling Inhibitors

Parameter Measurement Technique Biological Significance
Plasma Aldosterone LC-MS/MS or Immunoassay Direct measure of primary target (CYP11B2) engagement
Plasma Cortisol LC-MS/MS or Immunoassay Critical for assessing CYP11B1 selectivity/safety
Precursors (DOC, 11-Deoxycortisol) LC-MS/MS Mechanism-based toxicology; indicates enzyme blockade
Plasma Renin Activity (PRA) Radioimmunoassay Indicator of RAAS feedback activation
Adrenal Gland Histology H&E, IHC (CYP11B2, Ki-67) Assesses ZG hyperplasia, hypertrophy, and proliferation

The experimental workflow for preclinical profiling, from in vitro screening to in vivo validation, is summarized below.

workflow Start Start InVitro1 In Vitro Screening (Recombinant Enzymes) Start->InVitro1 InVitro2 Cellular Assays (NCI-H295R cells) InVitro1->InVitro2 Determine IC50 & Selectivity InVivo In Vivo Profiling (Cynomolgus Monkey) InVitro2->InVivo Select lead candidates PD Pharmacodynamic Analysis (ACTH challenge, hormone levels) InVivo->PD Safety Toxicology & Histopathology InVivo->Safety Profile Compound Profile PD->Profile Safety->Profile

Diagram 2: Preclinical workflow for profiling dual CYP11B1/B2 inhibitors, highlighting key stages from initial screening to comprehensive in vivo characterization.

Key Inhibitor Compounds and Clinical Translation

Representative Dual Inhibitors
  • LCI699 (Fadrozole): This first-generation imidazole-based compound was a potent CYP11B2 inhibitor (cellular IC50 ~30 nM) but demonstrated significant CYP11B1 inhibition, leading to reduced cortisol and accumulation of DOC in clinical trials for hypertension. This lack of selectivity ultimately halted its development for cardiovascular indications but repurposed it for Cushing's syndrome [3] [5].
  • Compound 7n: A potent inhibitor from a series of imidazole derivatives with a five-membered saturated ring. It exhibited strong inhibition of aldosterone production (IC50 = 9 nM in NCI-H295R cells) but was also a potent inhibitor of CYP11B1 and aromatase (CYP19), highlighting the challenge of achieving selectivity within the P450 enzyme family [3].
Selective Inhibitors as Benchmarks

The development of highly selective agents demonstrates what is pharmacologically achievable and serves as a benchmark against which dual inhibitors are compared.

  • RO6836191: A tetrahydroisoquinoline demonstrating >100-fold in vitro selectivity for CYP11B2 over CYP11B1. In cynomolgus monkeys, it completely inhibited aldosterone production without affecting the ACTH-induced cortisol rise [1].
  • Vicadrostat (BI 690517): An inhibitor with an IC50 of 19 nM against human CYP11B2 and 250-fold selectivity over CYP11B1 in vitro. In vivo, it showed an IC50 of 25 nM for aldosterone inhibition with >2000-fold selectivity against cortisol synthesis [7].

Conclusion and Future Perspectives

References

real-world evidence osilodrostat safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Real-World Safety Analysis

The core findings above are derived from sophisticated analyses of large-scale pharmacovigilance databases. The primary methodology is outlined below.

start FAERS Database (Spontaneous AE Reports) step1 Data Extraction & Curation (Primary Suspect Drug: Osilodrostat) start->step1 step2 Descriptive Analysis (Demographics, Report Severity, Outcomes) step1->step2 step3 Disproportionality Analysis (Statistical Signal Detection) step2->step3 desc1 Identifies reporting patterns and patient characteristics step2->desc1 step4 Time-to-Onset Analysis (Weibull Distribution) step3->step4 desc2 Calculates ROR, PRR, BCPNN, MGPS to find over-reported AEs step3->desc2 end Safety Signal Identification & Profile Characterization step4->end desc3 Models when AEs occur after treatment start step4->desc3

Flowchart of the primary pharmacovigilance analysis methodology.

  • Data Source: The FDA Adverse Event Reporting System (FAERS) is a primary database containing millions of spontaneous adverse event reports submitted by healthcare professionals, consumers, and manufacturers [1] [2]. This is considered a key source of "real-world" post-marketing safety data.
  • Disproportionality Analysis: This is a core statistical method used to identify potential safety signals. It compares the frequency of a specific adverse event with this compound to its frequency with all other drugs in the database. Common metrics include:
    • Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR): A value significantly greater than 1 suggests a disproportionate reporting association [1] [3].
    • Bayesian Confidence Propagation Neural Network (BCPNN) and Multi-item Gamma Poisson Shrinker (MGPS): More advanced Bayesian methods that provide a measure of the strength of the signal (Information Component, IC) and an Empirical Bayes Geometric Mean (EBGM) [1].

Detailed Adverse Event Breakdown

The following table provides a more granular look at the specific adverse events associated with this compound, based on the disproportionality analysis of the FAERS database.

Adverse Event (Preferred Term) Frequency (n) Signal Strength (ROR or PRR) Notes
Adrenal insufficiency 36 [4] N/A Most common treatment-related serious AE [4].
Nausea 39 [4] N/A Very common, often treatment-related [4].
Fatigue 36 [4] N/A Very common, often treatment-related [4].
Off-label use High [1] [3] N/A Reflects use for conditions outside official US approval (Cushing's disease only) [3].
Cardiac flutter 4 [3] PRR: 19.42 [3] A new potential safety signal requiring further investigation.
Ventricular extrasystoles 4 [3] PRR: 11.85 [3] A new potential safety signal requiring further investigation.
Arthralgia N/A Significantly higher vs. placebo [5] Confirmed by meta-analysis of clinical trials.
Hypokalaemia N/A Reported [1] Known effect due to enzyme inhibition.

Mechanism of Action and Safety Implications

This compound's safety profile is directly linked to its mechanism of action. It is a potent, dual inhibitor of key enzymes in adrenal steroidogenesis [1] [5]:

  • 11β-hydroxylase (CYP11B1): Catalyzes the final step of cortisol synthesis.
  • Aldosterone synthase (CYP11B2): Catalyzes the conversion of corticosterone to aldosterone.

This potent inhibition explains the most common and serious adverse effect, adrenal insufficiency (AI), as it directly and rapidly lowers cortisol levels [4] [6]. Furthermore, the inhibition creates a buildup of upstream steroid precursors (like 11-deoxycortisol and androgens), which can lead to other adverse effects such as hypokalemia (due to mineralocorticoid precursor buildup) and hyperandrogenism [2] [5].

A notable finding from a recent case report is that adrenal suppression can be prolonged and persist even after this compound discontinuation, requiring hydrocortisone replacement for many weeks [6].

Temporal Pattern and Clinical Management

Understanding when adverse events occur is crucial for clinical management.

  • Time to Onset: The median time to onset for any this compound-related adverse event is 52 days after starting the medication [7].
  • Gender Difference: A significant gender difference exists, with a median time to onset of 15 days for males compared to 34 days for females [7].
  • Risk Period: Hypocortisolism-related events occur more frequently during the first 12 weeks of treatment (the dose titration phase) but can occur at any time, even on a stable dose [8].

Based on this evidence, lifelong monitoring is advised for patients on this compound to maintain normal cortisol levels and detect adverse events early for prompt intervention [8]. Management often involves dose adjustments or temporary hydrocortisone replacement to manage adrenal insufficiency [4].

References

urinary free cortisol UFC monitoring osilodrostat therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Context

Osilodrostat (Isturisa) is a potent oral inhibitor of 11β-hydroxylase, recently approved for treating endogenous Cushing's syndrome in adults for whom surgery is not an option or has not been curative [1] [2]. Endogenous Cushing's syndrome, driven by chronic overproduction of cortisol, leads to significant multisystem morbidity and increased mortality [1] [3]. The primary treatment goal is the normalization of cortisol levels, thereby alleviating the associated clinical burden [3].

Monitoring of urinary free cortisol (UFC) is a cornerstone of this compound therapy. As a steroidogenesis inhibitor, this compound's effect can be directly and objectively quantified through serial UFC measurements, unlike cortisol receptor blockers [4]. This protocol outlines the detailed application of UFC monitoring to guide dosing, evaluate efficacy, and manage safety during this compound treatment.

This compound Pharmacodynamics & Monitoring Rationale

This compound exerts its therapeutic effect by selectively inhibiting the adrenal enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step of cortisol biosynthesis [1] [2]. This targeted mechanism is illustrated in the steroidogenesis pathway below.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 11-Deoxycorticosterone (DOC) 11-Deoxycorticosterone (DOC) Pregnenolone->11-Deoxycorticosterone (DOC)   DHEA DHEA 17α-OH Pregnenolone->DHEA 11-Deoxycortisol 11-Deoxycortisol 17α-OH Pregnenolone->11-Deoxycortisol Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (this compound Target) Corticosterone Corticosterone 11-Deoxycorticosterone (DOC)->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone

The diagram shows how 11β-hydroxylase inhibition potently reduces cortisol production. Consequently, the accumulation of upstream steroid precursors like 11-deoxycortisol and 11-deoxycorticosterone (DOC) can activate mineralocorticoid receptors, leading to potential adverse effects such as hypokalaemia, hypertension, and oedema [5] [2]. This underscores the critical need for precise biochemical monitoring to balance efficacy and safety.

UFC Monitoring Protocol & Workflow

A structured monitoring protocol is essential for the safe and effective use of this compound. The following workflow outlines the key steps from baseline assessment through long-term management.

Pre-Treatment Baseline Evaluation
  • 24-hour UFC: Collect at least two samples to establish a reliable mean baseline UFC level [3]. UFC is typically expressed as a multiple of the Upper Limit of Normal (ULN) [3] [6].
  • Cardiac Evaluation: A baseline electrocardiogram (ECG) is mandatory to assess QTc interval due to the risk of dose-dependent QT prolongation [1] [4].
  • Electrolytes: Correct hypokalaemia and/or hypomagnesaemia prior to initiation, as these can exacerbate QT prolongation [4].
Dose Titration & UFC Monitoring Schedule
  • Initiation: The recommended starting dose is 2 mg twice daily (or 1 mg twice daily for patients of Asian ancestry or those with moderate hepatic impairment) [1] [4] [2].
  • Titration: The dose should be up-titrated in 1-2 mg twice-daily increments no more frequently than every two weeks, based on UFC levels, tolerability, and clinical signs/symptoms [1] [4]. If a patient tolerates 10 mg twice daily but UFC remains elevated, the dose can be increased by 5 mg twice daily every two weeks [4].
  • Target: The goal is to titrate to the lowest effective dose that maintains UFC within the target range (≤ ULN) [1].

Efficacy Data from Clinical Trials

The following tables summarize key efficacy and dosing data from pivotal this compound clinical trials.

Table 1: UFC Normalization Rates in Phase III Clinical Trials

Study (Phase) Design Duration UFC ≤ ULN at Key Timepoints Reference
LINC 3 (III) RCT w/ withdrawal 24-wk open-label + 8-wk withdrawal 86.1% (this compound) vs. 29.4% (Placebo) maintained response at week 32 [1]
LINC 4 (III) Upfront RCT 12-wk double-blind 77.1% (this compound) vs. 7.7% (Placebo) at week 12 [3]
LINC 4 Extension Long-term follow-up Median 87.1 weeks 72.4% at End-of-Trial visit [6]
ILLUSTRATE Real-World Retrospective 70.0% of patients with baseline UFC > ULN achieved UFC < ULN [7]

Table 2: Dosing and Titration in Clinical Practice

Parameter Clinical Trial (LINC 4) [3] Real-World Study (ILLUSTRATE) [7]
Starting Dose 2 mg twice daily 2 mg twice daily (64.3% of patients)
Maintenance Dose Mean: ~5 mg twice daily 2 mg twice daily (66.7% of patients attaining maintenance)
Effective Dose Range Up to 30 mg twice daily Observed efficacy across 2-20 mg total daily dose

Safety Monitoring & Management of Adverse Events

Vigilant safety monitoring is required to manage the consequences of enzymatic inhibition.

  • Hypocortisolism/Adrenal Insufficiency: This is the most common AE of special interest (51% in trials) [1]. Symptoms include nausea, vomiting, fatigue, and dizziness [1] [4]. Management: Dose reduction or temporary interruption; initiate glucocorticoid replacement if necessary [1] [4].
  • QTc Prolongation: this compound causes dose-dependent QTc prolongation [1] [4]. Monitoring: ECG at baseline, within one week of initiation, and as clinically indicated thereafter [4]. Management: Correct electrolyte abnormalities; use caution with other QT-prolonging drugs [1] [4].
  • Accumulation of Hormone Precursors: Inhibition of 11β-hydroxylase leads to a rise in precursor steroids, which can cause or exacerbate hypokalaemia, hypertension, edema, and androgen-mediated effects like hirsutism and acne (in up to 12% of females) [1] [5] [2]. Monitoring: Periodic measurement of potassium and magnesium; monitor for clinical signs of hyperandrogenism and fluid retention [1] [4].
  • Drug Interactions: this compound is metabolized by multiple CYP enzymes (e.g., CYP3A4, CYP2B6) [2]. Strong CYP3A4 inhibitors (e.g., itraconazole) require a 50% reduction in this compound dose. Concomitant use of strong CYP3A4/B6 inducers (e.g., rifampin) may necessitate a dose increase [4] [2].

Application Notes for Researchers

  • Dosing Flexibility: The dosing protocol allows for significant individualization. Real-world data shows that a substantial proportion of patients can be maintained on lower doses (e.g., 2 mg twice daily) [7].
  • Long-Term Efficacy and Escape Phenomenon: Long-term extension studies show that this compound maintains biochemical control for a median of over 87 weeks without evidence of an "escape phenomenon" [6].
  • Broad Clinical Utility: While approved for Cushing's disease, real-world evidence confirms the efficacy of this compound across various etiologies of Cushing's syndrome, including adrenal adenomas and ectopic ACTH syndrome [7].
  • Correlation with Clinical Outcomes: UFC normalization is associated with significant improvements in comorbidities, including hypertension, hyperglycemia, lipid profile, and quality of life [3] [6].

Conclusion

UFC monitoring is an indispensable, objective tool for guiding this compound therapy. The structured protocol outlined herein—featuring baseline assessment, frequent monitoring during titration, and vigilant safety checks—enables researchers and clinicians to harness the drug's potent efficacy while effectively managing its associated risks. The robust clinical trial data and growing real-world evidence confirm that this compound, guided by precise UFC monitoring, provides a highly effective long-term treatment strategy for patients with endogenous Cushing's syndrome.

References

Comprehensive Clinical Management of Osilodrostat Adverse Events: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Osilodrostat (Isturisa) is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex. It is approved for the treatment of Cushing's syndrome in patients who are not candidates for pituitary surgery or for whom surgery has not been curative [1] [2]. By inhibiting cortisol synthesis, this compound effectively reduces life-threatening supraphysiological cortisol levels. However, its mechanism inevitably leads to a unique profile of AEs, primarily related to hypocortisolism and the accumulation of adrenal steroid precursors [3]. Successful management hinges on understanding this profile and implementing preemptive strategies within a structured clinical protocol.

Adverse Event Profile and Incidence: Quantitative Analysis

Data from clinical trials and real-world studies provide a clear picture of the most frequent and serious AEs. The following tables summarize key quantitative findings.

Table 1: Most Common Adverse Events (AEs) from Clinical Trials and Real-World Evidence [4] [5] [3]

Adverse Event Incidence Range (%) Notes / Severity
Adrenal Insufficiency 18% - 51% Most serious common AE; includes glucocorticoid deficiency and steroid withdrawal syndrome.
Nausea Up to 42% Often mild to moderate and of short duration (1-2 days).
Fatigue Up to 44% Includes lethargy and asthenia.
Headache Up to 34% Includes head discomfort.
Arthralgia Up to 17.5% -
Hypokalemia Up to 17% Responds to supplementation and/or mineralocorticoid antagonists.
Edema Up to 21% Includes peripheral and generalized edema.
Vomiting Up to 22% -
Hypertension Up to 15% Related to accumulation of steroid precursors.
Hirsutism (in females) "Very Common" Androgenic effect due to increased testosterone.
Acne (in females) "Very Common" Androgenic effect due to increased testosterone.

Table 2: Serious Outcomes and Key Laboratory Findings from a Large FAERS Database Analysis (n=1,078 Reports) [4]

Category Finding Percentage/Incidence
Report Seriousness Serious Reports 59.83%
Non-Serious Reports 40.17%
Serious Outcomes Other Serious Medical Events 32.19%
Hospitalization 29.59%
Death 9.93%
Life-Threatening 1.39%
Disability 0.28%
Key Laboratory & ECG Findings QTcF Increase >60 ms from baseline 2%
New QTcF >450 ms 13%
Pituitary Tumor Volume Increase >20% 15% (at 48 weeks)
Pituitary Tumor Volume Decrease >20% 18% (at 48 weeks)
Experimental Protocol: FAERS Data Analysis for AE Signal Detection

The quantitative data in Table 2 was generated through a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database, a standard methodology for post-marketing drug safety surveillance [4].

  • Data Source and Extraction: Publicly available FAERS data from Q1 2004 to Q3 2024 was used. All AE reports where this compound was the "primary suspect drug" were retrieved.
  • Data Cleaning and Deduplication: Following FDA recommendations, duplicate reports were removed using a structured process based on CASEID, FDA_DT, and PRIMARYID fields to ensure data integrity.
  • Statistical Analysis (Signal Detection): Four distinct disproportionality analysis methods were employed to identify robust AE signals:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Multi-item Gamma Poisson Shrinker (MGPS) An AE was considered a potential signal only if it met the positive threshold for all four methods, ensuring high precision.
  • Coding: All AE names were standardized using the Medical Dictionary for Regulatory Activities (MedDRA) version 27.1.

Clinical Management Protocols for Common Adverse Events

Adrenal Insufficiency and Hypocortisolism

This is the most clinically significant AE, requiring vigilant management.

  • Monitoring Protocol: Assess patients for symptoms including nausea, vomiting, unusual tiredness, weakness, stomach pain, loss of appetite, and dizziness [3]. Monitor morning serum cortisol levels regularly.
  • Management Protocol:
    • Dose Adjustment: Most cases are managed by reducing the this compound dose and/or adding low-dose, short-term glucocorticoid replacement therapy (e.g., hydrocortisone) [3].
    • Patient Education: Counsel patients that cortisol levels drop further during infection or physical stress. They must contact their doctor immediately if such symptoms occur. In the ILLUSTRATE real-world study, adrenal insufficiency led to treatment discontinuation in 4 out of 42 patients [5].
QT Interval Prolongation

This compound can cause a dose-dependent prolongation of the QT interval [2] [3].

  • Monitoring Protocol: Obtain an electrocardiogram (ECG) at baseline and during dose titration. Monitor electrolytes, particularly potassium, as hypokalemia can exacerbate QT prolongation.
  • Management Protocol:
    • Maintain potassium levels within the normal range.
    • Avoid co-administration with other drugs known to prolong the QT interval.
    • Consider dose reduction or discontinuation if the QTcF interval exceeds 500 ms or increases by more than 60 ms from baseline [3].
Androgenic Effects in Females

Accumulation of steroid precursors leads to increased testosterone levels in female patients, causing hirsutism and acne [1] [3].

  • Monitoring Protocol: Inquire about and visually assess for acne and hirsutism at each follow-up visit.
  • Management Protocol:
    • Discuss these potential effects with patients before starting therapy.
    • These effects are often manageable with standard dermatological treatments and may reverse when treatment is interrupted or discontinued.
Other Common Adverse Events
  • Hypokalemia and Hypertension/Edema: Caused by accumulation of steroid precursors with mineralocorticoid activity. Manage with potassium supplementation, salt restriction, and/or mineralocorticoid receptor antagonists (e.g., spironolactone, eplerenone) [3].
  • Gastrointestinal Events (Nausea, Vomiting, Diarrhea): These are often self-limiting. Advise patients to take medication with food. If persistent, consider a temporary dose reduction followed by a slower re-titration.

Dosing and Titration Strategy

A slow, individualized dose titration is the cornerstone of minimizing AEs, particularly those related to hypocortisolism.

  • Starting Dose: The recommended starting dose is 2 mg twice daily [5]. In the ILLUSTRATE study, 64.3% of patients started at this dose.
  • Titration Protocol: The dose should be increased no more frequently than every 2-4 weeks based on UFC levels and tolerability [2]. The ILLUSTRATE study confirmed the effectiveness of this approach, with patients achieving control across a wide dose range (2-20 mg/day) [5].
  • Maintenance Dose: The goal is to find the lowest effective dose that normalizes UFC. In clinical practice, a maintenance dose is defined as the first dose not modified between two consecutive visits [5].

The following workflow diagram outlines the core clinical decision pathway for managing patients on this compound.

Osilodrostat_Management This compound Clinical Management Protocol Start Initiate this compound (2 mg BID) Monitor Regular Monitoring: - Clinical Symptoms - UFC / LNSC - ECG & Electrolytes - Testosterone (F) Start->Monitor AE Adverse Event (AE) Occurs? Monitor->AE Manage AE Management Protocol AE->Manage Yes Continue Continue Treatment at Current/Adjusted Dose AE->Continue No Manage->Monitor Re-evaluate Continue->Monitor

Mechanism of Action and Associated Adverse Events

Understanding the pharmacological pathway of this compound is essential to rationalize its AE profile. The diagram below illustrates how enzyme inhibition leads to both therapeutic effects and characteristic AEs.

MoA This compound MoA and AE Origins Substrate 11-Deoxycortisol (and other precursors) Enzyme 11β-Hydroxylase (CYP11B1) Substrate->Enzyme Product Cortisol Enzyme->Product Inhibitor This compound (Inhibitor) Inhibitor->Enzyme  Inhibits Accumulation Precursor Accumulation: - 11-Deoxycortisol - 11-Deoxycorticosterone Inhibitor->Accumulation Androgenic Shunt to Androgen Pathway Inhibitor->Androgenic LowCortisol Low Cortisol Inhibitor->LowCortisol AEs Resulting Adverse Events Hypokalemia Hypokalemia, Hypertension, Edema (Mineralocorticoid effect) Accumulation->Hypokalemia Hirsutism Hirsutism & Acne (in females) Androgenic->Hirsutism Hypocortisolism Hypocortisolism / Adrenal Insufficiency LowCortisol->Hypocortisolism

Conclusion

This compound is a highly effective therapy for controlling hypercortisolism in Cushing's syndrome. Its successful use in clinical and research settings depends on a proactive and structured approach to AE management. Key to this is slow dose titration, regular and comprehensive monitoring (including clinical signs, hormone levels, ECG, and electrolytes), and prompt intervention with dose adjustment or concomitant medications when AEs occur. The provided protocols and visual guides offer a framework for optimizing patient outcomes while mitigating the risks associated with this potent steroidogenesis inhibitor.

References

Comprehensive Application Notes and Protocols for Osilodrostat Combination Therapy in Cushing's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Medical Therapy for Cushing's Disease

Cushing's disease (CD) is a rare endocrine disorder caused by an adrenocorticotropic hormone (ACTH)-secreting pituitary adenoma, resulting in chronic hypercortisolism. With an annual incidence of 1.5-2.4 per million and prevalence of approximately 57 cases per million, CD represents the most common cause of endogenous Cushing's syndrome, accounting for 60-80% of cases. The disease demonstrates a female predominance and is associated with significant morbidity and mortality if untreated, primarily due to cardiovascular complications. First-line treatment for CD is typically transsphenoidal surgery, with remission rates of 68-98% in expert hands. However, postoperative recurrence occurs in 15-66% of patients within 5-10 years, creating a need for effective medical therapies [1] [2] [3].

Medical treatment for CD has evolved substantially in recent years, with medications categorized by their mechanism of action: pituitary-directed agents (pasireotide, cabergoline), adrenal steroidogenesis inhibitors (osilodrostat, ketoconazole, metyrapone, levoketoconazole), and glucocorticoid receptor antagonists (mifepristone). Current guidelines recommend medical therapy for patients with persistent or recurrent hypercortisolism after surgery, those who are not surgical candidates, or as preoperative optimization in cases of severe hypercortisolism. The explosion of knowledge regarding CD pathophysiology at the molecular level has enabled more targeted therapeutic approaches, though combination therapies represent an emerging frontier with significant potential [1] [4].

Current Evidence for Mono and Combination Therapies

Efficacy of Monotherapies

Table 1: Comparative Efficacy of Monotherapies for Cushing's Disease

Medication Mechanism of Action UFC Control Rate Time to UFC Normalization Key Limitations
This compound 11β-hydroxylase inhibitor 66.4% (meta-analysis) [3], 89.2% (real-world) [5] 4 weeks (median) [5] Hypokalemia, adrenal insufficiency, hyperandrogenism in women
Pasireotide Somatostatin receptor ligand (SSTR5) 44% (meta-analysis) [3], 25-35% (phase III trial) [4] Within 2 months [4] Hyperglycemia (51.5%), cholelithiasis (33.8%)
Cabergoline Dopamine agonist (D2 receptor) 35% (meta-analysis) [3], 23-40% (long-term) [6] Variable, often weeks to months Limited efficacy in severe hypercortisolism, escape phenomenon
Ketoconazole Multiple enzyme inhibitor 41% (meta-analysis) [3], 76% (real-world) [1] Several weeks Hepatotoxicity, drug interactions
Metyrapone 11β-hydroxylase inhibitor 66% (meta-analysis) [3] Rapid (days) Hypokalemia, hypertension, hirsutism in women

Real-world evidence from Pituitary Tumor Centers of Excellence (PTCOEs) indicates that ketoconazole is the most frequently used medication (26.5% of medically treated patients), followed by metyrapone (17.2%), and pasireotide (9.3%). This compound and cabergoline are used less frequently (2.8% and 1.7% respectively), though this likely reflects their more recent introduction and specific indications rather than efficacy profiles. The median biochemical control rate across all medical therapies in these expert centers is 75%, indicating that approximately one-quarter of medically treated patients fail to achieve control even at specialized centers [1].

Evidence for Combination Therapies

Table 2: Clinical Evidence for Combination Therapies in Cushing's Disease

Combination Study Design Efficacy Outcomes Safety Profile Reference
Pasireotide + Cabergoline Phase II, open-label (n=68) 50% achieved mUFC ≤ ULN at week 35; sustained control up to week 99 Hyperglycemia (51.5%), nausea (51.5%), diarrhea (44.1%) [6] [7]
This compound in Combination Retrospective real-world (n=37) 3 patients switched from monotherapy to combination; all responders Generally well-tolerated; hypokalemia and AI manageable with monitoring [5]
Various Combinations PTCOE audit (9 centers) 13.6% of medically treated patients received combination therapy; control rates up to 73.8% Varies by specific combination; requires individualized management [1]

The most robust evidence for combination therapy exists for pasireotide with cabergoline. In this approach, all patients initiate pasireotide monotherapy, with cabergoline added if urinary free cortisol (UFC) remains elevated after 16 weeks of pasireotide titration. This stepwise approach resulted in biochemical control in half of the patients, with comparable efficacy between the monotherapy and combination therapy groups among responders. This suggests that the combination may be particularly beneficial for partial responders to pasireotide monotherapy [6].

For this compound, evidence specifically combining it with pasireotide or cabergoline remains limited. Real-world data from Spain indicate that this compound is used in combination regimens in clinical practice, with 3 of 37 patients (8.1%) initially receiving this compound monotherapy subsequently switched to combination therapy. All these patients achieved complete or partial response, suggesting that combination approaches may help overcome incomplete control with monotherapy [5].

Safety Profiles and Management

Adverse Event Profiles

Each medication carries a distinct adverse event profile that significantly influences treatment selection and monitoring requirements:

  • This compound: Common adverse events include hypokalemia (due to aldosterone synthase inhibition), adrenal insufficiency (from potent cortisol suppression), QTc prolongation, and hypertension. In females, the accumulation of adrenal androgens upstream of the enzymatic blockade can cause hirsutism and acne. In clinical trials, symptoms of glucocorticoid withdrawal and adrenal insufficiency were frequent, particularly during dose titration [8] [9] [10].

  • Pasireotide: The most significant safety concern is hyperglycemia, occurring in 51.5% of patients, which results from inhibition of insulin and incretin secretion rather than direct cortisol effects. Other common adverse events include gastrointestinal disturbances (nausea 51.5%, diarrhea 44.1%) and cholelithiasis (33.8%) [6] [4].

  • Cabergoline: Generally well-tolerated, with common adverse events including nausea, dizziness, and less frequently, impulse control disorders. Unlike in Parkinson's disease where higher doses are used, valvular heart disease is rare at the doses typically used for CD [6] [3].

Safety Monitoring Protocols

Table 3: Essential Safety Monitoring for this compound-Based Therapies

Parameter Baseline Assessment Monitoring Frequency Management Strategies
Electrolytes Potassium, magnesium Weekly during titration, then monthly Potassium supplementation, mineralocorticoid receptor antagonists
Adrenal Function Morning cortisol, clinical assessment With dose changes and during intercurrent illness Dose reduction, hydrocortisone rescue therapy
Cardiac Repolarization ECG (QTc interval) Baseline, after dose titration, annually Dose adjustment if QTc >480 ms, avoid concomitant QT-prolonging drugs
Androgen Effects Clinical evaluation (acne, hirsutism) Each visit (especially females) Consider complementary anti-androgen therapy
Glucose Metabolism HbA1c, fasting glucose Monthly for first 3 months, then quarterly Antidiabetic medications (metformin, GLP-1 RAs, insulin)

A Delphi consensus study provides expert guidance on this compound management, recommending:

  • Baseline assessments should include electrolytes, ECG, and evaluation of comorbid conditions
  • Slow dose titration to mitigate hypoadrenal adverse effects and glucocorticoid withdrawal syndrome
  • Patient education regarding adrenal insufficiency symptoms and emergency management
  • Individualized dosing schedules, potentially with higher evening doses to control morning cortisol surges [9]

Theoretical Rationale for this compound Combination Therapy

Complementary Mechanisms of Action

The rationale for combining this compound with pasireotide and/or cabergoline rests on their complementary mechanisms targeting different components of the hypothalamic-pituitary-adrenal (HPA) axis dysfunction in CD:

  • This compound is a potent inhibitor of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), acting directly at the adrenal level to block the final steps of cortisol synthesis. This provides rapid control of hypercortisolism but does not address the underlying pituitary adenoma [8] [10].

  • Pasireotide targets somatostatin receptors (particularly SSTR5) on corticotroph tumor cells, reducing ACTH secretion and potentially inducing tumor shrinkage. This pituitary-directed action addresses the primary pathology but may be insufficient for complete biochemical control, especially in tumors with lower SSTR5 expression [4].

  • Cabergoline activates dopamine D2 receptors expressed on many corticotroph adenomas, providing an alternative pituitary-targeted approach to suppress ACTH secretion. The variable expression of D2 receptors across tumors explains the heterogeneous response to cabergoline monotherapy [6] [3].

The synergistic potential of these combinations arises from simultaneous targeting of pituitary ACTH secretion and adrenal cortisol synthesis, potentially allowing for lower doses of each medication and reduced individual drug toxicity while maintaining or enhancing efficacy.

G cluster_pituitary Pituitary Level cluster_adrenal Adrenal Level HPA HPA Axis Dysregulation in CD PituitaryAdenoma Corticotroph Adenoma (ACTH Secretion) HPA->PituitaryAdenoma Primary Pathology CortisolSynthesis Cortisol Synthesis Pathway HPA->CortisolSynthesis Secondary Hypercortisolism PituitaryAdenoma->CortisolSynthesis ACTH Stimulation SSTR5 SSTR5 Expression SSTR5->PituitaryAdenoma Reduces ACTH Secretion D2R Dopamine D2 Receptor D2R->PituitaryAdenoma Suppresses ACTH Secretion Pasireotide Pasireotide Pasireotide->SSTR5 Binds SSTR5 CombinedEffect Combined Therapeutic Effect: Normalized Cortisol Levels Pasireotide->CombinedEffect Cabergoline Cabergoline Cabergoline->D2R Activates D2R Cabergoline->CombinedEffect CYP11B1 11β-hydroxylase (CYP11B1) CYP11B1->CortisolSynthesis Final Step This compound This compound This compound->CYP11B1 Inhibits This compound->CombinedEffect

Figure 1: Mechanism of Action of this compound, Pasireotide, and Cabergoline in Cushing's Disease

Molecular Basis for Synergism

Recent advances in understanding corticotroph adenoma pathophysiology provide a molecular basis for potential synergism between these agents:

  • Approximately 30-40% of corticotroph adenomas harbor USP8 mutations that increase cell surface expression of epidermal growth factor receptor (EGFR), enhancing ACTH secretion. These mutations may influence response to pituitary-directed therapies [2] [4].

  • The variable expression of somatostatin and dopamine receptors among corticotroph adenomas suggests that combination approaches could target multiple subpopulations of tumor cells, potentially preventing escape phenomena observed with monotherapies [4].

  • The pituitary-adrenal feedback relationship creates a dynamic system where adrenal-directed inhibition with this compound may increase ACTH secretion through loss of negative feedback, which could theoretically be counteracted by concomitant pituitary-directed therapy [10].

Experimental Protocols for Combination Therapy

In Vitro and Preclinical Studies

Protocol 1: Assessment of Combined Drug Effects on ACTH-Secreting Cells

Objective: To evaluate synergistic effects of this compound, pasireotide, and cabergoline on ACTH secretion and cell proliferation in murine AtT-20 corticotroph tumor cells and primary human corticotroph adenoma cells.

Materials:

  • AtT-20 mouse pituitary tumor cell line (ATCC CCL-89)
  • Primary human corticotroph adenoma cells from surgical specimens
  • This compound (MedChemExpress, HY-17028), Pasireotide (MedChemExpress, HY-15036), Cabergoline (MedChemExpress, HY-B0506)
  • ACTH ELISA kit (Thermo Fisher Scientific, EIACTHT)
  • Cell proliferation assay kit (Promega, G4000)

Methods:

  • Cell Culture: Maintain AtT-20 cells in DMEM with 10% FBS. Culture primary cells in Neurobasal-A medium with B-27 supplement.
  • Drug Treatment: Expose cells to individual drugs and combinations at clinically relevant concentrations (0.1-10 μM) for 24-72 hours.
  • ACTH Measurement: Collect conditioned media and measure ACTH concentration using ELISA according to manufacturer's protocol.
  • Proliferation Assay: Assess cell viability using MTT assay at 24, 48, and 72 hours.
  • Statistical Analysis: Calculate combination indices using Chou-Talalay method to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.

Expected Outcomes: Combination treatments are anticipated to show synergistic inhibition of ACTH secretion, particularly with this compound plus pasireotide in USP8-mutated cells, and this compound plus cabergoline in highly D2R-expressing adenomas.

Clinical Trial Protocol

Protocol 2: Phase II Trial of this compound Combination Therapy

Study Design: Multicenter, randomized, open-label, phase II study evaluating efficacy and safety of this compound alone versus this compound plus pasireotide versus this compound plus cabergoline in patients with persistent/recurrent CD.

Patient Population:

  • Adults (≥18 years) with confirmed CD and mean UFC >1.5x ULN
  • Prior pituitary surgery required unless contraindicated
  • Key exclusion criteria: pregnancy, severe hepatic impairment, QTc >470 ms, medications with strong CYP3A4 inhibition

Study Protocol:

  • Screening (4 weeks): Confirm eligibility, baseline assessments (UFC, LNSC, clinical signs, QoL questionnaires)
  • Run-in Phase (8 weeks): All patients receive this compound monotherapy starting at 2 mg BID with biweekly titration based on UFC response
  • Randomization Phase (24 weeks): Patients not achieving UFC normalization after 8 weeks randomized to:
    • Arm A: Continue this compound monotherapy
    • Arm B: this compound + pasireotide SC 300 μg BID
    • Arm C: this compound + cabergoline 0.5 mg daily
  • Extension Phase (48 weeks): Continue assigned treatment with dose adjustments permitted

Endpoints:

  • Primary: Proportion with normalized mUFC at week 24
  • Secondary: Change in UFC, LNSC, clinical signs of hypercortisolism, BMI, blood pressure, QoL measures, safety parameters

Statistical Considerations: Sample size of 75 patients (25 per arm) provides 80% power to detect 35% difference in response rates between groups (α=0.05).

G cluster_arms Randomized Arms (24 weeks) Start Patient Population: Adults with Persistent/Recurrent CD mUFC >1.5x ULN Screening Screening Phase (4 weeks) Start->Screening RunIn Open-Label Run-In: This compound Monotherapy (8 weeks) Screening->RunIn Decision UFC Normalized? RunIn->Decision ContinueMono Continue in Observation Arm Decision->ContinueMono Yes Randomization Randomization (Stratified by baseline UFC and prior treatments) Decision->Randomization No Extension Extension Phase (48 weeks) ContinueMono->Extension ArmA Arm A: This compound Monotherapy (n=25) Randomization->ArmA ArmB Arm B: This compound + Pasireotide (n=25) Randomization->ArmB ArmC Arm C: This compound + Cabergoline (n=25) Randomization->ArmC ArmA->Extension ArmB->Extension ArmC->Extension Analysis Final Analysis: Primary & Secondary Endpoints Extension->Analysis

Figure 2: Clinical Trial Protocol for this compound Combination Therapy

Regulatory and Practical Considerations

Clinical Trial Design

Developing combination therapies for rare diseases like CD requires careful consideration of regulatory requirements and practical implementation:

  • Trial Design: Given the orphan disease status and lack of established standard-of-care for medical therapy, randomized controlled trials against monotherapy components are ethically justifiable and methodologically sound.

  • Endpoints: Regulatory agencies typically require biochemical endpoints (UFC normalization) as primary outcomes, with clinical endpoints (weight, blood pressure, quality of life) and safety parameters as secondary outcomes.

  • Duration: Given the chronic nature of CD and potential for escape phenomena, trials should include long-term extension phases to assess durability of response and long-term safety.

Implementation in Clinical Practice

Successful implementation of combination therapy in clinical practice requires:

  • Patient Selection Criteria: Identify ideal candidates based on:

    • Partial response to monotherapy
    • Severe hypercortisolism requiring rapid control
    • Inability to tolerate effective doses of single agents
    • Specific tumor characteristics (SSTR5 or D2 receptor expression)
  • Dosing Strategies:

    • Initiate with monotherapy and add second agent after 8-12 weeks if inadequate response
    • Consider lower starting doses when combining agents with overlapping toxicities
    • Implement slower titration schedules to identify minimal effective doses
  • Monitoring Protocols:

    • Frequent biochemical monitoring during dose titration (UFC, LNSC every 2-4 weeks)
    • Regular safety assessments (electrolytes, ECG, liver function, glucose metabolism)
    • Patient-reported outcome measures to capture clinical improvement

Conclusion and Future Directions

Combination therapy with this compound, pasireotide, and/or cabergoline represents a promising approach for managing Cushing's disease, particularly for patients with incomplete response to monotherapy. The complementary mechanisms of action—targeting both pituitary ACTH secretion and adrenal cortisol synthesis—provide a strong rationale for potential synergism. Current evidence, while limited, suggests that combination approaches are already being used in clinical practice with some success.

Future research should focus on:

  • Prospective clinical trials specifically evaluating these combinations
  • Biomarker development to predict treatment response and guide personalized therapy
  • Long-term safety data for combination regimens, particularly regarding adrenal function and metabolic parameters
  • Novel combination strategies incorporating newer agents such as glucocorticoid receptor antagonists

As our understanding of corticotroph tumor biology advances, particularly through molecular characterization, the potential for rationally designed combination therapies will continue to grow, offering hope for improved outcomes for patients with this challenging disorder.

References

perioperative osilodrostat preparation adrenal surgery

Author: Smolecule Technical Support Team. Date: February 2026

Perioperative Management Protocol for Osilodrostat

For patients on this compound who require surgery, the primary goal is to prevent an adrenal crisis due to a lack of physiological cortisol response to the stress of surgery.

Preoperative Phase (Pre-Surgery Planning)
  • Discontinuation of this compound: A consensus of experts recommends that this compound be stopped at least 5 days before a planned surgery [1]. This allows the drug's effect to wear off and gives the adrenal glands a chance to resume cortisol production.
  • Assessment of Adrenal Function: Evaluate the patient's adrenal status before surgery. Be aware that cases of prolonged adrenal insufficiency have been reported, lasting for many months after this compound is discontinued [2] [3]. A cosyntropin (ACTH) stimulation test can help assess the adrenal reserve if there is uncertainty [2] [3].
  • Initiate Glucocorticoid Coverage (Stress-Dose Steroids): Assume the patient will have impaired cortisol production. Initiate stress-dose glucocorticoid replacement preoperatively. The specific regimen should be tailored, but a common approach includes:
    • Hydrocortisone: 50-100 mg intravenously (IV) at the induction of anesthesia [1].
Intraoperative Phase (During Surgery)
  • Continue Glucocorticoid Coverage: Administer a continuous IV infusion of hydrocortisone (e.g., 10 mg per hour) during the surgical procedure, or give additional IV boluses [1].
Postoperative Phase (Recovery)
  • Taper Glucocorticoids: The stress-dose steroids should be gradually tapered over the following days based on the patient's clinical recovery and vital signs.
    • Example: Reduce to 25-50 mg IV every 8 hours on the first postoperative day, then further reduce to a physiological maintenance dose (e.g., 15-20 mg per day orally) as the patient recovers [1].
  • Monitor for Adrenal Insufficiency: Closely watch for signs and symptoms of AI, which include nausea, vomiting, fatigue, hypotension, and hyponatremia [2] [1].
  • Long-Term Monitoring: If the surgery was an adrenalectomy for Cushing's syndrome, the patient will require lifelong glucocorticoid replacement until the hypothalamic-pituitary-adrenal (HPA) axis recovers. For other types of surgery, re-evaluate adrenal function once the patient is fully recovered before considering restarting this compound.

Supporting Data and Safety Considerations

The protocol above is based on the following key evidence regarding this compound's safety profile.

Risk of Adrenal Insufficiency and Prolonged Suppression

The core reason for discontinuing this compound before surgery is its potent and potentially long-lasting effect.

  • High Potency: this compound is a more potent inhibitor of 11β-hydroxylase than older agents like metyrapone or ketoconazole [4] [1].
  • Prolonged Effect: Case reports describe patients experiencing adrenal insufficiency for over 40 weeks after stopping this compound, with one case only recovering normal function after 62 weeks [2] [3]. This suggests the drug can cause a prolonged functional blockade of the adrenal cortex.
  • Adrenal Gland Shrinkage: A recent 2025 case series found that this compound treatment in patients with ACTH-dependent Cushing's syndrome was associated with a significant reduction in adrenal gland volume (46.7% decrease), which may underpin the persistent AI [5].

The following workflow summarizes the key decision points in the perioperative management of a patient on this compound.

Start Patient on this compound Needs Surgery PreOp Preoperative Phase Start->PreOp Action1 Discontinue this compound (at least 5 days prior) PreOp->Action1 Action2 Assess Adrenal Function (Consider ACTH test) PreOp->Action2 Action3 Initiate Stress-Dose Glucocorticoids PreOp->Action3 IntraOp Intraoperative Phase Action3->IntraOp Action4 Administer IV Hydrocortisone (50-100 mg bolus + infusion) IntraOp->Action4 PostOp Postoperative Phase Action4->PostOp Action5 Taper Glucocorticoids Over Several Days PostOp->Action5 Action6 Monitor for Signs of Adrenal Insufficiency PostOp->Action6 Action7 Long-term HPA Axis Monitoring/Replacement PostOp->Action7

Perioperative Management Workflow for this compound

Quantitative Data on this compound

The table below summarizes key pharmacologic and clinical data relevant to perioperative planning.

Parameter Details Clinical Relevance
Mechanism of Action Potent inhibitor of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) [4] [6] [1]. Blocks the final step of cortisol synthesis, leading to a rapid drop in cortisol levels.
Half-Life Approximately 4 hours [4] [6]. While the drug clears quickly, its biological effect on adrenal steroidogenesis can be prolonged.
Time to Discontinuation Stop at least 5 days before planned surgery [1]. Allows for drug clearance and is consistent with its pharmacokinetic profile.
Reported Duration of Post-Discontinuation Adrenal Suppression Cases reported of 40 to 62 weeks [2] [3]. Highlights the critical need for postoperative monitoring and glucocorticoid coverage.
Adrenal Volume Reduction Mean reduction of 46.7% observed on CT imaging [5]. Provides a structural explanation for the persistent functional adrenal suppression.

Conclusion and Key Recommendations

  • Discontinuation before planned surgery is mandatory, not a preparatory tool.
  • Stress-dose glucocorticoid coverage is essential from the preoperative period through recovery.
  • Vigilant monitoring is critical due to the potential for unexpectedly prolonged adrenal suppression, even after the drug has been stopped.

For researchers and clinicians, these application notes underscore the importance of understanding the long-term pharmacodynamic effects of targeted steroidogenesis inhibitors beyond their immediate pharmacokinetics.

References

Comprehensive Application Notes and Protocol for Osilodrostat in Endogenous Hypercortisolism Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Osilodrostat (Isturisa) represents a potent oral therapeutic option for managing endogenous hypercortisolism (Cushing's syndrome), with particular efficacy in Cushing's disease (CD). As a selective 11β-hydroxylase inhibitor, this compound targets the final enzymatic step in cortisol synthesis, enabling rapid normalization of urinary free cortisol levels in most patients. This document provides comprehensive application notes and detailed experimental protocols for researchers and clinical scientists involved in the development and utilization of this compound. The information synthesizes evidence from phase III clinical trials, real-world studies, and case reports to establish optimized treatment algorithms, monitoring parameters, and safety management protocols. Recent data confirms that approximately 77-81% of patients achieve normalized urinary free cortisol levels within 12-36 weeks of treatment, with sustained efficacy during long-term therapy and significant improvements in cortisol-related comorbidities including hypertension, hyperglycemia, and clinical manifestations of Cushing's syndrome.

Introduction and Background

Endogenous hypercortisolism, particularly Cushing's disease, results from chronic excessive cortisol exposure with substantial associated morbidity and mortality. First-line treatment typically involves transsphenoidal surgery, but persistent or recurrent disease occurs in approximately 30-35% of patients, necessitating effective medical therapies. This compound has emerged as a highly effective steroidogenesis inhibitor that addresses this unmet clinical need. Originally developed as an antihypertensive agent targeting aldosterone synthesis, this compound was repurposed for Cushing's syndrome upon discovery of its potent inhibition of cortisol biosynthesis. The drug received FDA approval in 2020 for Cushing's disease patients who are not candidates for pituitary surgery or have failed surgical intervention, and more recently received an expanded indication as second-line treatment for endogenous Cushing's syndrome in April 2025.

The molecular structure of this compound as an imidazole derivative enables targeted enzyme inhibition with high specificity. Its development through the LINC clinical trial program (LINC 1-4) demonstrated consistent efficacy and a manageable safety profile across study populations. The unique pharmacokinetic and pharmacodynamic properties of this compound, including its rapid absorption (Tmax ≈1 hour) and short half-life (approximately 4 hours), necessitate twice-daily dosing but provide flexibility for dose titration based on individual patient response and tolerance. These characteristics position this compound as a valuable therapeutic option in the endocrinology arsenal, particularly for patients requiring rapid cortisol normalization or those with severe hypercortisolism manifestations.

Mechanism of Action and Pharmacological Profile

Molecular Mechanism

This compound exerts its therapeutic effect through potent enzymatic inhibition of key steroidogenic pathways:

  • Primary target: 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis, specifically the conversion of 11-deoxycortisol to cortisol. By blocking this critical enzymatic step, this compound directly reduces cortisol production in the adrenal cortex.
  • Secondary target: Aldosterone synthase (CYP11B2), which catalyzes the final step in aldosterone synthesis. This dual inhibition mechanism explains some of the characteristic adverse effects associated with this compound treatment.
  • Upstream inhibition: Emerging evidence suggests that this compound may also inhibit steroidogenic enzymes upstream of 11β-hydroxylase, as indicated by suppressed DHEA-S levels despite elevated ACTH observed in some patients [1] [2].

Table 1: this compound Pharmacological Targets and Clinical Consequences

Molecular Target Biological Function Inhibition Consequences Clinical Monitoring Parameters
11β-hydroxylase (CYP11B1) Cortisol synthesis from 11-deoxycortisol Reduced cortisol production, accumulation of 11-deoxycortisol and steroid precursors UFC, serum cortisol, LNSC, clinical symptoms of hypocortisolism
Aldosterone synthase (CYP11B2) Aldosterone synthesis from 11-deoxycorticosterone Reduced aldosterone, accumulation of 11-deoxycorticosterone and mineralocorticoid precursors Serum potassium, blood pressure, edema
Upstream enzymes (potential) Androgen and steroid precursor synthesis Altered androgen production, possible DHEA-S suppression DHEA-S, testosterone (in women), hirsutism, acne
Pharmacokinetic Properties

The pharmacokinetic profile of this compound influences its clinical application and dosing strategy. This compound demonstrates rapid oral absorption with a time to maximum concentration (Tmax) of approximately 1 hour. The drug has an elimination half-life of 4 hours, supporting twice-daily dosing frequency. This compound undergoes extensive hepatic metabolism via multiple cytochrome P450 (approximately 26% of clearance) and UDP-glucuronosyltransferase enzymes (approximately 19% of clearance), with no single enzyme contributing more than 25% to total clearance. This metabolic profile reduces the likelihood of significant drug-drug interactions but necessitates dose adjustment in hepatic impairment. The major metabolite M34.5 has a longer half-life than the parent drug and may accumulate with repeated dosing, though it is not thought to contribute significantly to therapeutic efficacy. Approximately 90% of the administered dose is excreted in urine, primarily as metabolites, with only 5% as unchanged drug [3].

Clinical Efficacy Data

Clinical Trial Evidence

The efficacy of this compound has been established through a series of prospective clinical trials (LINC 1-4) and supported by real-world evidence:

  • LINC 4 Phase III Trial: This pivotal study demonstrated that 77% of this compound-treated patients achieved normalized mean urinary free cortisol (mUFC) at week 12 compared to only 8% in the placebo group (OR: 43.4; 95% CI: 7.1-343.2; P<0.0001). This response was maintained through week 36, with 81% of patients achieving mUFC normalization. The study also showed significant improvements in clinical manifestations of hypercortisolism and cardiometabolic parameters [4].

  • Long-term Extension Data: The LINC 4 extension study demonstrated durable efficacy with 72.4% of patients maintaining normalized mUFC at the end-of-trial visit (median treatment duration: 87.1 weeks). Improvements in cardiovascular and metabolic parameters observed in the core study were maintained or further improved during long-term treatment [5].

  • Real-World Evidence: A Spanish multicenter study of 37 CD patients reported complete response in 89.2% of patients, with a median time to UFC normalization of 4 weeks. Notably, 67% of complete responders achieved normalized UFC within one month of treatment initiation. The study also found positive correlations between this compound dose and UFC reduction (r=0.481, p=0.006 for maximum dose; r=0.440, p=0.011 for maintenance dose) [6].

Comparative Efficacy Across Etiologies

Emerging evidence suggests differential response patterns based on the underlying etiology of hypercortisolism:

  • Cushing's Disease vs. Adrenal Cushing's: Patients with cortisol-producing adrenal adenomas (CPA) may demonstrate an inverse cortisol response to initial low-dose this compound and require higher maintenance doses (up to 45 mg/day) compared to CD patients. This observation highlights the importance of etiology-specific dosing strategies [7].

Table 2: Summary of Key Efficacy Endpoints from Clinical Studies

Study/Endpoint Patient Population Baseline mUFC (×ULN) Treatment Duration mUFC Normalization Rate Key Secondary Endpoints
LINC 4 (Week 12) [4] CD (N=73) 3.1 × ULN 12 weeks 77% (this compound) vs. 8% (placebo) Significant improvement in clinical signs of CS
LINC 4 (Week 36) [4] CD (N=73) 3.1 × ULN 36 weeks 81% (all patients) Sustained improvements in cardiometabolic parameters
LINC 4 Extension [5] CD (N=60) 3.1 × ULN Median 87.1 weeks 72.4% (EOT) Long-term maintenance of clinical benefits
Real-World Study [6] CD (N=37) Varied Median 5 months 89.2% (complete response) 67% normalized UFC within 1 month

Safety Profile and Adverse Event Management

Common Adverse Events

This compound's safety profile is characterized by mechanism-based effects related to its inhibition of steroidogenic enzymes. The most frequent adverse events include:

  • Adrenal hormone precursor accumulation: Inhibition of 11β-hydroxylase leads to accumulation of steroid precursors with androgenic and mineralocorticoid activity, resulting in hypokalemia (25-48%), hypertension (14-29%), edema (14%), and hirsutism/acne in women (21%) [4] [5] [8].

  • Adrenal insufficiency (AI): As an expected consequence of cortisol synthesis inhibition, AI events occur in 25-52% of patients, typically during dose titration but potentially at any treatment stage. Symptoms include nausea, fatigue, dizziness, and hypotension [1] [4] [5].

  • QTc prolongation: this compound causes dose-dependent QTc interval prolongation, necessitating periodic ECG monitoring, particularly in patients with additional risk factors for arrhythmia [3] [8].

  • Other frequent events: Decreased appetite (37.5%), arthralgia (35.4%), nausea (31.3%), headache (29.2%), and fatigue (27.1%) were reported more frequently with this compound than placebo in controlled trials [4].

Unique Safety Considerations
  • Prolonged adrenal suppression: Case reports describe persistent adrenal insufficiency after this compound discontinuation, lasting up to 62 weeks in one case, suggesting that adrenal blockade may extend beyond treatment duration. This phenomenon underscores the need for continued monitoring after therapy cessation [1] [2].

  • Tumor progression: In Cushing's disease, the loss of negative cortisol feedback on the pituitary corticotroph adenoma may theoretically stimulate tumor growth. Although rare, pituitary tumor enlargement has been reported during this compound therapy, necessitating periodic pituitary imaging [9].

  • Sex-specific effects: Androgenic effects (hirsutism, acne) are particularly problematic in women due to accumulation of adrenal androgens, while men may experience hypogonadism due to the drug's impact on testosterone synthesis [8] [9].

Treatment Algorithm and Dosing Protocol

Initiation and Titration Strategy

The this compound treatment algorithm requires careful dose individualization based on repeated assessment of biochemical parameters and clinical response:

  • Initiation phase: Begin with 2 mg twice daily in most patients. For those with moderate hepatic impairment (Child-Pugh B), reduce starting dose to 1 mg twice daily; for severe hepatic impairment (Child-Pugh C), initiate with 1 mg once daily in the evening [3] [9].

  • Titration phase: Assess mUFC and clinical response every 2-4 weeks initially. If mUFC exceeds ULN, increase dose sequentially through available strengths (2 mg → 5 mg → 10 mg → 20 mg → 30 mg twice daily). The maximum recommended dose is 30 mg twice daily [4] [9].

  • Maintenance phase: Once mUFC normalization is achieved, maintain the effective dose with periodic assessment. Most patients require maintenance doses between 4-14 mg daily, though individual requirements vary substantially [6] [9].

  • Special populations: For adrenal Cushing's syndrome, consider more aggressive dose escalation, as these patients may require higher doses (up to 45 mg/day) and demonstrate possible initial paradoxical response to low doses [7].

Monitoring and Dose Adjustment Protocol

The following workflow diagram illustrates the comprehensive monitoring and dose adjustment protocol for this compound therapy:

G Start Initiate this compound 2 mg BID Baseline Baseline Assessments: - UFC, LNSC, serum cortisol - Electrolytes, ECG - Pituitary MRI Start->Baseline W2_4 Weeks 2-4 Monitoring: - mUFC (2-3 samples) - Clinical symptoms - Serum potassium - Blood pressure Baseline->W2_4 Decision1 mUFC > ULN? W2_4->Decision1 Increase Dose Increase (per titration scheme) Decision1->Increase Yes Maintain Maintain Current Dose Decision1->Maintain No W8_12 Weeks 8-12: Comprehensive Assessment - mUFC normalization? - Adverse events - Metabolic parameters Increase->W8_12 Decision2 Symptoms of AI or mUFC < LLN? Maintain->Decision2 Decrease Dose Reduction or Temporary Hold Decision2->Decrease Yes Decision2->W8_12 No Decrease->W8_12 LongTerm Long-term Maintenance (1-3 month intervals): - mUFC, clinical evaluation - Electrolytes, ECG q3-6mo - Pituitary MRI annually W8_12->LongTerm

Diagram 1: this compound Treatment Monitoring and Dose Adjustment Protocol

Management of Special Scenarios
  • Adrenal insufficiency: For confirmed AI, temporarily reduce dose or hold this compound and initiate hydrocortisone replacement (typically 15-20 mg daily). Once stabilized, resume this compound at a lower dose [1] [9].

  • Hypokalemia: Manage with potassium supplementation and consider adding mineralocorticoid receptor antagonists (e.g., spironolactone, eplerenone) for persistent cases [7] [8].

  • Preparation for surgery: In patients receiving this compound preoperatively, temporary discontinuation may be considered 1-2 weeks before scheduled surgery to allow recovery of adrenal function, though this should be individualized based on surgical urgency and hypercortisolism severity [9].

  • Concomitant medications: Avoid QT-prolonging drugs when possible. Use caution with strong CYP3A4 inducers/inhibitors. Avoid gastric acid suppressors that might alter drug absorption [3] [8].

Experimental and Monitoring Protocols

Biochemical Monitoring Methods
6.1.1 Urinary Free Cortisol (UFC) Assessment
  • Sample collection: Collect three 24-hour urine samples on consecutive days, preferably within 2 weeks before each assessment visit. Ensure proper collection technique and complete volume recording.
  • Analytical method: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for specific cortisol measurement, as immunoassays may cross-react with cortisol precursors that accumulate during this compound treatment [4] [5].
  • Interpretation: Calculate mean UFC from 2-3 collections. Normalization defined as mUFC ≤ upper limit of normal (ULN). Partial response defined as >50% reduction from baseline but >ULN [6] [5].
6.1.2 Late-Night Salivary Cortisol (LNSC)
  • Collection protocol: Collect two samples between 22:00-23:00 on consecutive days. Patients should avoid glucocorticoid-containing foods, tobacco, and alcohol for 24 hours prior. Avoid dental work or oral bleeding 24 hours before collection.
  • Storage: Freeze samples at ≤-20°C until analysis. Use LC-MS/MS for measurement to ensure accuracy.
  • Clinical utility: LNSC may normalize before UFC and can be particularly useful for monitoring patients with mild or cyclic hypercortisolism [9].
6.1.3 Serum Hormonal Assessments
  • Serum cortisol: Measure between 08:00-10:00 after an overnight fast. Interpret with caution as levels may not reflect total cortisol exposure.
  • ACTH: Useful for monitoring CD patients, as increasing levels may indicate loss of negative feedback and potential for tumor growth.
  • DHEA-S and androgens: Monitor particularly in female patients for evidence of androgen excess due to precursor accumulation.
  • 11-deoxycortisol: May be measured to confirm target engagement, as levels typically increase during this compound treatment [1] [9].
Safety Monitoring Protocol
6.2.1 Electrolyte and Cardiovascular Monitoring
  • Hypokalemia screening: Check serum potassium at baseline, every 2-4 weeks during dose titration, and every 1-3 months during maintenance. Maintain potassium >4.0 mmol/L through supplementation if needed.
  • QTc monitoring: Perform baseline ECG with measurement of QTc (preferably using Fridericia's correction). Repeat ECG at week 2-4, then every 3-6 months during maintenance. More frequent monitoring if dose >10 mg BID or with concomitant QT-prolonging medications [3] [8].
  • Blood pressure monitoring: Assess at each visit, as both hypertension (mineralocorticoid excess) and hypotension (adrenal insufficiency) may occur.
6.2.2 Adrenal Insufficiency Assessment
  • Clinical evaluation: At each visit, assess for AI symptoms (nausea, fatigue, dizziness, hypotension, hyponatremia).
  • Biochemical testing: If AI suspected, measure morning serum cortisol and ACTH. Consider cosyntropin stimulation test if diagnostic uncertainty exists.
  • Patient education: Instruct patients to recognize AI symptoms and implement sick-day rules, including temporary dose holding and emergency glucocorticoid administration [1] [9].
Tumor Monitoring Protocol
  • Pituitary imaging: For CD patients, perform pituitary MRI at baseline and every 6-12 months during treatment to monitor for tumor growth. More frequent imaging if clinical or biochemical concerns for tumor progression [5] [9].
  • Visual field testing: Perform baseline and periodic perimetry if tumor proximity to optic chiasm or if symptoms suggest visual pathway compromise.

Conclusion and Future Directions

This compound represents a significant advancement in the medical management of endogenous hypercortisolism, particularly for patients with Cushing's disease. The drug's potent and rapid cortisol-lowering efficacy, combined with a manageable safety profile, positions it as a valuable therapeutic option either as monotherapy or within combined treatment approaches. The treatment algorithm emphasizes careful dose titration guided by regular biochemical monitoring, with particular attention to safety management including hypokalemia, adrenal insufficiency, and QTc prolongation.

Emerging research directions include:

  • Combination therapies: Investigating synergistic approaches with pituitary-directed agents (e.g., pasireotide) to enhance efficacy and potentially lower individual drug doses and associated adverse effects.
  • Predictive biomarkers: Identifying factors that predict treatment response and dose requirements, potentially including genetic markers of drug metabolism or adrenal steroidogenic enzyme expression patterns.
  • Long-term outcomes: Further characterization of this compound's effects on morbidity, mortality, and quality of life in real-world patient populations.
  • Novel applications: Exploration of this compound's utility in special populations, including pediatric patients and those with cyclic hypercortisolism.

The protocol outlined in this document provides a framework for the optimal use of this compound based on current evidence, with flexibility for individualization based on patient characteristics, treatment response, and emerging research findings.

References

Comprehensive Application Notes and Protocols for Monitoring Adrenal Hormone Precursors During Osilodrostat Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Osilodrostat (Isturisa) represents a significant advancement in the medical management of endogenous Cushing's syndrome, acting as a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme catalyzing the final step of cortisol synthesis. By targeting this key enzymatic step, this compound effectively reduces cortisol production, but simultaneously triggers a complex endocrine response characterized by the accumulation of upstream steroid precursors and altered adrenal hormone profiles. The therapeutic efficacy of this compound is closely linked to its potential to induce clinically significant elevations in mineralocorticoid precursors and androgens, necessitating rigorous monitoring protocols to balance efficacy with safety. This comprehensive document provides detailed application notes and experimental protocols for researchers and drug development professionals engaged in assessing adrenal hormone precursors during this compound treatment, incorporating both established methodologies and emerging insights from recent clinical evidence.

The critical importance of monitoring adrenal hormone precursors extends beyond mere safety assessments, as these biochemical parameters offer valuable insights into drug efficacy, enzymatic inhibition completeness, and potential compensatory mechanisms that might influence long-term treatment outcomes. Recent real-world evidence has further highlighted that this compound may induce prolonged adrenal suppression that persists beyond its elimination half-life, with case reports documenting altered steroid profiles continuing for months after drug discontinuation. This underscores the necessity for comprehensive monitoring strategies that extend throughout the treatment lifecycle and into post-treatment observation periods.

Biochemical Pathways and Mechanism of Action

Steroidogenesis Inhibition Pathway

Figure 1: this compound inhibition of adrenal steroidogenesis with precursor accumulation pathways. Key monitoring points are highlighted.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (Potent Inhibition) Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 (Partial Inhibition) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD This compound This compound CYP11B1\n(Potent Inhibition) CYP11B1 (Potent Inhibition) This compound->CYP11B1\n(Potent Inhibition) CYP11B2\n(Partial Inhibition) CYP11B2 (Partial Inhibition) This compound->CYP11B2\n(Partial Inhibition)

This compound exerts its therapeutic effect through potent inhibition of 11β-hydroxylase (CYP11B1), effectively blocking the conversion of 11-deoxycortisol to cortisol in the adrenal zona fasciculata. This primary mechanism results in the accumulation of multiple upstream steroid precursors, including 11-deoxycortisol, 11-deoxycorticosterone (DOC), and 17-hydroxyprogesterone. Additionally, this compound demonstrates partial inhibition of aldosterone synthase (CYP11B2), affecting the final steps of aldosterone synthesis in the zona glomerulosa. The inhibition of these key enzymatic pathways triggers a compensatory rise in adrenocorticotropic hormone (ACTH) due to diminished cortisol-negative feedback, further stimulating adrenal steroidogenesis and potentially amplifying precursor accumulation. This complex endocrine response creates a dynamic biochemical environment that requires careful monitoring to optimize therapeutic outcomes while minimizing adverse effects.

Recent evidence suggests that this compound's effect on adrenal steroidogenesis may be more complex than initially understood. Case reports have documented unexpectedly prolonged adrenal suppression continuing after drug discontinuation, with one study observing low DHEA-S levels despite elevated ACTH in a patient after 270 weeks of treatment, suggesting potential inhibition of adrenal steroidogenesis upstream of 11β-hydroxylase that persists beyond the drug's elimination half-life. This finding indicates that this compound may have additional, not yet fully characterized, effects on adrenal steroidogenic pathways that warrant further investigation in drug development settings.

Key Monitoring Parameters and Clinical Significance

Primary Adrenal Hormone Precursors of Interest

Table 1: Key Adrenal Hormone Precursors and Metabolites for Monitoring During this compound Treatment

Parameter Biological Role Clinical Significance in this compound Treatment Typical Response Monitoring Frequency
11-Deoxycortisol Immediate cortisol precursor Direct indicator of 11β-hydroxylase inhibition Marked increase (5-50x baseline) Baseline, 2-4 weeks post-initiation, monthly during titration
11-Deoxycorticosterone (DOC) Mineralocorticoid precursor Activates mineralocorticoid receptors; contributor to adverse effects Moderate to marked increase Baseline, monthly during treatment, with adverse events
17-Hydroxyprogesterone Androgen/cortisol precursor Indicator of overall steroidogenesis activation Moderate increase Baseline, quarterly during stable treatment
DHEA/DHEA-S Androgen precursors May decrease despite ACTH elevation; potential indicator of broader inhibition Variable (may decrease long-term) Baseline, every 3-6 months
Androstenedione Androgen precursor Contributor to androgen-related adverse effects Moderate increase Baseline, with clinical signs of hyperandrogenism
ACTH Pituitary regulator Feedback response to cortisol reduction; driver of precursor accumulation Increase (1.5-4x baseline) Baseline, each visit during titration, quarterly during maintenance

The quantitative assessment of these adrenal hormone precursors provides crucial insights into both the extent of enzymatic inhibition and the potential for adverse clinical sequelae. The most pronounced elevations typically occur in 11-deoxycortisol and DOC, with the latter being particularly clinically relevant due to its mineralocorticoid activity. Recent analyses of real-world safety data have confirmed that mineralocorticoid excess effects represent a significant component of this compound's adverse event profile, with hypokalemia, hypertension, and edema being frequently reported. Additionally, the androgen precursors DHEA and androstenedione may show variable responses, with some patients experiencing elevations that can manifest clinically as hirsutism or acne, particularly in women.

The temporal patterns of these hormone alterations follow a characteristic sequence, with rapid increases in 11-deoxycortisol and DOC typically occurring within the first 1-2 weeks of treatment initiation, often preceding the development of laboratory abnormalities or clinical symptoms. A comprehensive understanding of these patterns is essential for researchers designing monitoring protocols and intervention strategies in clinical trials. Recent evidence has also revealed that prolonged suppression of DHEA-S may occur despite elevated ACTH levels, suggesting that this compound might have previously unappreciated effects on earlier stages of steroidogenesis. This phenomenon underscores the importance of comprehensive steroid profiling beyond the immediate precursors of cortisol synthesis.

Clinical Consequences and Adverse Event Correlations

Table 2: Adverse Events Associated with Precursor Elevations and Management Strategies

Adverse Event Category Associated Precursors Mechanism Incidence in Clinical Trials Management Approaches

| Mineralocorticoid Excess | 11-Deoxycorticosterone (DOC) | DOC activation of mineralocorticoid receptors | Hypokalemia: ~13-18% Hypertension worsening: ~7-11% Edema: ~4-22% | Potassium supplementation, Mineralocorticoid antagonists, Dose adjustment | | Androgen-Related Effects | DHEA, Androstenedione, 17-OHP | Increased androgen production | Hirsutism: ~6-21% Acne: ~4-11% (females) | Symptomatic management, Dose reduction if severe | | Adrenal Insufficiency | Cortisol (decreased) | Excessive cortisol reduction | Adrenal insufficiency: ~41-53% | Dose interruption/reduction, Glucocorticoid replacement, Patient education | | QTc Prolongation | Multiple (indirect) | Hypokalemia-mediated and direct drug effect | ~2-5% (dose-dependent) | ECG monitoring, Potassium correction, Risk factor management |

The clinical manifestations of precursor hormone accumulation follow predictable patterns based on the biological activities of the elevated compounds. DOC-mediated mineralocorticoid excess represents the most clinically significant consequence, potentially leading to hypokalemia, hypertension exacerbation, and edema formation. Androgen precursor elevations can result in clinical hyperandrogenism, particularly concerning for female patients. These adverse events must be carefully balanced against the therapeutic goal of cortisol normalization, requiring researchers to establish clear dose-response relationships and therapeutic windows in drug development programs.

Recent real-world evidence has further elucidated the spectrum and frequency of adverse events associated with this compound treatment. Analysis of the FDA Adverse Event Reporting System (FAERS) database through 2024 has identified not only the expected endocrine-related adverse events but also potential associations with cardiovascular events including cardiac flutter and ventricular extrasystoles, which may be related to either hypokalemia or direct drug effects. Additionally, this real-world analysis identified unexpected signals including muscular weakness, fractures, and increased susceptibility to infections including COVID-19, suggesting that comprehensive safety monitoring should extend beyond the immediately obvious endocrine effects.

Analytical Methodologies for Precursor Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

The gold standard methodology for quantifying adrenal hormone precursors during this compound treatment is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the specificity, sensitivity, and multiplexing capability required to accurately measure these structurally similar steroids in biological matrices. The following protocol details a validated approach for simultaneous quantification of key precursors in serum or plasma samples:

Sample Preparation Protocol:

  • Specimen Collection: Collect blood samples in serum separator tubes or EDTA plasma tubes. Process within 2 hours of collection by centrifugation at 1,500-2,000 × g for 10 minutes at 4°C. Aliquot and store at -80°C until analysis.
  • Extraction Procedure: Thaw samples on ice and vortex thoroughly. Pipette 500 μL of serum/plasma into glass extraction tubes. Add 50 μL of internal standard solution (containing deuterated analogs of each analyte). Add 1.5 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes. Centrifuge at 3,500 × g for 10 minutes at 4°C. Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of 30% methanol in water, vortex for 1 minute, and centrifuge at 15,000 × g for 5 minutes before LC-MS/MS analysis.

LC-MS/MS Analysis Conditions:

  • Chromatography System: Waters ACQUITY UPLC H-Class System or equivalent
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in methanol
  • Gradient Program: 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-13 min: 30% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 50°C
  • Injection Volume: 10 μL
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Ion Source Parameters: Temperature: 550°C, Ion Spray Voltage: 5500 V, Nebulizer Gas: 50 psi, Heater Gas: 50 psi, Curtain Gas: 35 psi
  • Data Acquisition: Multiple reaction monitoring (MRM) mode with optimized transitions for each analyte

The analytical specificity afforded by LC-MS/MS is particularly crucial for this compound studies due to the structural similarity of steroid hormones and their precursors. Method validation should demonstrate precision with CV <15% across the analytical range, accuracy within ±15% of nominal values, and sensitivity sufficient to quantify sub-nanogram per milliliter concentrations. The simultaneous quantification of cortisol alongside its precursors provides a comprehensive biochemical assessment of drug effect and enzymatic inhibition completeness.

Supplementary Analytical Approaches

While LC-MS/MS represents the primary analytical methodology for steroid precursor quantification, immunoassay techniques may serve as supplemental approaches for high-throughput screening or in resource-limited settings. However, researchers should be aware of the significant limitations of immunoassays, including cross-reactivity with structurally similar steroids, variable accuracy at extreme concentrations, and inability to multiplex analytes. For monitoring the physiological consequences of precursor accumulation, additional methodologies including electrocardiogram (ECG) for QTc assessment, basic metabolic panels for electrolyte monitoring, and routine vital sign measurements for hypertension tracking provide essential clinical context for the biochemical findings.

Recent advances in steroid profiling techniques have enabled more comprehensive assessment of adrenal function during this compound treatment. Urine steroid profiling by GC-MS or LC-MS/MS provides an integrated measure of steroid production and may reveal abnormal metabolite patterns suggestive of altered enzyme activity beyond 11β-hydroxylase inhibition. These sophisticated analytical approaches may help elucidate the mechanisms underlying the prolonged adrenal suppression occasionally observed following this compound discontinuation, as reported in recent case studies.

Clinical Management and Protocol Recommendations

Monitoring Framework and Dose Adjustment Strategies

Figure 2: Comprehensive monitoring workflow for this compound treatment from initiation through maintenance therapy.

G cluster_pre Pre-Treatment Assessment (1-2 weeks) cluster_init Treatment Initiation (Weeks 1-4) cluster_titration Dose Titration Phase (Months 1-3) cluster_maintenance Maintenance Phase (Month 3+) Start Start Baseline Baseline Start->Baseline Correct electrolytes Correct electrolytes Baseline->Correct electrolytes Initiation Initiation Frequent cortisol monitoring Frequent cortisol monitoring Initiation->Frequent cortisol monitoring Titration Titration Biweekly precursor panels Biweekly precursor panels Titration->Biweekly precursor panels Maintenance Maintenance Monthly precursor checks Monthly precursor checks Maintenance->Monthly precursor checks Adverse Event\nManagement Adverse Event Management Dose adjustment Dose adjustment Adverse Event\nManagement->Dose adjustment Baseline ECG Baseline ECG Correct electrolytes->Baseline ECG Patient education Patient education Baseline ECG->Patient education Patient education->Initiation Frequent cortisol monitoring->Adverse Event\nManagement Precursor baseline Precursor baseline Frequent cortisol monitoring->Precursor baseline Weekly ECG Weekly ECG Precursor baseline->Weekly ECG Weekly ECG->Titration Biweekly precursor panels->Adverse Event\nManagement Electrolyte monitoring Electrolyte monitoring Biweekly precursor panels->Electrolyte monitoring QTc assessment QTc assessment Electrolyte monitoring->QTc assessment QTc assessment->Maintenance Monthly precursor checks->Adverse Event\nManagement Clinical symptom assessment Clinical symptom assessment Monthly precursor checks->Clinical symptom assessment Quality of life metrics Quality of life metrics Clinical symptom assessment->Quality of life metrics Symptomatic treatment Symptomatic treatment Dose adjustment->Symptomatic treatment Enhanced monitoring Enhanced monitoring Symptomatic treatment->Enhanced monitoring

A structured monitoring framework is essential for the safe and effective use of this compound in both clinical practice and drug development programs. The recommended monitoring protocol begins with comprehensive baseline assessments, including complete steroid profiles, electrolyte measurements, and electrocardiographic evaluation. During the initial treatment phase (weeks 1-4), frequent monitoring of cortisol levels and early signs of precursor accumulation is critical, with bi-weekly assessments of 24-hour urinary free cortisol (UFC) or late-night salivary cortisol recommended by the manufacturer. The dose titration phase requires particularly vigilant monitoring, with precursor hormone panels, electrolytes, and ECG assessments every 2-4 weeks depending on the rate of dose escalation and individual patient response.

The maintenance phase monitoring protocol should be individualized based on the stability of the patient's biochemical and clinical response, but generally includes quarterly assessments of steroid precursors, electrolytes, and clinical signs of hyperandrogenism or mineralocorticoid excess. Recent expert consensus guidelines developed through a modified Delphi process with 13 specialist endocrinologists have emphasized the importance of individualized titration schedules and careful differentiation between adrenal insufficiency and glucocorticoid withdrawal syndrome, which present with similar symptoms but require different management approaches. These consensus guidelines further recommend that patients have access to emergency glucocorticoid supplies and clear instructions for stress-dose steroid administration during intercurrent illness.

Management Strategies for Precursor-Mediated Adverse Events

Hypokalemia represents one of the most frequent and potentially serious consequences of DOC elevation during this compound treatment. Management should begin with potassium supplementation (oral or intravenous depending on severity), with regular monitoring until levels stabilize. For persistent hypokalemia despite supplementation, the addition of mineralocorticoid receptor antagonists such as eplerenone or spironolactone represents an effective strategy to counter the mineralocorticoid effects of elevated DOC. For androgen-mediated effects such as hirsutism or acne, symptomatic management is typically first-line, with dose reduction or temporary interruption reserved for more severe or bothersome cases.

The QTc prolongation associated with this compound treatment appears to be both dose-dependent and potentially exacerbated by hypokalemia, necessitating particular attention to electrolyte balance and regular ECG monitoring, especially in patients with additional risk factors for arrhythmogenesis. Recent real-world safety analyses have identified potential associations with additional cardiac rhythm abnormalities, suggesting that cardiovascular monitoring should extend beyond basic QTc assessment in susceptible populations. For all adverse events, careful risk-benefit assessment is essential, as dose reductions or interruptions must be balanced against the potential for loss of cortisol control and exacerbation of Cushing's syndrome manifestations.

Conclusion

The comprehensive monitoring of adrenal hormone precursors during this compound treatment provides invaluable insights into both drug efficacy and safety, enabling researchers and clinicians to optimize therapeutic outcomes while minimizing adverse effects. The protocols and application notes detailed in this document emphasize the critical importance of systematic biochemical assessment using state-of-the-art analytical methodologies, primarily LC-MS/MS-based steroid profiling. The dynamic interplay between cortisol reduction, precursor accumulation, and clinical manifestations requires a nuanced approach to monitoring and intervention, with particular attention to the mineralocorticoid effects of elevated 11-deoxycorticosterone and the potential for androgen-mediated sequelae.

Emerging evidence regarding prolonged adrenal effects and unexpected alterations in steroidogenesis pathways highlights the need for continued research into the full spectrum of this compound's endocrine effects. Future directions should include the development of standardized protocols for urine steroid profiling, exploration of genetic factors influencing treatment response and adverse event susceptibility, and longitudinal assessment of steroid pathway recovery after treatment discontinuation. By implementing the comprehensive monitoring strategies outlined in this document, researchers and drug development professionals can contribute to the continued optimization of this compound therapy, ultimately improving outcomes for patients with Cushing's syndrome while advancing our understanding of adrenal steroid physiology in the context of targeted enzymatic inhibition.

osilodrostat dose adjustment hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Osilodrostat Application Notes & Protocols

Chemical and Pharmacological Profile

This compound is a potent oral inhibitor of 11β-hydroxylase, the enzyme that catalyzes the final step of cortisol synthesis in the adrenal glands. It is approved for the treatment of endogenous hypercortisolemia in adults with Cushing's syndrome for whom pituitary surgery is not an option or has not been curative [1] [2].

Key Pharmacokinetics (PK):

  • Time to Maximum Concentration (T~max~): ~1 hour [3] [2].
  • Half-life (T~1/2~): Approximately 4 hours, supporting a twice-daily dosing schedule [3] [2].
  • Metabolism: Extensively metabolized by multiple enzymes, including CYP3A4, CYP2B6, CYP2D6, and UGT enzymes. No single enzyme contributes to more than 25% of its total clearance, making it an unlikely victim of drug-drug interactions [3].
  • Impact of Hepatic Impairment: A population PK analysis showed increased systemic exposure in patients with hepatic impairment. The geometric mean ratios for AUC~inf~ were 1.44 and 2.66 for patients with moderate and severe hepatic impairment, respectively, compared to those with normal liver function [3].
Dosage Adjustment Protocol for Hepatic Impairment

Dosage must be adjusted based on the severity of hepatic impairment, as defined by the Child-Pugh classification. The following table summarizes the required initial dose adjustments.

Table 1: Initial this compound Dose Adjustment in Hepatic Impairment

Child-Pugh Class Degree of Hepatic Impairment Recommended Initial Dosage
Class A (Score 5-6) Mild No adjustment required. 2 mg twice daily [4] [5] [6].
Class B (Score 7-9) Moderate Reduce starting dose to 1 mg twice daily [4] [5] [6].
Class C (Score 10-15) Severe Reduce starting dose to 1 mg once daily (administered in the evening) [4] [5] [6].

Titration and Maintenance Protocol:

  • Initiation: Begin therapy at the reduced dose specified in Table 1.
  • Titration: The dose should be titrated upward slowly, using increments of 1-2 mg twice daily, no more frequently than every 2 weeks [4] [5]. This titration should be based on the rate of cortisol change, individual tolerability, and improvement in clinical signs and symptoms.
  • Monitoring for Hypocortisolism: More frequent monitoring of adrenal function is required during dose titration in all patients with hepatic impairment [4] [5] [6]. Assess 24-hour Urinary Free Cortisol (UFC), serum/plasma cortisol, and patient symptoms every 1-2 weeks until a stable, therapeutic response is maintained.
  • Dosage Modification for Hypocortisolism: If UFC levels fall below the target range, or if the patient exhibits symptoms of hypocortisolism (e.g., nausea, vomiting, fatigue, dizziness), the dose should be decreased or temporarily discontinued. If serum/plasma cortisol is below the target range with symptoms of adrenal insufficiency, this compound should be stopped and exogenous glucocorticoid replacement therapy administered [4] [5].

The following workflow outlines the clinical decision pathway for initiating and monitoring this compound in patients with hepatic impairment.

Start Assess Patient Liver Function (Child-Pugh Class) A Child-Pugh A (Mild Impairment) Start->A B Child-Pugh B (Moderate Impairment) Start->B C Child-Pugh C (Severe Impairment) Start->C DoseA Initiate this compound 2 mg twice daily A->DoseA DoseB Initiate this compound 1 mg twice daily B->DoseB DoseC Initiate this compound 1 mg once daily C->DoseC Monitor Initiate Enhanced Monitoring: - Adrenal Function (q1-2 weeks) - UFC & Serum Cortisol - Signs of Hypocortisolism DoseA->Monitor DoseB->Monitor DoseC->Monitor Titrate Titrate Dose Slowly (1-2 mg BID increments) No more than every 2 weeks Monitor->Titrate Stable & Tolerated

Figure 1: Clinical workflow for this compound initiation and monitoring in hepatic impairment.

Essential Pre-Treatment and Safety Monitoring

Beyond hepatic-specific adjustments, comprehensive monitoring is critical for all patients on this compound due to its mechanism of action.

Table 2: Essential Monitoring Parameters for this compound Therapy

Monitoring Category Parameters Frequency / Timing
Cardiovascular ECG for QTc interval [4] [5] [1] Baseline, within 1 week of initiation, and as clinically indicated thereafter.
Electrolytes Serum Potassium and Magnesium [4] [5] [6] Correct hypokalemia/hypomagnesemia pre-treatment. Monitor periodically during therapy.
Adrenal Function & Efficacy 24-hour Urinary Free Cortisol (UFC) [4] [5] Every 1-2 weeks during titration; every 1-2 months during maintenance.
Serum or Plasma Cortisol [4] [5] Periodically, alongside UFC.
Adverse Events of Special Interest Signs/Symptoms of Hypocortisolism [4] [6] Continuous patient education and reporting.
Signs/Symptoms of Hyperandrogenism (e.g., hirsutism, acne) [1] [2] Periodic clinical assessment.

Important Safety Considerations:

  • QTc Prolongation: this compound causes a dose-dependent prolongation of the QTc interval. Correct electrolyte imbalances before starting and use with caution in patients with other risk factors for arrhythmia [4] [1].
  • Elevated Hormone Precursors: By inhibiting 11β-hydroxylase, this compound can lead to an accumulation of adrenal hormone precursors (e.g., 11-deoxycortisol, androgens). This may manifest as hypokalemia, hypertension, edema, or hirsutism and acne in females [1] [2].
  • Drug Interactions: While this compound is unlikely to be a "victim" of drug-drug interactions, it acts as a moderate inhibitor of CYP1A2 and a weak-to-moderate inhibitor of CYP2C19, CYP2D6, and CYP3A4. Caution is advised when co-administering with narrow therapeutic index drugs that are substrates of these enzymes [3].

Conclusion

This compound is a potent therapeutic option for Cushing's syndrome, but its use in patients with hepatic impairment requires careful attention to dosing and vigilant monitoring. Adhering to the established Child-Pugh classification for initial dose reduction and implementing a protocol for slow titration with enhanced adrenal function monitoring are essential to maximize therapeutic efficacy while minimizing the risks of adverse events, particularly drug-induced hypocortisolism.


References

osilodrostat administration timing food interaction

Author: Smolecule Technical Support Team. Date: February 2026

Osilodrostat Administration Protocols

The table below summarizes the core administration parameters for this compound.

Parameter Specification Clinical & Research Context
General Administration With or without food [1] [2] Food effect is not clinically significant; administration flexibility simplifies dosing in outpatient and clinical trial settings.
Food Interaction No clinically significant impact on pharmacokinetics [3]. High-fat meal delays T~max~ from 1 hr to 2.5 hr but does not alter overall exposure (AUC) [3]. Supports consistent dosing without dietary restrictions. The delayed absorption may be a consideration in single-dose bioavailability studies.
Standard Starting Dose 2 mg twice daily (BID) [1] [4] Initiate at this dose unless specific patient factors (e.g., hepatic impairment, mild hypercortisolism) dictate otherwise.
Dose Titration Increase by 1-2 mg BID every 1-2 weeks based on urinary free cortisol (UFC) response and tolerability [1] [4] [5]. Slow titration is critical to avoid rapid cortisol decline and adrenal insufficiency. Requires close biochemical monitoring.
Maximum Dose 30 mg twice daily [1] [4]

Experimental & Clinical Assessment Protocols

For researchers and clinicians, standardized monitoring is essential to evaluate efficacy and safety.

Table 2: Key Efficacy and Safety Monitoring Parameters
Assessment Baseline During Titration During Maintenance Notes & Methodologies
Efficacy (Cortisol) 24-hr UFC, LNSC 24-hr UFC at least every 1-2 weeks [4] [5]. 24-hr UFC every 1-2 months [4]. Use LC-MS/MS assay for 11-deoxycortisol and cortisol to avoid cross-reactivity with precursors [5].
Safety (Cardiac) ECG, K+, Mg²⁺ ECG within 1 week of initiation/re-titration; monitor K+/Mg²⁺ [4]. As clinically indicated. QTc prolongation is a known risk. Correct hypokalemia/hypomagnesemia pre-dose [1] [4].
Safety (Adrenal Insufficiency) Clinical assessment Monitor for nausea, vomiting, fatigue, hypotension, dizziness [1]. As clinically indicated. Requires immediate dose reduction/interruption and possible glucocorticoid replacement [4].
Safety (Hormonal) Clinical assessment (e.g., for acne, hirsutism) Monitor for signs of androgen excess (acne, hirsutism in women) and hypokalemia [1] [3]. As clinically indicated. Caused by accumulation of adrenal steroid precursors (e.g., 11-deoxycorticosterone, androgens) [3].

Drug Interaction Assessment Methodology

This compound has complex drug interaction potential as both a substrate and an inhibitor of cytochrome P450 enzymes.

This compound This compound CYP_Inhibition Acts as CYP Inhibitor This compound->CYP_Inhibition CYP_Substrate Is a CYP3A4 Substrate This compound->CYP_Substrate Substrate_Effects Alters Exposure of Co-administered Drugs CYP_Inhibition->Substrate_Effects Inhibitor_Effects Alters this compound Exposure CYP_Substrate->Inhibitor_Effects Sub1 CYP1A2 Substrates: Theophylline, Tizanidine Substrate_Effects->Sub1 Moderate Sub2 CYP2C19 Substrates Substrate_Effects->Sub2 Moderate Sub3 CYP2D6 Substrates Substrate_Effects->Sub3 Weak Sub4 CYP3A4 Substrates Substrate_Effects->Sub4 Weak Inhib1 Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) Inhibitor_Effects->Inhib1 Increases Level (Reduce this compound Dose) Inhib2 Strong CYP3A4 Inducers (e.g., Carbamazepine, Rifampin) Inhibitor_Effects->Inhib2 Decreases Level (May Require Dose Increase)

Diagram: this compound's Dual Role in Drug Interactions

The following clinical study protocol details how to assess these interactions.

Protocol: Clinical Assessment of this compound's CYP Inhibition Potential

This methodology is adapted from a published drug interaction study [6].

  • Objective: To evaluate the effect of this compound on the pharmacokinetics of specific cytochrome P450 probe substrates.
  • Design: A single-center, open-label, fixed-sequence study in healthy adult volunteers.
  • Probe Substrates ("Cocktail") and Doses:
    • CYP1A2: Caffeine (100 mg)
    • CYP2C19: Omeprazole (20 mg)
    • CYP2D6: Dextromethorphan (30 mg)
    • CYP3A4: Midazolam (2 mg)
  • Procedure:
    • Period 1 (Day 1): Administer a single oral dose of the probe drug cocktail.
    • Washout: 6-day washout period.
    • Period 2 (Day 8): Administer a single 50 mg dose of this compound, followed 30 minutes later by a single dose of the probe drug cocktail.
  • Pharmacokinetic Sampling: Collect blood samples pre-dose and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-cocktail administration in both periods.
  • Bioanalysis: Determine plasma concentrations of probe substrates and their metabolites using validated LC-MS/MS methods.
  • Data Analysis: Calculate AUC~last~, AUC~inf~, and C~max~ for each probe substrate with and without this compound. The geometric mean ratio (GMR) and 90% confidence interval (CI) will indicate the magnitude of the interaction.
  • Key Findings from Prior Study [6]: | Enzyme (Probe) | Effect on AUC (GMR [90% CI]) | Conclusion | | :--- | :--- | :--- | | CYP1A2 (Caffeine) | 2.33 (2.10–2.59) | Moderate Inhibitor | | CYP2C19 (Omeprazole) | 1.91 (1.74–2.11) | Moderate Inhibitor | | CYP3A4 (Midazolam) | 1.50 (1.41–1.60) | Weak Inhibitor | | CYP2D6 (Dextromethorphan) | 1.48 (1.34–1.63) | Weak Inhibitor |

Key Practical Considerations for Clinical Research

  • Hepatic Impairment: Patients with moderate (Child-Pugh B) hepatic impairment should start at 1 mg BID, and those with severe (Child-Pugh C) impairment at 1 mg each evening [3] [4]. More frequent monitoring of adrenal function is required during titration in these populations [4].
  • Missed Dose: Instruct patients to skip the missed dose and take the next dose at the regular time. Double dosing should be avoided [1] [2].
  • Androgen Precursor Accumulation: Note that the efficacy of this compound leads to accumulation of steroid precursors. Monitor for hypokalemia, hypertension, edema (from 11-deoxycorticosterone), and acne or hirsutism in women (from androgens) as indicators of biological activity [3] [5].

This compound presents a predictable pharmacokinetic profile with minimal food interaction, facilitating straightforward clinical administration. However, its use requires rigorous, protocol-driven monitoring of efficacy, safety, and potential drug interactions to ensure optimal patient outcomes in both research and clinical practice.

References

osilodrostat long-term maintenance dosing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Osilodrostat (Isturisa) is a potent oral inhibitor of 11β-hydroxylase (the enzyme CYP11B1), which catalyzes the final step of cortisol synthesis [1] [2]. By blocking this enzyme, this compound effectively reduces cortisol production, making it a key medical therapy for patients with endogenous Cushing's syndrome for whom pituitary surgery is not an option or has not been curative [3]. Its long-term efficacy and safety have been demonstrated in multiple phase 2, phase 3, and real-world studies, with treatment durations extending up to 6.7 years [2] [4] [5].

The following diagram illustrates how this compound inhibits cortisol production.

G Cholesterol Cholesterol 11-Deoxycortisol 11-Deoxycortisol Cholesterol->11-Deoxycortisol Multiple    enzymatic steps Cortisol Cortisol 11-Deoxycortisol->Cortisol Conversion 11β-hydroxylase    (CYP11B1) 11β-hydroxylase    (CYP11B1) 11β-hydroxylase    (CYP11B1)->11β-hydroxylase    (CYP11B1) Inhibits This compound This compound This compound->11β-hydroxylase    (CYP11B1) Binds to 11β-hydroxylase (CYP11B1) 11β-hydroxylase (CYP11B1)

Long-Term Dosing and Efficacy Data

Long-term clinical trials consistently show that once patients achieve normal urinary free cortisol (UFC) levels with this compound, this control is sustained over many years without dose escalation [1] [2] [4].

Summary of Long-Term Clinical Trial Data

The table below summarizes key efficacy findings and maintenance dosing from major long-term studies.

Study (Data Source) Study Design & Duration Maintenance Dose in Long-Term Phase Key Efficacy Findings
LINC 3 Extension [2] Phase III, prospective; median exposure of 130 weeks (approx. 2.5 years) Median average dose: 7.4 mg/day (range: 0.8–46.6 mg/day) 81% (86/106) of patients maintained mUFC ≤ ULN at week 72.
LINC 4 Extension [4] Phase III, prospective; median duration 87.1 weeks (approx. 1.7 years) Majority of patients: 2–7 mg twice daily (as established in core study) 72.4% of patients achieved normal mUFC at end-of-trial.
LINC 2 (Final) [5] Phase II, prospective; median exposure 5.4 years (range: 0.04–6.7 years) Median average dose: 10.6 mg/day (range: 1.1–47.9 mg/day) Overall response rate (complete + partial) consistently ≥50% over the study period.
Real-World Study (Spain) [6] Retrospective, multicenter; median treatment 5 months (range: 1–93 months) Positive correlation between maintenance dose and UFC reduction (r=0.440, p=0.011). 89.2% (33/37) of patients were complete responders (UFC normalization).

Recommended Dosing and Monitoring Protocol

Initial Dose and Titration Schedule
  • Recommended Starting Dose: 2 mg twice daily [3] [4].
  • Titration: The dose should be individually titrated based on the rate of cortisol change, tolerability, and improvement in clinical signs and symptoms [3].
    • Initial increases should be in increments of 1-2 mg twice daily, no more frequently than every 1-2 weeks [7] [3].
    • For patients requiring more than 10 mg twice daily, the dose can be further increased in increments of 5 mg twice daily every 2 weeks [3].
  • Maximum Approved Dose: 30 mg twice daily [3].

The following workflow outlines the process for initiating therapy and titrating to a maintenance dose.

G Start Initiate this compound at 2 mg twice daily Assess Assess UFC and clinical response (every 1-2 weeks) Start->Assess Decision Is UFC controlled and tolerability acceptable? Assess->Decision Maintain Establish Maintenance Dose (Common range: 2-7 mg BID) Decision->Maintain Yes Titrate Titrate Dose Increase by 1-2 mg BID after 1-2 weeks Decision->Titrate No Titrate->Assess

Defining and Managing the Maintenance Dose
  • Definition: The maintenance dose is the lowest effective dose that maintains mUFC within the normal range and controls the clinical signs and symptoms of Cushing's syndrome [3].
  • Typical Maintenance Range: In clinical trials, the maintenance dose varied widely but often fell between 2 mg and 7 mg twice daily [3] [4]. Some patients may be maintained on very low doses, such as 1 mg every other day, or may require higher doses [8].
  • Long-Term Stability: Evidence suggests that once patients are controlled on a maintenance dose, they typically do not "escape" control and can remain on a stable dose long-term [1] [2].

Safety Monitoring and Dose Adjustment

Key Safety Considerations

This compound's potent inhibition of cortisol synthesis necessitates vigilant monitoring for the following key risks:

  • Adrenal Insufficiency (AI) and Hypocortisolism: This is a frequent and serious risk. Symptoms include nausea, vomiting, fatigue, dizziness, and arthralgia [8] [3]. AI can occur even in patients on a stable long-term dose [8]. Management involves temporary dose reduction or interruption, and potentially short-term hydrocortisone replacement [8] [6].
  • Prolonged Adrenal Suppression: Case reports indicate that adrenal suppression can persist for many months after this compound discontinuation, requiring hydrocortisone replacement until adrenal function recovers [8].
  • QTc Prolongation: this compound can dose-dependently prolong the QTc interval. An electrocardiogram (ECG) should be performed before initiation and periodically during treatment, especially after dose increases [3].
  • Accumulation of Adrenal Hormone Precursors: Inhibition of 11β-hydroxylase can lead to a buildup of precursor hormones, which may manifest as hypokalemia, hypertension, or edema [2] [3]. Monitoring of electrolytes and blood pressure is essential.
  • Pituitary Tumor Size: Cases of pituitary tumor enlargement have been reported; periodic pituitary MRI is recommended [2] [9].
Recommended Monitoring Protocol

The table below outlines the critical safety assessments and their recommended frequency.

Parameter Baseline During Titration During Maintenance Comments
24-hr Urinary Free Cortisol (mUFC) Yes Every 1-2 weeks [3] Every 1-2 months or as clinically indicated [3] Primary efficacy and safety biomarker.
Morning Serum Cortisol & ACTH Yes Every 4-12 weeks [2] Periodically Critical for detecting adrenal insufficiency.
Electrolytes (K+, Mg++) Yes Every 4 weeks [2] Periodically Hypokalemia may indicate precursor accumulation.
ECG (QTc interval) Yes After significant dose increases [3] Periodically Monitor for drug-induced QTc prolongation.
Blood Pressure & Weight Yes Every 4 weeks [2] [4] Every 4-12 weeks Improvements are expected with treatment efficacy.
Pituitary MRI Yes As clinically indicated Annually or as clinically indicated [4] Monitor for tumor enlargement.

Conclusion

This compound provides a robust and durable option for the long-term management of Cushing's syndrome. Successful treatment relies on a carefully titrated, individualized maintenance dose, typically within the range of 2-7 mg twice daily, supported by rigorous and continuous safety monitoring to manage the risks of adrenal insufficiency, QTc prolongation, and hormone precursor accumulation.

References

managing osilodrostat-induced adrenal insufficiency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism & Clinical Presentation

  • Mechanism of Action: Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis [1]. Its high efficacy carries a significant risk of iatrogenic AI [2].
  • Prolonged Adrenal Suppression: A key management challenge is that AI can persist long after this compound discontinuation, despite the drug's short 4-hour half-life [3] [1]. Case reports document recovery of adrenal function taking up to 23 months after stopping the drug [3], suggesting a potential prolonged adrenocortical blockade mechanism that is not yet fully understood [2].

Monitoring & Diagnostic Protocols

Regular biochemical and clinical monitoring is essential for early detection of AI during this compound treatment.

Monitoring Parameter Recommended Protocol & Significance
Serum/Urine Cortisol Regular measurement of serum cortisol and 24-hour urinary free cortisol (UFC) to titrate dose and avoid over-suppression [2] [4].
Adrenocorticotropic Hormone (ACTH) Plasma ACTH measurement; elevated levels alongside low cortisol confirm primary AI [3] [5] [6].
Cosyntropin (ACTH) Stimulation Test Confirmatory test for AI. A peak serum cortisol <500 nmol/L (18 μg/dL) at 30 or 60 minutes indicates adrenal insufficiency [5] [6].
Electrolytes & Mineralocorticoids Monitor for hypokalemia, hypertension, or edema from precursor accumulation [1]. Check aldosterone and plasma renin activity to assess mineralocorticoid deficiency [5].
DHEA-S Monitor Dehydroepiandrosterone sulfate (DHEA-S) as a marker of broader adrenal suppression; low levels despite high ACTH suggest inhibition upstream of 11β-hydroxylase [2].

Adrenal Crisis Management

Adrenal crisis is a life-threatening emergency. The following workflow outlines the immediate steps for management.

Start Suspected Adrenal Crisis A1 Immediate Hydrocortisone Injection: 100 mg IV or IM Start->A1 A2 Rapid Fluid Resuscitation: 0.9% Saline IV A1->A2 A3 Continue Glucocorticoid Support: 200 mg hydrocortisone/24h (via continuous IV or 6-hourly injections) A2->A3 A4 Monitor & Transition: Monitor vitals and electrolytes. Switch to oral therapy once stable. A3->A4

Drug Interaction & Dosing Considerations

This compound has significant drug interaction potential that requires careful management in pre-clinical and clinical settings.

  • Cytochrome P450 Inhibition: this compound acts as a weak-to-moderate inhibitor of several CYP enzymes [7]. The table below summarizes its inhibition profile.
Cytochrome P450 Enzyme Inhibition Potential Clinical Implication for Concomitant Drugs
CYP1A2 Moderate May increase exposure of substrates (e.g., caffeine).
CYP2C19 Moderate May increase exposure of substrates (e.g., omeprazole).
CYP2D6 Weak May slightly increase exposure of substrates.
CYP3A4 Weak Unlikely to cause clinically significant increases for most drugs cleared by this major enzyme [7].
  • Dosing in Hepatic Impairment: this compound exposure increases in patients with moderate to severe hepatic impairment. Recommended starting doses are 1 mg twice daily for moderate (Child-Pugh B) impairment and 1 mg each evening for severe (Child-Pugh C) impairment [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why can adrenal insufficiency persist for months after this compound is stopped, given its short half-life? The mechanism is not fully elucidated but is an active area of investigation. Current hypotheses suggest that this compound or its metabolites may cause a prolonged functional blockade of the adrenal cortex, which is not solely dependent on the parent drug's plasma concentration. Evidence includes persistently low DHEA-S levels and abnormal urine steroid profiles long after discontinuation [2].

Q2: What is the clinical evidence for the duration of prolonged adrenal insufficiency? Case reports in the literature document variable recovery times:

  • One patient required hydrocortisone replacement for 23 months after this compound cessation before endogenous function recovered [3].
  • Another patient remained hypocortisolemic for 40 weeks post-cessation, after which hypercortisolemia relapsed at 62 weeks, indicating a transient but very prolonged suppression [2].

Q3: In an experimental setting, how should hydrocortisone replacement be managed after inducing AI with this compound?

  • Initiation: Start a physiologic replacement dose (e.g., 15-20 mg of hydrocortisone per day in divided doses) when biochemical AI is confirmed [3] [5].
  • Tapering & Discontinuation: Periodically attempt to taper and withdraw hydrocortisone under careful monitoring. Assess recovery of the HPA axis using morning cortisol levels and cosyntropin stimulation tests [3]. Do not assume rapid recovery after this compound is withdrawn.

Q4: What are the key safety monitoring parameters for animal studies or early-phase trials with this compound? Beyond cortisol and ACTH, core parameters should include:

  • Electrolytes: Potassium (risk of hypokalemia), sodium [4] [1].
  • QT Interval: ECG monitoring, as this compound can cause QTc prolongation [1].
  • Mineralocorticoid Precursors: Monitor for hypertension and edema as signs of 11-deoxycorticosterone accumulation [1].
  • Androgens: Monitor for signs of androgen excess (e.g., hirsutism, acne) due to precursor accumulation [1].

References

What is the mechanism by which osilodrostat causes hypokalemia?

Author: Smolecule Technical Support Team. Date: February 2026

Osilodrostat is a potent, oral inhibitor of the enzyme 11β-hydroxylase (CYP11B1) [1] [2]. This enzyme is crucial for the final step of cortisol synthesis in the adrenal gland. Its inhibition leads to two primary consequences that contribute to hypokalemia:

  • Accumulation of steroid precursors: Blocking 11β-hydroxylase causes a build-up of adrenal steroid precursors, some of which have mineralocorticoid activity [2] [3]. These precursors can act on the kidneys to promote potassium excretion.
  • Inhibition of aldosterone synthase: this compound also inhibits aldosterone synthase, the enzyme responsible for aldosterone production [2]. While this might be expected to increase potassium, the strong mineralocorticoid effect from the accumulated precursors appears to be the dominant factor, leading to a net loss of potassium.

The following diagram illustrates this pathway and its effects:

G This compound This compound EnzymeInhibition Inhibition of: - 11β-hydroxylase (CYP11B1) - Aldosterone synthase This compound->EnzymeInhibition PrecursorAccumulation Accumulation of adrenal steroid precursors with mineralocorticoid activity EnzymeInhibition->PrecursorAccumulation AldosteroneSynthase AldosteroneSynthase EnzymeInhibition->AldosteroneSynthase RenalEffects Renal Effects PrecursorAccumulation->RenalEffects Hypokalemia Hypokalemia (Low Serum K+) RenalEffects->Hypokalemia Hypertension Hypertension / Edema RenalEffects->Hypertension

Diagram 1: Proposed pathway for this compound-induced hypokalemia.

What is the clinical evidence and incidence of this adverse effect?

Data from the pivotal Phase 3 LINC 3 trial provides clear quantitative evidence. The table below summarizes the incidence and management of hypokalemia in this clinical study [1]:

Aspect Detail
Incidence of Hypokalemia 12.4% (17/137 patients)
Incidence of Severe Hypokalemia 5% (7/137 patients)
Proposed Mechanism Mineralocorticoid effects of accumulated steroid precursors
Common Management Strategy Potassium supplementation and/or mineralocorticoid antagonist therapy

What is the recommended monitoring protocol for hypokalemia?

Regular monitoring is essential for the safe administration of this compound in both clinical trials and practice. The following workflow outlines a recommended monitoring protocol derived from the literature [1] [2] [4]:

G Start Initiate this compound Treatment BaselineAssess Baseline Assessment Start->BaselineAssess OngoingMonitor Ongoing Periodic Monitoring BaselineAssess->OngoingMonitor SubBaseline • Serum electrolytes (K+, Mg²⁺)• Electrocardiogram (ECG)• 24-hour urinary free cortisol (UFC) BaselineAssess->SubBaseline AtRisk Periods of Increased Risk OngoingMonitor->AtRisk SubOngoing • Serum K+ and Mg²⁺ (regularly)• ECG (after dose initiation/changes)• UFC, late-night salivary cortisol OngoingMonitor->SubOngoing SubRisk • During dose titration• With concomitant QT-prolonging drugs• During physical stress (infection, surgery) AtRisk->SubRisk

Diagram 2: Recommended monitoring protocol for hypokalemia and related risks.

What are the management strategies for this compound-induced hypokalemia?

If hypokalemia occurs during treatment, the following steps are recommended [1] [2] [3]:

  • Potassium Supplementation: Oral or intravenous potassium replacement is the first-line intervention.
  • Use of Mineralocorticoid Antagonists: In cases where hypokalemia is persistent or related to precursor accumulation, drugs like eplerenone or spironolactone can be effective.
  • Dosage Adjustment: A temporary reduction in the this compound dose or a brief interruption in treatment may be necessary to allow potassium levels to normalize. Most cases of hypokalemia are manageable without permanent discontinuation of the drug.
  • Monitor and Manage Comorbidities: Be vigilant for the emergence or worsening of hypertension and edema, which can co-occur due to the same mineralocorticoid effect [3].

What other critical safety aspects should be considered?

  • QTc Prolongation: Hypokalemia can lower the threshold for cardiac arrhythmias. This compound itself carries a risk of QTc interval prolongation [1] [4]. It is crucial to correct hypokalemia and hypomagnesemia before and during treatment and to avoid concomitant use of other drugs that prolong the QT interval [1].
  • Adrenal Insufficiency: As an adrenal steroidogenesis inhibitor, this compound can cause hypocortisolism and adrenal insufficiency (reported in up to 51% of patients in clinical trials) [1] [3]. Patients should be educated on the symptoms and may require dose adjustments or glucocorticoid replacement, especially during physical stress.

Summary for Researchers

For your technical support materials, the key points are:

  • Mechanism: Hypokalemia is a known, mechanism-based adverse effect of this compound, primarily driven by the mineralocorticoid activity of accumulated 11-deoxycortisol.
  • Incidence: It occurs in a significant minority of patients (12.4%), with severe cases in about 5%.
  • Management: Proactive monitoring of serum potassium and ECG is essential. Management is successful in most cases with potassium supplementation and/or mineralocorticoid receptor antagonists.

References

FAQ: Why Might Cortisol Increase Initially with Osilodrostat in Adrenal Adenoma Models?

Author: Smolecule Technical Support Team. Date: February 2026

A: Evidence points to two potential mechanisms, which may occur independently or concurrently.

  • Tumor Progression: The adrenal adenoma itself may continue to grow and hypersecrete cortisol autonomously, overwhelming the initial inhibitory effect of a low osilodrostat dose [1] [2]. One case study documented a cortisol-producing adenoma (CPA) that increased in size from 34x24x37 mm to 39x36x40 mm concurrently with a rise in cortisol levels during the initial dose escalation phase [1] [2].
  • Biochemical Escape: The tumor's steroidogenic pathways might initially compensate for the blockade of 11β-hydroxylase. This can lead to an accumulation of upstream steroid precursors (like 11-deoxycortisol), which could potentially cross-react in some cortisol immunoassays, yielding falsely high readings [3]. The clinical observation of worsening hypercortisolism symptoms (e.g., severe hypokalemia, hypertension) alongside the rising cortisol levels, however, suggests a true biological effect beyond assay interference [1].

Troubleshooting Guide: Managing a Paradoxical Cortisol Response

When faced with increasing cortisol levels during this compound treatment in a research or clinical setting for adrenal adenoma, the following investigative and management protocol is recommended.

Step 1: Confirm the Response and Assess Tumor Status First, verify the paradoxical response and rule out tumor progression.

  • Action: Perform imaging (e.g., adrenal CT scan) to assess for changes in the size or characteristics of the adrenal adenoma [1] [2].
  • Action: Use a highly specific assay for cortisol, such as liquid chromatography-mass spectrometry (LC-MS/MS), to minimize cross-reactivity with precursor steroids and confirm true hypercortisolemia [3].

Step 2: Escalate the Dosage Protocol If tumor progression is confirmed or no other cause is found, a more aggressive dosing strategy may be required, as adrenal adenomas can need higher this compound doses than those typically used for Cushing's disease.

  • Evidence: Case reports indicate that the first noticeable biochemical response in resistant CPA occurred at 20 mg/day, with full control achieved at 45 mg/day [1] [2]. This is higher than the mean average dose reported for controlling Cushing's disease (<11 mg/day) [1] [2].
  • Protocol: A rapid dose escalation protocol—increasing the dose by 5 mg every other day under close monitoring—has been used successfully to overcome initial resistance and achieve cortisol control [1] [2].

The workflow below summarizes the systematic approach to diagnosing and managing a paradoxical cortisol increase.

Start Observed Cortisol Increase on this compound Step1 Step 1: Confirm Response & Assess Tumor Start->Step1 Step1a Perform Adrenal CT Scan Step1->Step1a Step1b Verify Cortisol with LC-MS/MS Assay Step1->Step1b Step2 Step 2: Escalate Dosage Protocol Step1a->Step2 Tumor progression confirmed or no other cause Step1b->Step2 True hypercortisolemia confirmed Step2a Increase this compound Dose (Target: 20-45 mg/day) Step2->Step2a Outcome Achieve Cortisol Control Step2a->Outcome

Critical Monitoring Parameters & Adverse Event Management

Close monitoring is essential due to the risks of both hypercortisolism and over-treatment. The table below outlines key parameters and how to manage associated adverse events.

Monitoring Parameter Associated Adverse Event Management Protocol
Serum Potassium Life-threatening hypokalemia (can occur with both hypercortisolism and this compound) [1] [3] Active supplementation; monitor closely during dose escalation [1].
Blood Pressure Hypertension (worsening hypercortisolism or this compound-induced) [1] Intensify antihypertensive therapy as needed [1].
Signs/Symptoms of AI Adrenal Insufficiency (due to over-blockade) [3] [4] [5] Have hydrocortisone available; may require temporary replacement or dose reduction [3] [4].
24-hr Urine Free Cortisol Loss of disease control or over-suppression [1] [4] Guide dose titration; use consistent, specific assay [1] [3].

Key Experimental Design Considerations

For researchers designing studies involving this compound and adrenal adenomas:

  • Dosing Models: Preclinical and clinical models should account for the potential need for higher and more rapidly escalated dosing schedules for adrenal etiology compared to pituitary Cushing's disease [1] [2].
  • Long-Term Monitoring: Be aware that this compound can cause prolonged adrenal suppression that persists even after drug discontinuation, an important factor for study washout periods and safety follow-up [6] [4] [5].
  • Assay Selection: The choice of biochemical assay (e.g., immunoassay vs. LC-MS/MS) is critical for accurate cortisol measurement and correct interpretation of study results, given the potential for precursor cross-reactivity [3].

References

prolonged adrenal suppression after osilodrostat discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Proposed Pathophysiology

Osilodrostat is a potent oral inhibitor of the enzyme 11β-hydroxylase (11β-OH), which catalyzes the final step of cortisol synthesis [1] [2] [3]. Its inhibition leads to a rapid and sustained reduction in cortisol levels.

The table below summarizes the key hypotheses behind the prolonged adrenal suppression observed after discontinuation:

Hypothesis Description Supporting Evidence
Prolonged Enzymatic Blockade The drug's effect on adrenal steroidogenesis persists beyond its plasma clearance, leading to a sustained inability to produce cortisol. Case reports show low cortisol and low DHEA-S (an adrenal androgen) for many months after stopping the drug, despite elevated ACTH [1] [4].
HPA Axis Dysregulation Long-term suppression of cortisol output may lead to a delayed recovery of the entire hypothalamic-pituitary-adrenal (HPA) axis function. The recovery of adrenal function can be slow and unpredictable, analogous to adrenal suppression seen after long-term exogenous glucocorticoid therapy or correction of hypercortisolism [5].

This mechanistic relationship can be visualized in the following pathway diagram:

Clinical Evidence & Quantitative Data

The most compelling evidence comes from a detailed 2025 case report of a patient with Cushing's disease. The following table outlines the key quantitative findings from this case, demonstrating the timeline and biochemical profile of prolonged suppression [1] [4]:

Parameter Findings in Reported Case
Total this compound Treatment Duration 270 weeks (over 5 years) [1] [4]
Final Dose Before Discontinuation 1 mg every third evening (very low dose) [1] [4]
Time to Relapse of Hypercortisolemia 62 weeks (approx. 14 months) after discontinuation [1] [4]
Period of Adrenal Suppression Adrenal insufficiency (AI) confirmed at least 40 weeks post-discontinuation [1] [4]

| Key Biochemical Markers Post-Discontinuation | - Low serum cortisol

  • Elevated ACTH
  • Low DHEA-S
  • Reduced urinary cortisol metabolites [1] [4] | | Event Unmasking AI | Initiation of recombinant human growth hormone (rhGH) therapy [1] [4] |

This clinical timeline is summarized in the workflow below:

G A This compound Treatment (270 weeks) B Drug Discontinuation A->B C Prolonged Suppression Phase B->C D AI Unmasked by rhGH C->D E Hydrocortisone Replacement D->E F Relapse of Hypercortisolism E->F 62 weeks post-discontinuation G This compound Reintroduced F->G

Recommended Monitoring & Experimental Protocols

For researchers designing studies or clinicians monitoring patients, the following protocol is recommended based on published evidence [1] [4] [3]:

  • Baseline Assessment: Before discontinuing this compound, establish baseline levels of:

    • Serum cortisol (morning and midnight)
    • Plasma ACTH
    • 24-hour Urinary Free Cortisol (UFC)
    • DHEA-S
    • Electrolytes and blood pressure
  • Post-Discontinuation Monitoring Schedule:

    • Weeks 1-4: Weekly clinical assessment for symptoms of adrenal insufficiency (fatigue, nausea, hypotension).
    • Month 1-3: Bi-weekly to monthly measurement of morning serum cortisol and ACTH.
    • Month 4-12: Periodic assessment every 1-3 months, including 24-hour UFC and late-night salivary cortisol (LNSC) to check for relapse.
    • Beyond 1 year: Continue monitoring every 6-12 months, as relapse can occur over a year after discontinuation.
  • Provocation Testing: A cosyntropin (ACTH) stimulation test can be used to confirm the diagnosis of adrenal insufficiency if baseline cortisol levels are ambiguous [1] [4].

  • Assessment of Other Axes: Consider evaluating the impact on adrenal androgens like DHEA-S, as their persistent suppression suggests broader adrenal dysfunction [1] [4].

Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: How should we manage a patient or subject in our trial who develops adrenal insufficiency after stopping this compound? A1: Initiate physiologic hydrocortisone replacement therapy (e.g., 15-20 mg per day in divided doses). Patient education on stress-dose steroids for illness/injury is critical. Mineralocorticoid replacement is typically not needed, as the zona glomerulosa is often spared [1] [5] [3].

Q2: Can we predict which patients will experience prolonged adrenal suppression? A2: Currently, there are no definitive predictors. However, factors such as long treatment duration and the occurrence of multiple episodes of AI during treatment may increase the risk. All patients discontinuing this compound should be considered at potential risk [1] [3].

Q3: Is the adrenal suppression permanent? A3: Current evidence suggests it is not permanent but can be remarkably prolonged. In the reported case, adrenal function eventually recovered enough for hypercortisolism to relapse after 62 weeks, indicating the suppression was transient, though long-lasting [1] [4].

Q4: Does this compound require a tapered withdrawal? A4: Standard guidance indicates that this compound can be discontinued without a taper. However, cases of prolonged suppression highlight the need for vigilant monitoring rather than a specific tapering protocol [3].

References

QTc prolongation monitoring osilodrostat therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Risk of QTc Prolongation

Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), which effectively reduces cortisol levels [1] [2]. Its effect on QTc is understood to be twofold:

  • Direct Pharmacological Effect: Clinical trials have identified a dose-dependent prolongation of the QTc interval [3] [4].
  • Indirect Electrolyte Disruption: By inhibiting aldosterone synthase (CYP11B2), this compound can cause hypokalemia and potentially hypomagnesemia, both of which are significant risk factors for QTc prolongation and Torsades de Pointes (TdP) [1] [3].

The following diagram illustrates this multi-factorial pathway.

G This compound This compound MOA1 Inhibits 11β-Hydroxylase (CYP11B1) This compound->MOA1 MOA2 Inhibits Aldosterone Synthase (CYP11B2) This compound->MOA2 Effect1 Reduced Cortisol Synthesis MOA1->Effect1 Effect2 Reduced Aldosterone MOA2->Effect2 Risk1 QTc Prolongation (Direct Drug Effect) Effect1->Risk1  Dose-Dependent Risk2 Hypokalemia / Hypomagnesemia Effect2->Risk2 Outcome Increased Risk of Torsades de Pointes (TdP) Risk1->Outcome Risk2->Outcome

Quantitative Safety Data from Clinical Trials

The table below summarizes the incidence of key cardiovascular and metabolic adverse events from phase 3 clinical trials [3] [4].

Adverse Event Incidence (Range) Notes / Clinical Management

| QTcF Interval Prolongation | Up to 13% of patients | - QTcF >450 ms: 13% of patients.

  • QTcF increase >60 ms from baseline: 2% of patients [4]. | | Hypokalemia | Up to 17% of patients | Responded to potassium supplementation and/or mineralocorticoid receptor antagonists [3] [4]. | | Hypertension | Up to 21.9% of patients | Associated with accumulation of mineralocorticoid precursors; may require management [3] [4]. |

Recommended Monitoring Protocol & Risk Mitigation

A structured monitoring protocol is essential for patient safety during clinical development. The workflow below outlines the key steps based on clinical guidance [5] [2] [3].

G Start Pre-Treatment Assessment Step1 1. Baseline ECG (QTc) 2. Serum Potassium & Magnesium Start->Step1 Step2 Correct any electrolyte disturbances Step1->Step2 Step3 Initiate this compound Therapy Step2->Step3 Step4 Periodic Monitoring: - ECG during dose titration - Regular electrolyte checks Step3->Step4 Decision QTc >500 ms or Increase >60 ms from baseline? Step4->Decision Decision->Step4 No Action Assess Risk/Benefit - Consider dose reduction - Monitor more frequently - Ensure electrolytes normal Decision->Action Yes

Key Considerations for the Protocol:

  • Baseline Assessment: Identify patient-related risk factors for TdP, such as female sex, age >65 years, pre-existing cardiac conditions, and congenital Long QT Syndrome [5].
  • ECG Interpretation: Use a consistent QT correction formula (e.g., Fridericia - QTcF). A QTc >500 ms or an increase >60 ms from baseline signifies substantially elevated risk [5] [4].
  • Concomitant Medications: Review the patient's medication list for other drugs known to prolong QT or interact with this compound (e.g., strong CYP3A4 inhibitors) [6] [3].

Frequently Asked Questions for Technical Support

Q1: What is the recommended action if a subject in our study develops significant QTc prolongation? If QTc exceeds 500 ms or increases by more than 60 ms from baseline, the risk-benefit profile of continued dosing must be immediately re-evaluated [5] [4]. Actions include:

  • Confirming normal serum potassium and magnesium levels.
  • Reviewing and discontinuing any non-essential concomitant QT-prolonging drugs.
  • Considering a dose reduction or temporary interruption of this compound, followed by closer ECG monitoring upon re-initiation [3].

Q2: Are there specific drug-drug interactions that could exacerbate this risk? Yes. Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) increases this compound exposure, requiring a 50% dose reduction [3]. Additionally, co-administration with other QT-prolonging drugs (see official prescribing information for a comprehensive list) has a theoretical additive effect on QTc interval and should be avoided if possible [6] [3].

Q3: How should we monitor for other adrenal hormone-related side effects? this compound's inhibition of 11β-hydroxylase leads to a buildup of steroid precursors, which can cause:

  • Hypokalemia and Hypertension: Monitor electrolytes and blood pressure regularly [3] [4].
  • Hyperandrogenism in Females: Monitor for acne and hirsutism; increased testosterone levels are very common in female patients [1] [4].

References

Troubleshooting Guide: Initial Lack of Response or Worsening Hypercortisolism

Author: Smolecule Technical Support Team. Date: February 2026

Reported Issue: During initial osilodrostat dose escalation for adrenal CS (cortisol-producing adenoma, CPA), cortisol levels fail to decrease or even increase significantly, accompanied by exacerbation of clinical symptoms and hypokalemia [1] [2].

Underlying Mechanism: The exact mechanism is not fully understood. Evidence suggests that in some adrenal adenomas, low-dose this compound might not sufficiently inhibit cortisol production and could be associated with actual tumor progression observed on imaging [1]. This response differs from the more predictable dose-response typically seen in Cushing's disease [1] [2].

Recommended Action Protocol:

  • Confirm the Diagnosis and Etiology: Verify that the CS is ACTH-independent and originates from a unilateral adrenal adenoma [1] [2].
  • Do Not Immediately Discontinue this compound: An initial inverse response is not necessarily indicative of treatment failure.
  • Escalate the Dose Aggressively: Rapidly increase the this compound dose. Clinical evidence shows the first noticeable cortisol response may occur at 20 mg/day, with full control achieved at doses as high as 45 mg/day [1] [2].
  • Implement Intensive Monitoring: Closely monitor serum and urinary free cortisol, electrolytes (especially potassium), blood pressure, and glycemic control during dose escalation [1] [3].
  • Manage Adverse Events: Anticipate and actively treat hypokalemia with supplementation. Be aware that hormone precursor accumulation (11-deoxycortisol, 11-deoxycorticosterone) can contribute to hypertension, edema, and hypokalemia [4] [5].

The diagram below illustrates this troubleshooting workflow.

Start Reported Issue: Initial dose escalation fails to lower cortisol Mechanism Potential Mechanism: Insufficient enzyme inhibition or tumor progression at low doses Start->Mechanism Action1 Confirm ACTH-independent adrenal etiology Mechanism->Action1 Action2 Continue this compound, DO NOT discontinue Action1->Action2 Action3 Aggressive Dose Escalation (Target: 20-45 mg/day) Action2->Action3 Action4 Intensive Monitoring: Cortisol, K+, BP, Glucose Action3->Action4 Action5 Manage Hypokalemia & Other Adverse Events Action4->Action5 Outcome Expected Outcome: Cortisol normalization with higher dosing Action5->Outcome

Key Experimental & Clinical Data

For research and development purposes, the following table summarizes critical experimental parameters and clinical findings from case studies on this compound use in adrenal CS. This data is essential for designing preclinical studies and clinical trial protocols.

Table 1: Experimental and Clinical Data Summary for this compound in Adrenal Cushing's Syndrome

Parameter Details from Case Studies Research & Clinical Implications

| Dosing for Response | First noticeable response: 20 mg/day [1] [2]. Full control/ normalization of UFC: 45 mg/day [1] [2]. | Dose-response relationship is right-shifted in adrenal CS compared to Cushing's disease (where mean control dose is <11 mg/day) [1] [2]. Preclinical models should test a wide dose range. | | Resistance Phenomena | Case 1 (Inverse Response): Cortisol increased from 16 to 25 µg/dL at 6 mg/day [1] [2]. Case 2 (Initial Resistance): No response at initial lower doses [1] [2]. | Suggests a potential heterogeneous response in adrenal tumors. Research should investigate tumor-level mechanisms of resistance. | | Tumor Changes | CT imaging showed adenoma progression (size and density) coinciding with initial cortisol increase [1]. | The relationship between drug pressure and tumor behavior requires further study. Monitoring tumor size in clinical trials is crucial. | | Critical Monitoring Parameters | Serum/Urinary Free Cortisol, Potassium, Blood Pressure, Blood Glucose [1] [3]. | Hypokalemia can be life-threatening. Hormone precursor accumulation can mimic mineralocorticoid excess [4] [5]. | | Assay Interference | 11-deoxycortisol can cross-react in immunoassays, falsely elevating cortisol readings [3]. | Mass spectrometry is recommended for accurate cortisol measurement during treatment to avoid masking biochemical hypoadrenalism [3]. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and titration schedule for this compound in adrenal CS? A1: While standard dosing may start at 2 mg twice daily, cases of adrenal CS with severe hypercortisolism may require a more aggressive titration strategy. The dose should be escalated rapidly based on cortisol response, potentially by 5 mg every few days, to overcome initial resistance [1] [2]. The goal is to reach efficacious doses (e.g., 20-45 mg/day) much faster than in typical protocols.

Q2: Are the adverse events (AEs) different in adrenal CS patients treated with this compound? A2: The profile of AEs is similar to that in Cushing's disease (e.g., hypokalemia, hypertension, edema, adrenal insufficiency). However, due to the need for higher doses and the phenomenon of precursor accumulation, the severity of certain AEs, like hypokalemia, can be greater and requires vigilant management [1] [4]. Hypokalemia was reported as life-threatening in one case during the inverse response phase [1].

Q3: Can this compound be used in combination with other therapies for adrenal CS? A3: Yes, combination therapy is a common approach in severe CS. For example, this compound has been used successfully in combination with ketoconazole in a patient with bilateral macronodular hyperplasia [6]. In adrenocortical carcinoma, it may be used with mitotane, though monitoring is complex due to mitotane's effects on steroid metabolism and protein binding [3].

Q4: How long can adrenal suppression last after stopping this compound? A4: Evidence suggests that this compound can cause prolonged adrenal suppression even after discontinuation. One case report documented a patient with Cushing's disease who required hydrocortisone replacement for 62 weeks after stopping this compound before hypercortisolism relapsed [7] [8]. This indicates a persistent pharmacodynamic effect that researchers and clinicians should consider.

Experimental Protocol: Investigating this compound Response

For researchers modeling this response in a laboratory setting, the following protocol outline is derived from the clinical evidence.

Aim: To characterize the dose-response relationship of this compound in an in vitro model of cortisol-producing human adrenal adenoma cells and identify markers of initial resistance.

Materials:

  • Primary human adrenocortical adenoma cells or a relevant cell line (e.g., HAC15).
  • This compound (LCI699) in a concentration gradient.
  • Cell culture reagents and equipment.
  • LC-MS/MS for cortisol, 11-deoxycortisol, and other steroid precursors.
  • RNA/DNA extraction kits for sequencing.

Methodology:

  • Cell Culture & Treatment: Plate cells and treat with a wide range of this compound concentrations (e.g., 0.001 µM to 10 µM) for 24-72 hours.
  • Viability & Proliferation Assay: Perform MTT or similar assays to rule out cytotoxic effects at effective concentrations.
  • Steroid Profiling: Collect media and use LC-MS/MS to quantify cortisol and upstream precursors (11-deoxycortisol, 17-OH progesterone). This helps confirm target engagement and precursor accumulation [4] [3].
  • Gene Expression Analysis: Use qPCR or RNA-Seq to analyze expression of steroidogenic enzymes (CYP11B1, CYP17A1, CYP21A2) and potential resistance markers.
  • Data Analysis:
    • Generate dose-response curves for cortisol suppression.
    • Calculate IC50 values and compare with published data on potency (e.g., IC50 ~0.035 µM in HAC15 cells) [4].
    • Correlate steroid precursor levels and gene expression patterns with the degree of cortisol suppression.

References

managing hyperandrogenism during osilodrostat treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Hyperandrogenism

Osilodrostat inhibits 11β-hydroxylase (CYP11B1), blocking the final step of cortisol synthesis. This causes a buildup of adrenal steroid precursors, including androstenedione and testosterone, which can lead to hyperandrogenic symptoms [1]. The proposed metabolic pathway is illustrated below.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA 17α-OH Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Accumulation Precursor Accumulation (Leads to Hyperandrogenism) Androstenedione->Accumulation Testosterone->Accumulation 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 11-Deoxycortisol 11-Deoxycortisol 17α-OH Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol Inhibitor This compound Inhibitor->11-Deoxycortisol Inhibition

Monitoring & Assessment Protocols

Consistent laboratory and clinical monitoring is essential for detecting and managing hyperandrogenism. Key parameters and recommended frequencies are summarized in the table below.

Monitoring Category Specific Parameter Purpose & Notes
Laboratory Monitoring Testosterone, Androstenedione Assess biochemical hyperandrogenism; trend levels over time [1].
DHEA-S Evaluate potential inhibition of other steroidogenic enzymes upstream [2].
Clinical Monitoring Acne, Hirsutism Track onset/worsening of symptoms, particularly in female patients [3] [1].
Patient-Reported Outcomes Inquire directly about skin/oily skin, hair growth, scalp hair loss [1].

Management Strategies

Current evidence suggests the following approaches for :

  • Comparative Benefit: Preclinical data suggests this compound may have a stronger inhibition of 17α-hydroxylase and other upstream enzymes compared to metyrapone. This could theoretically lead to a lower prevalence and severity of hyperandrogenism, as the buildup of androgenic precursors might be less pronounced [1]. This is a key differentiator for researchers evaluating steroidogenesis inhibitors.
  • Dose Adjustment: Hyperandrogenism is a known consequence of the drug's mechanism. If symptoms are mild to moderate, continuing the current dose with close monitoring may be acceptable, as the clinical benefits of cortisol control may outweigh these side effects. A dose reduction can be considered if hyperandrogenic symptoms are severe or particularly bothersome to the patient [3] [1].
  • Symptomatic Treatment: For managing cosmetic symptoms like acne or hirsutism, standard dermatological treatments can be employed concurrently with this compound therapy [1].
  • Informed Consent: It is crucial to include the potential for hyperandrogenic side effects in patient counseling and informed consent documents before initiating treatment. This prepares patients and improves adherence and reporting [1].

Frequently Asked Questions (FAQs)

Q1: How does the hyperandrogenism profile of this compound compare to metyrapone? A1: While both drugs inhibit 11β-hydroxylase, experimental data from human adrenocortical cell cultures indicates that this compound may lead to a lower increase in androstenedione and testosterone in females compared to metyrapone [1]. This is hypothesized to be due to this compound's additional inhibitory effect on 17α-hydroxylase [1].

Q2: Can hyperandrogenism occur even if cortisol is well-controlled? A2: Yes. The development of hyperandrogenism is related to the shift in steroidogenesis pathways due to enzyme inhibition, which is separate from the achievement of normalized urinary free cortisol levels. Therefore, patients can be biochemically well-controlled for cortisol but still experience androgenic side effects [1].

Q3: Are there any specific populations more at risk? A3: Yes, female patients are the primary population for monitoring these effects, as clinical symptoms like acne and hirsutism are more readily apparent and clinically significant than in male patients [3] [1].

References

optimal osilodrostat dose escalation timing

Author: Smolecule Technical Support Team. Date: February 2026

Osilodrostat Dose Escalation Protocol

The consensus from clinical experts emphasizes a patient-specific approach, where dose adjustments are based on biochemical response and tolerability rather than a fixed schedule [1].

Protocol Aspect Recommendation & Context
General Timing Minimum of 1-2 weeks between steps during initial titration; slower increases (e.g., 2-4 weeks) may improve tolerability [1].
Key Decision Factor Adjust based on mean urinary free cortisol (mUFC) and late-night salivary cortisol (LNSC) levels. Goal is normalization, not a fixed timeline [1].
Monitoring Workflow Regular biomarker checks (mUFC, LNSC) → Clinical assessment for AI symptoms and GCWS → Dose adjustment decision [1].

Expert consensus recommends initiating therapy at a low dose (e.g., 2 mg twice daily) and escalating only after assessing the patient's biochemical response and tolerability after 1-2 weeks [1]. The process is cyclical until the maintenance dose is established. The diagram below illustrates this core monitoring and titration workflow:

This compound Dose Titration Workflow Start Start Treatment at Low Dose (e.g., 2 mg BID) Monitor Monitor Patient (Biomarkers & Clinical Signs) Start->Monitor Decision Evaluate Response after 1-2 Weeks Monitor->Decision Adjust Adjust Dose Decision->Adjust Suboptimal Control & Tolerated Maintain Maintain Dose Decision->Maintain Biochemical Control Achieved Adjust->Monitor Reassess in 1-2 Weeks

Key Monitoring Parameters & Clinical Management

Successful dose escalation requires close attention to both biomarker data and the patient's clinical state to avoid adrenal insufficiency (AI) or glucocorticoid withdrawal syndrome (GCWS).

Parameter Assessment Method & Rationale
Biochemical Efficacy Measure mUFC and LNSC every 1-2 weeks during titration. Goal is sequential normalization of these parameters for optimal outcomes [1].
Safety & Tolerability Monitor for symptoms of adrenal insufficiency (AI) (nausea, fatigue, dizziness) and glucocorticoid withdrawal syndrome (GCWS) (fatigue, joint pain). Assess electrolytes (potassium, magnesium) and perform periodic ECGs due to QT prolongation risk [1] [2].
Managing Complications For mild AI/GCWS, reduce the dose or delay escalation. For confirmed AI, initiate temporary hydrocortisone replacement. Counsel patients to recognize symptoms and carry a steroid emergency card [1].

Critical Considerations for Researchers

  • Prolonged Adrenal Suppression: Recent case studies report that adrenal blockade can persist for over a year after this compound discontinuation, despite hypercortisolemia relapse. Monitor adrenal function closely even after treatment ends [3] [4].
  • Broadened Indication: The FDA recently expanded this compound's approval to treat endogenous hypercortisolemia in all Cushing's syndrome adults, not just Cushing's disease, supporting broader research applications [5] [6] [2].
  • Real-World Safety Profile: Beyond clinical trials, real-world data highlights the importance of monitoring for hypokalemia, hypertension, edema, and unusual reactions like cardiac flutter and increased fracture risk [7].

Research Implications & Best Practices

For your technical support materials, emphasize these points:

  • Individualized Dosing is Central: There is no one-size-fits-all escalation schedule. The cornerstone of management is frequent monitoring and flexible adjustment.
  • Biomarker Goals Guide Timing: The timing of each dose increase is dictated by the trend in mUFC and LNSC levels.
  • Vigilance for Safety Signals: Proactive monitoring and management of AI, GCWS, and other adverse reactions are critical for patient safety and protocol adherence.

References

minimizing hypocortisolism events stable dosing

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Titration Strategies

The core principle is to find the minimum effective dose to avoid over-replacement while providing sufficient cortisol coverage. Key strategies include:

Strategy Key Findings / Target Clinical Context / Notes
Gradual Dose Titration More gradual up-titration (every 3 vs. 2 weeks) linked to lower risk of hypocortisolism-related AEs (27% vs. 51%) [1] Based on analysis of osilodrostat trials (LINC3 & LINC4) for Cushing's disease [1]
Low-Dose Prednisolone Regimens Doses of 2-4 mg once daily are safe and effective for most patients [2] Once-daily prednisolone is an alternative to multi-dose hydrocortisone; improves compliance [2]
Weight-Based Dosing (Hydrocortisone) Total daily dose of 8.1 mg/m² body surface area [3] A common weight-based regimen for central hypocortisolism [3]
Divided Dosing (Hydrocortisone) 15-25 mg daily in 2 or 3 divided doses [4] Standard hydrocortisone regimen; highest dose should be given upon waking [4]

Therapeutic Drug Monitoring for Prednisolone

For prednisolone, therapeutic drug monitoring using Prednisolone Day Curves can help accurately titrate doses. The established target ranges at different time points after a once-daily dose are summarized below [2]:

Time Point Post-Dose Target Therapeutic Range (μg/L)
4 hours 37 – 62
6 hours 24 – 39
8 hours 15 – 25

These ranges were validated using an 8-hour level as the standard. The 4-hour and 6-hour levels show a strong correlation with the 8-hour level, offering more convenient testing options for patients [2].

Experimental Protocols & Assessment Methods

Here are detailed methodologies for key assessments cited in the research.

Protocol for Prednisolone Day Curve

This protocol is used to guide prednisolone dose titration [2].

  • Objective: To measure serum prednisolone levels over time to ensure they remain within the therapeutic window and to guide dose reduction to the minimum effective dose.
  • Procedure:
    • The patient administers their regular morning dose of prednisolone in a fasted state.
    • Blood samples are collected at predefined time points (e.g., 2, 4, 6, and 8 hours post-dose).
    • Samples are collected into serum separator tubes, spun, and separated within 4 hours.
    • Serum is stored at -20°C before analysis.
  • Analytical Method: Prednisolone concentrations are determined using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This is a UKAS-accredited assay with high precision [2].
Assessment of Intercurrent Illness & Adverse Events

This method is used in long-term safety studies to monitor for hypocortisolism events [5].

  • Objective: To document the frequency of intercurrent illness and adverse events potentially related to hypocortisolism during glucocorticoid replacement therapy.
  • Procedure:
    • During clinical visits (e.g., every 4 weeks), patients are assessed for Adverse Events (AEs).
    • Patients self-report their use of extra hydrocortisone for intercurrent illness, which serves as a proxy for hypocortisolism events.
    • The number of events and their severity (mild, moderate, severe) are recorded for each study period.
  • Data Analysis: The incidence of AEs and intercurrent illness events is compared between different treatment regimens or dosing periods [5].

Conceptual Workflow for Dose Optimization

The following diagram maps the logical workflow for minimizing hypocortisolism risk through dose optimization, integrating the strategies and methods discussed.

dose_optimization start Patient on Stable Glucocorticoid Dose monitor Therapeutic Drug Monitoring start->monitor assess Clinical & Biochemical Assessment start->assess decision Hypocortisolism Events? monitor->decision assess->decision strategy1 Strategy: Consider More Gradual Titration decision->strategy1 Yes strategy2 Strategy: Evaluate Minimum Effective Dose decision->strategy2 Yes strategy3 Strategy: Consider Glucocorticoid Type decision->strategy3 Yes outcome Outcome: Minimized Hypocortisolism Risk decision->outcome No strategy1->outcome strategy2->outcome strategy3->outcome

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of using once-daily prednisolone over thrice-daily hydrocortisone? A: The main advantage is the potential for a more physiological cortisol profile and improved patient compliance due to once-daily dosing. Prednisolone has a longer half-life than hydrocortisone, which helps avoid the non-physiological peaks and troughs associated with multiple daily dosing [2].

Q: In a clinical trial, how can the dosing schedule itself influence the reported rates of hypocortisolism? A: Evidence shows that the titration schedule significantly impacts risk. A direct comparison found that titrating a drug's dose every 3 weeks, as opposed to every 2 weeks, resulted in a substantially lower proportion of patients experiencing hypocortisolism-related adverse events (27% vs. 51%) [1]. Therefore, a more gradual titration can be a critical risk-mitigation strategy.

Q: When is dexamethasone not recommended for glucocorticoid replacement? A: Clinical guidelines suggest against using dexamethasone for routine replacement because its long half-life and high potency make dose titration difficult, leading to a high risk of Cushingoid side effects from over-replacement [4]. It is also recommended against in pregnancy because it is not inactivated by the placenta [4].

References

osilodrostat drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Osilodrostat Drug Interaction Profile

This compound has a significant drug interaction potential. The table below summarizes the core quantitative data [1] [2].

Interaction Aspect Quantitative Summary
Total Drug Interactions 597 drugs [1]
Interaction by Severity 110 major, 466 moderate, 21 minor [1]

| CYP Inhibition Potential | • CYP1A2: Moderate inhibitor (AUC increase: 133%) • CYP2C19: Moderate inhibitor (AUC increase: 91%) • CYP2D6: Weak inhibitor (AUC increase: 48%) • CYP3A4: Weak inhibitor (AUC increase: 50%) [2] | | Non-CYP Interactions | 4 disease interactions; 1 alcohol/food interaction [1] |

This compound is a weak to moderate inhibitor of multiple cytochrome P450 (CYP) enzymes [2]. This is the primary mechanism for most of its pharmacokinetic drug interactions. Inhibition of these enzymes can increase the plasma concentration of co-administered drugs that are metabolized by these pathways, potentially raising the risk of adverse effects.

Key Interaction Categories & Clinical Management

Managing interactions involves understanding which drugs are most critical to monitor. The following table outlines high-priority categories and recommended actions [3] [4] [5].

Interaction Category Risk / Mechanism Clinical Management Recommendations

| QTc-Prolonging Drugs (e.g., certain antibiotics, antifungals, antipsychotics) | this compound can cause QTc prolongation. Concomitant use increases the risk of life-threatening cardiac arrhythmias [4] [5] [6]. | • Obtain a baseline ECG and correct electrolyte imbalances before starting. Avoid combinations with known QTc-prolonging drugs if possible. • Monitor ECGs and electrolytes during treatment [4] [6]. | | CYP2C19 Substrates (e.g., Clopidogrel) | this compound's moderate inhibition of CYP2C19 can reduce the activation of prodrugs like clopidogrel, diminishing their efficacy [2] [5]. | • Avoid concomitant use with clopidogrel. • Consider alternative antiplatelet therapy [5]. | | CYP3A4 Substrates (Particularly those with a narrow therapeutic index) | Although this compound is a weak CYP3A4 inhibitor, co-administration with sensitive substrates may still increase their exposure and toxicity risk [2]. | • Monitor for increased side effects of the co-administered drug. • Dose adjustment of the sensitive medication may be necessary. | | Other Medications (e.g., strong CYP3A4 inhibitors/inducers) | • Inhibitors (e.g., Ketoconazole): May increase this compound exposure. • Inducers (e.g., Carbamazepine): May decrease this compound efficacy [5]. | • Use combinations with caution. • Monitor for this compound-related AEs or reduced efficacy, and adjust the this compound dose as needed [5]. |

Experimental Protocol: Assessing CYP Inhibition

This methodology is based on the clinical drug interaction study (PMID: 28150177) that characterized this compound's inhibition potential [2].

  • 1. Study Design: An open-label, fixed-sequence, two-period drug interaction study in healthy volunteers.
  • 2. Probe Substrate Cocktail (Modified Cooperstown Cocktail):
    • Caffeine (100 mg): Probe for CYP1A2 activity.
    • Omeprazole (20 mg): Probe for CYP2C19 activity.
    • Dextromethorphan (30 mg): Probe for CYP2D6 activity.
    • Midazolam (2 mg): Probe for CYP3A4 activity.
  • 3. Dosing Sequence:
    • Period 1 (Day 1): Administer the probe drug cocktail orally.
    • Washout Period: 6 days.
    • Period 2 (Day 8): Administer a single 50 mg dose of this compound, followed by the probe drug cocktail 30 minutes later.
  • 4. Pharmacokinetic Sampling: Collect blood samples at pre-dose, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours after cocktail administration in both periods.
  • 5. Bioanalysis: Measure plasma concentrations of the probe substrates and their primary metabolites using validated LC-MS/MS assays.
  • 6. Data Analysis: For each probe substrate, calculate the key PK parameters (AUClast, AUCinf, Cmax) with and without this compound. The geometric mean ratio (GMR) and 90% confidence interval (CI) of (AUClast with this compound / AUClast alone) are used to determine the inhibition strength.

Metabolic Pathway and Interaction Mechanisms

The following diagram illustrates how this compound affects key metabolic pathways, which is the foundation of its drug interaction profile. The DOT script below can be rendered into a visual workflow.

This compound Metabolic Pathways and Interactions cluster_primary Primary Therapeutic Action cluster_metabolism This compound Metabolism & Clearance cluster_inhibition Enzyme Inhibition (DDI Risk) cluster_secondary Secondary Pharmacodynamic Effects This compound\n(Administered Drug) This compound (Administered Drug) Multiple CYP Enzymes\n& UGT Enzymes Multiple CYP Enzymes & UGT Enzymes This compound\n(Administered Drug)->Multiple CYP Enzymes\n& UGT Enzymes  Metabolized By CYP1A2 CYP1A2 This compound\n(Administered Drug)->CYP1A2  Moderate Inhibitor CYP2C19 CYP2C19 This compound\n(Administered Drug)->CYP2C19  Moderate Inhibitor CYP2D6 CYP2D6 This compound\n(Administered Drug)->CYP2D6  Weak Inhibitor CYP3A4 CYP3A4 This compound\n(Administered Drug)->CYP3A4  Weak Inhibitor CYP11B1\n(11β-hydroxylase) CYP11B1 (11β-hydroxylase) Cortisol Synthesis Cortisol Synthesis CYP11B1\n(11β-hydroxylase)->Cortisol Synthesis  Inhibits Inactive Metabolites\n(Urinary Excretion) Inactive Metabolites (Urinary Excretion) Multiple CYP Enzymes\n& UGT Enzymes->Inactive Metabolites\n(Urinary Excretion)  Leads to Substrate Drug X Substrate Drug X CYP1A2->Substrate Drug X  Metabolism Reduced Increased Drug Exposure\n(Potential Toxicity) Increased Drug Exposure (Potential Toxicity) Substrate Drug X->Increased Drug Exposure\n(Potential Toxicity) CYP11B2\n(Aldosterone Synthase) CYP11B2 (Aldosterone Synthase) Aldosterone Synthesis Aldosterone Synthesis CYP11B2\n(Aldosterone Synthase)->Aldosterone Synthesis  Inhibits Precursor Accumulation\n(11-deoxycortisol, Androgens) Precursor Accumulation (11-deoxycortisol, Androgens) Hypokalemia, Hypertension,\nEdema, Hirsutism Hypokalemia, Hypertension, Edema, Hirsutism Precursor Accumulation\n(11-deoxycortisol, Androgens)->Hypokalemia, Hypertension,\nEdema, Hirsutism  Can Cause

A Practical FAQ for Researchers

Q1: What is the most clinically significant drug interaction risk with this compound? The highest risk comes from its combined effect of causing dose-dependent QTc prolongation and its inhibition of CYP enzymes that metabolize other QTc-prolonging drugs. This multi-factorial risk can significantly increase the potential for serious cardiac arrhythmias [4] [5] [6].

Q2: How does this compound's enzyme inhibition potential compare to other steroidogenesis inhibitors? this compound has a defined profile as a weak-to-moderate inhibitor of several major CYP enzymes. This is a key differentiator. Other common agents like ketoconazole are potent CYP3A4 inhibitors, and metyrapone can also affect steroidogenic pathways. This compound's weaker inhibition of CYP3A4 is considered an advantage, as this enzyme metabolizes a large percentage of prescription drugs, making complex treatment regimens easier to manage [2] [3].

Q3: What baseline assessments are critical before initiating this compound in a clinical trial subject?

  • Cardiac: Baseline electrocardiogram (ECG) to assess QTc interval.
  • Metabolic: Serum potassium and magnesium levels.
  • Comprehensive Medication Review: Identify all concomitant medications, especially those that prolong QTc or are metabolized by CYP1A2, 2C19, 2D6, and 3A4 [4] [6].

References

osilodrostat ketoconazole comparative inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Mechanistic Comparison

The table below compares the core characteristics and mechanisms of action of osilodrostat and ketoconazole.

Feature This compound Ketoconazole
Drug Class Non-steroidal steroidogenesis inhibitor [1] [2] Imidazole derivative [3]
Primary Molecular Target 11β-hydroxylase (CYP11B1) [1] [2] Broad inhibitor of multiple cytochrome P450 enzymes (e.g., CYP17A1, CYP11A1, CYP11B1) [3] [4]
Key Mechanism of Action Potently inhibits the final step of cortisol synthesis, converting 11-deoxycortisol to cortisol [1] [5]. Broadly inhibits adrenal steroidogenesis, affecting multiple steps in the synthesis pathways of cortisol, androgens, and (to a lesser extent) aldosterone [3] [4].
Secondary Target Aldosterone synthase (CYP11B2), inhibiting the final step of aldosterone synthesis [1] [2]. -
Effect on Precursor Hormones Leads to accumulation of 11-deoxycortisol and 11-deoxycorticosterone, which can cause hypokalemia, hypertension, or edema [1] [2]. Can lead to accumulation of androstenedione and testosterone, potentially causing hirsutism and acne [3].

The following diagram illustrates the steroidogenic pathway and the specific enzymatic targets of this compound and ketoconazole.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3βHSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 17-OH Pregnenolone->17-OH Progesterone 3βHSD 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Testosterone Testosterone Androstenedione->Testosterone 17βHSD K1 CYP11A1 K2 CYP17A1 K3 CYP11B1 O1 CYP11B1 (Potent) O2 CYP11B2

Experimental Potency & Pharmacokinetics

Key Experimental Data and Protocol

A pivotal in vitro study directly compared the inhibitory potency of this compound, metyrapone, and ketoconazole in human adrenocortical HAC15 cell cultures [1] [5].

  • Experimental System: Human adrenocortical HAC15 cell line [1] [5].
  • Measured Outcome: Cortisol production inhibition [1] [5].
  • Key Metric: Half Maximal Inhibitory Concentration (IC₅₀) – the concentration of a drug required to inhibit a biological process by half. A lower IC₅₀ indicates higher potency [1] [5].

The quantitative results and pharmacokinetic parameters from this experiment are summarized below.

Parameter This compound Ketoconazole Comparative Insight
IC₅₀ for Cortisol Production [1] [5] 0.0347 µM 0.6210 µM This compound is approximately 18 times more potent than ketoconazole in vitro.
Elimination Half-Life [1] [5] ~4 hours ~3.3 hours This compound's longer half-life supports a twice-daily dosing schedule.
Typical Daily Dosage [3] [6] [4] 2 - 60 mg (max) 200 - 1200 mg The significantly lower dosage for this compound aligns with its higher potency [1].

Clinical Efficacy & Safety Profile

Data from clinical trials and real-world studies show how the pharmacological differences translate into clinical performance.

Aspect This compound Ketoconazole
Clinical Efficacy (UFC Normalization) High efficacy: 66-100% in Phase II/III trials [3]; up to 90% in real-world studies [7]. Moderate to high efficacy: Reported rates of 45-93% in various studies [3] [4].
Onset of Action Rapid control of hypercortisolism [7]. Rapid control of hypercortisolism [3].
Common Adverse Events (AEs) Fatigue, nausea, headache, diarrhea [1] [8]. Nausea, vomiting, hepatotoxicity, skin rash [3].
AEs of Special Interest Adrenal insufficiency, hypokalemia, hypertension (due to precursor accumulation), QT prolongation [1] [9] [6]. Hepatotoxicity (including elevated liver enzymes), adrenal insufficiency, gynecomastia in males [3] [4].
Key Clinical Advantage High potency and sustained efficacy; suitable for long-term treatment [4]. -
Key Clinical Limitation Requires careful monitoring for hypokalemia and adrenal insufficiency [9]. Black Box Warning for hepatotoxicity; requires intensive liver function monitoring [3].

Research and Development Implications

  • Potency and Selectivity: this compound's high potency and targeted action on CYP11B1 are key advantages [1] [2]. However, its specificity for the final synthesis step leads to precursor accumulation [2]. Ketoconazole's broader inhibition might be useful in specific contexts but increases the risk of side effects like gynecomastia and hepatotoxicity [3].
  • Clinical Utility: The choice depends on the clinical scenario. This compound may be preferred for long-term management due to its potency and dosing convenience [4]. Ketoconazole might be considered with caution, especially in patients with underlying liver conditions [3].
  • Real-World Performance: Real-world studies confirm this compound's high efficacy (up to 90% complete response) [7] and highlight the need for vigilance regarding adrenal insufficiency, which can occur even during long-term, stable dosing [9].

References

osilodrostat clinical trial LINC 3 LINC 4 outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Study Design & Patient Demographics

The table below summarizes the core designs and baseline characteristics of the LINC 3 and LINC 4 trials.

Feature LINC 3 Trial [1] [2] LINC 4 Trial [3] [4]
Phase & Design Phase III, open-label with a 8-week randomized, double-blind withdrawal period [1] Phase III, initial 12-week randomized, double-blind, placebo-controlled period, followed by a 36-week open-label period [3] [4]
Key Eligibility Persistent/recurrent/de novo CD; mUFC >1.5x ULN [1] [2] Persistent/recurrent/de novo CD; mUFC >1.3x ULN [3] [4]
Patient Number 137 enrolled [1] 73 enrolled [3]
Median Age 40.0 years [1] 39 years [3]
Female (%) 77% (106/137) [1] 84% (61/73) [3]
Previous Pituitary Surgery (%) 88% (120/137) [5] [2] 88% (64/73) [6] [2]
Baseline mUFC (median) 3.5 x ULN [5] [2] 2.5 x ULN [3] [2]

Efficacy Outcomes and Clinical Improvements

Osilodrostat showed rapid and sustained efficacy in controlling cortisol levels and improving key clinical parameters in both studies.

Primary Efficacy Endpoints
  • LINC 3: At the end of the 8-week randomized withdrawal period (week 34), 86% of patients (31/36) maintained mUFC normalization on this compound, compared to 29% (10/35) on placebo, demonstrating a significant treatment benefit [1] [2].
  • LINC 4: At week 12, 77% of patients (37/48) on this compound achieved mUFC ≤ ULN, compared to 8% (2/25) on placebo [3].
Long-Term Cortisol Control
  • LINC 3: The response was sustained, with 81% of patients (86/106) entering the extension phase maintaining mUFC ≤ ULN at week 72 [5] [2].
  • LINC 4: At the end of the trial (median treatment duration 87.1 weeks), 72.4% of patients achieved normal mUFC [6] [4].
Improvements in Clinical Signs and Metabolic Parameters

Long-term treatment led to sustained improvements in various clinical manifestations of hypercortisolism. The table below shows mean changes from baseline in the LINC 3 study [2].

Parameter Baseline (Core Study) Change at Week 48 Change at Week 72 (Extension)
Systolic BP (mm Hg) 132.2 -6.8% -10.1 [2]
Diastolic BP (mm Hg) 85.3 -6.6% -5.8 [2]
Body Weight (kg) 80.8 -4.6% -
HbA1c (%) 6.0 -5.4% -0.4% [2]
CushingQoL Score 42.2 +52.4% -

Similar trends were observed in LINC 4, where improvements in blood pressure, waist circumference, and weight observed during the core study were maintained or improved further during the extension [6] [4].

Safety and Tolerability Profile

The safety profile of this compound was consistent across studies and manageable with dose adjustment.

Safety Aspect LINC 3 Findings [5] [1] LINC 4 Findings [3] [4]
Most Common AEs Nausea (42%), Headache (34%), Fatigue (28%), Adrenal insufficiency (28%) [1] Decreased appetite (37.5%), Arthralgia (35.4%), Nausea (31.3%) [3]
AEs of Special Interest Hypocortisolism-related AEs (51%), AEs related to adrenal hormone precursors (42%) [1] Hypocortisolism, accumulation of adrenal hormone precursors, QT prolongation, pituitary tumor enlargement [6]
Discontinuation due to AEs 10.9% (15/137) during core phase; 11.3% (12/106) during extension [5] -

Experimental Protocol Overview

The methodology for the key experiments cited is summarized below.

  • mUFC Measurement: mUFC was assessed from the mean of two or three 24-hour urine samples, analyzed centrally using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [5] [6].
  • Study Design & Dosing: Both studies used a flexible dosing regimen. This compound was initiated at 2 mg twice daily (bid) and titrated every 2 weeks based on mUFC levels and tolerability, with a maximum dose of 30 mg bid [1] [3].
  • Additional Assessments:
    • Clinical Parameters: Blood pressure, weight, waist circumference, fasting plasma glucose (FPG), and HbA1c were measured at scheduled intervals [5] [6].
    • Patient-Reported Outcomes: Health-related quality of life was evaluated using the CushingQoL questionnaire and the Beck Depression Inventory-II (BDI-II) [5] [6].
    • Physical Manifestations: Investigators assessed features like central obesity, facial rubor, and striae using a semi-quantitative scale [5].
    • Tumor Volume: Pituitary MRI with gadolinium enhancement was performed to monitor changes in tumor size [6].

Mechanism of Action

This compound is a potent, oral inhibitor of 11β-hydroxylase, the enzyme responsible for the final step of cortisol synthesis in the adrenal glands [1]. By inhibiting this enzyme, this compound directly reduces cortisol production [3]. The following diagram illustrates this targeted mechanism.

G Cholesterol Cholesterol Cortisol Precursors\n(11-deoxycortisol) Cortisol Precursors (11-deoxycortisol) Cholesterol->Cortisol Precursors\n(11-deoxycortisol) Multiple Steps Cortisol Cortisol Cortisol Precursors\n(11-deoxycortisol)->Cortisol Final Step 11β-hydroxylase\nEnzyme 11β-hydroxylase Enzyme 11β-hydroxylase\nEnzyme->Cortisol Precursors\n(11-deoxycortisol)  Catalyzes This compound\n(Inhibitor) This compound (Inhibitor) This compound\n(Inhibitor)->11β-hydroxylase\nEnzyme  Inhibits

Key Insights for Professionals

  • Durable Efficacy: The long-term extension data from both trials provide strong evidence that this compound sustains cortisol normalization for over 72 weeks, addressing the chronic nature of Cushing's disease [5] [6].
  • Holistic Benefits: Efficacy extends beyond biochemical control, encompassing meaningful improvements in cardiovascular, metabolic, and physical manifestations of hypercortisolism, as well as quality of life [5] [7] [2].
  • Manageable Safety: The primary safety concerns (hypocortisolism, precursor accumulation) are mechanism-based and can be managed through careful dose titration and monitoring, allowing for long-term treatment [5] [1].
  • Optimizing Control: A 2024 pooled analysis suggests that simultaneous normalization of both mUFC and late-night salivary cortisol (LNSC) is associated with greater improvements in cardiovascular and metabolic parameters compared to mUFC control alone, pointing to a potential dual-target goal for optimal patient management [7].

References

cost-effectiveness analysis osilodrostat Cushing's disease

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile of Osilodrostat at a Glance

The table below summarizes the key efficacy and safety data for this compound from recent real-world studies. This data is crucial for understanding its value proposition, even in the absence of direct cost analyses.

Aspect Reported Data Source Context
Efficacy (Complete Response) 89.2% of patients achieved normalized Urinary Free Cortisol (UFC) [1] Real-world study in Spain (2025)
Time to UFC Normalization Median of 4 weeks [1] Real-world study in Spain (2025)
Cardiometabolic Benefits Significant decrease in systolic and diastolic blood pressure, allowing for reduced antihypertensive medications [1] Real-world study in Spain (2025)
Dosing Starting dose typically 2 mg twice daily; no direct correlation between pre-treatment UFC levels and the dose required for control [2] [3] Case reports & US real-world study (2025)
Common Adverse Events Fatigue, nausea, lower-extremity edema, hypokalemia, and hypertension due to hormone precursor buildup [3] US real-world study (ILLUSTRATE, 2025)
Key Safety Consideration Adrenal Insufficiency (AI) is a frequent and serious adverse effect, requiring careful dose titration and monitoring [2] [4] [3] Multiple sources

Comparative Efficacy and Mechanism of Action

To objectively compare performance with alternatives, it's helpful to understand where this compound fits within the treatment landscape and how it works.

  • Efficacy Comparison: A 2025 real-world study noted that this compound has one of the highest rates of UFC normalization (approx. 80-90%) among available drugs, compared to approximately 35% for cabergoline and 45% for pasireotide [1].
  • Mechanism of Action: this compound is a potent, reversible inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis. This adrenal-directed action makes it effective for all etiologies of endogenous Cushing's syndrome [2] [3].

The following diagram illustrates the key molecular pathway targeted by this compound.

G Predecessors Steroidogenesis Precursors Enzyme 11β-Hydroxylase (CYP11B1) Predecessors->Enzyme Conversion Cortisol Cortisol Enzyme->Cortisol This compound This compound This compound->Enzyme Inhibits

Experimental Protocols for Key Data

For researchers, the methodology behind generating efficacy and safety data is critical. Below are summaries of the protocols from the pivotal studies cited.

  • Study Design for Real-World Evidence (RWE):

    • Design: Multicenter, retrospective chart-review studies [1] [3].
    • Population: Adults with confirmed endogenous Cushing's syndrome (Cushing's disease, adrenal adenomas, ectopic ACTH syndrome) who were prescribed this compound in a real-world setting [3].
    • Primary Endpoint: The proportion of patients with a "complete response," defined as normalization of mean 24-hour Urinary Free Cortisol (UFC) and/or the development of adrenal insufficiency from treatment [1].
    • Data Collection: Data on UFC, late-night salivary cortisol, clinical symptoms, comorbidities, concomitant medications, this compound dosing, and adverse events were extracted from medical records [3].
  • Assessment of Adrenal Insufficiency (AI):

    • Method: AI events were adjudicated based on patient-reported symptoms (e.g., severe fatigue, muscle weakness, hypotension) and confirmed by a low morning serum cortisol level (e.g., ≤10 µg/dL or ≤276 nmol/L) [3].
    • Management: In clinical practice, AI is managed by temporarily interrupting this compound, reducing its dose, and initiating hydrocortisone replacement therapy if necessary [2] [4].

Insights for a Cost-Effectiveness Analysis

Although direct cost data is missing, the clinical profile provides strong indicators for the elements you would need to consider in an economic model:

  • Potential Cost Drivers:
    • Drug Acquisition Cost: The price of this compound itself.
    • Monitoring Costs: Frequent laboratory tests (UFC, serum cortisol, potassium, ACTH) and clinical visits required for dose titration and safety monitoring [2].
    • Management of Adverse Events: Costs associated with treating hypokalemia (potassium supplements), hypertension (additional medications), and especially adrenal insufficiency (emergency visits, hydrocortisone replacement) [3].
  • Potential Cost Offsets:
    • Reduced Comorbidity Management: Significant improvements in blood pressure and glucose metabolism could lead to reduced spending on antihypertensive and antidiabetic medications [1].
    • Avoided Procedures: Effective medical control may help some patients avoid or delay repeat pituitary surgeries or radiotherapy [5].

References

Long-Term Efficacy & Safety of Osilodrostat (LINC 4 Trial)

Author: Smolecule Technical Support Team. Date: February 2026

The LINC 4 trial was a Phase III study that included a 48-week core period, followed by an optional extension period that lasted until week 96 for the last patient enrolled [1] [2].

Aspect Findings from the LINC 4 Extension Study
Study Design Multicenter, open-label extension of a 48-week Phase III core study [3] [2].
Patient Population Adults with Cushing's disease (persistent/recurrent or de novo) [1] [2].
Treatment Duration Median osilodrostat duration: 87.1 weeks; 29 patients received treatment for >96 weeks [3].
Primary Efficacy (mUFC) At end-of-trial, 72.4% of patients achieved normalized mean urinary free cortisol (mUFC) [3] [1].
Other Efficacy Markers Sustained reductions in serum cortisol and late-night salivary cortisol (LNSC) [3] [2].
Clinical Benefits Improvements in cardiovascular/metabolic parameters (e.g., blood pressure, HbA1c) and physical manifestations of Cushing's disease observed in the core period were maintained or improved further during the extension [3] [1].
Safety Profile Generally well-tolerated. Safety profile consistent with previous reports. Common adverse events (AEs) include nausea and arthralgia. AEs of special interest include hypocortisolism and QT prolongation [3] [4].

Detailed Experimental Protocol from LINC 4

For researchers designing similar trials, the methodology of the LINC 4 study is outlined below.

  • Patient Eligibility: Enrolled adult patients with a confirmed diagnosis of persistent or recurrent Cushing's disease after pituitary surgery and/or irradiation, or de novo Cushing's disease (if not surgical candidates). Key inclusion required mUFC >1.3 times the upper limit of normal (ULN) [1] [2].
  • Study Drug Administration: Patients continued on the established effective dose of this compound from the core phase. Dose adjustments were permitted based on individual efficacy and tolerability, with a maximum dose of 30 mg twice daily [1] [2].
  • Primary Efficacy Endpoints:
    • Complete response: mUFC ≤ ULN.
    • Partial response: mUFC decrease ≥50% from baseline and >ULN [1] [2].
  • Key Assessments & Timing:
    • mUFC, Serum Cortisol, LNSC: Measured at weeks 60, 72, 84, 96, and 108, then every 24 weeks.
    • Cardiovascular/Metabolic Parameters (e.g., blood pressure, weight, HbA1c): Assessed every 4-12 weeks.
    • Physical Manifestations & HRQoL: Evaluated using CushingQoL and BDI-II questionnaires at weeks 72, 96, and End-of-Treatment.
    • Tumor Volume: Pituitary MRI performed at weeks 72 and 96 to assess changes [1] [2].
  • Statistical Methods: Results were analyzed descriptively; no formal statistical testing was performed during the extension phase [3] [2].

Head-to-Head Comparison with Metyrapone

While direct randomized comparisons are limited, a Matching-Adjusted Indirect Comparison (MAIC) using pooled data from LINC-3 and LINC-4 provides insights versus metyrapone.

Comparison Factor This compound Metyrapone
Mechanism of Action Potent oral inhibitor of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) [4]. Inhibits 11β-hydroxylase (CYP11B1) [5].
Comparative Efficacy Significantly higher odds of complete response (normal mUFC) at Weeks 12, 24, and 36 [6]. Lower odds of complete response compared to this compound in indirect comparisons [6].
Speed of Cortisol Reduction Rapid reduction; one study showed a -68.4% decrease in UFC after 2 weeks [5]. Slower initial reduction; -21.3% decrease in UFC after 2 weeks in a comparative study [5].
Blood Pressure Control Faster improvement; number of antihypertensive drugs decreased after 4 weeks [5]. Slower improvement in blood pressure control [5].
Safety Considerations Associated with nausea and arthralgia more than placebo; monitor for QT prolongation and hypocortisolism [4]. Not detailed in available results, but both drugs require monitoring for adrenal insufficiency and hypokalemia.

The following diagram illustrates the core workflow of the LINC 4 trial extension phase and this compound's mechanism.

cluster_0 This compound Mechanism Start Patient Enrollment (Cushing's Disease) Core 48-Week Core Phase Start->Core Decision Clinical Benefit at W48? Core->Decision Extension Enter Extension Phase (Open-label) Decision->Extension Yes End Study Completion Decision->End No Assessments Long-Term Assessments Extension->Assessments Assessments->End Enz11B 11β-Hydroxylase (CYP11B1 Enzyme) Result Reduced Cortisol & Aldosterone Production Enz11B->Result EnzAldo Aldosterone Synthase (CYP11B2 Enzyme) EnzAldo->Result Inhibit This compound Inhibits CYP11B1 & CYP11B2 Inhibit->Enz11B Inhibit->EnzAldo

Key Takeaways for Researchers

  • Sustained Efficacy: The 96-week data from the LINC 4 extension robustly demonstrates that this compound provides sustained long-term control of cortisol levels in patients with Cushing's disease, with efficacy maintained in over 70% of patients [3] [1].
  • Clinical Relevance: Beyond biochemical control, long-term treatment leads to meaningful and sustained improvements in cardiovascular, metabolic, and physical manifestations of hypercortisolism, which are critical patient outcomes [3] [2].
  • Favorable Comparative Profile: Indirect comparisons and a small retrospective study suggest that this compound may offer a potency and speed of onset advantage over metyrapone, though real-world direct comparisons are still needed [5] [6].

References

osilodrostat real-world effectiveness Spanish multicenter study

Author: Smolecule Technical Support Team. Date: February 2026

Real-World & Clinical Trial Efficacy of Osilodrostat

The following table summarizes key efficacy findings from recent real-world studies and clinical trial extensions for this compound.

Study / Population Study Type & Timeframe Urinary Free Cortisol (UFC) Normalization Rate Time to UFC Normalization Key Clinical Improvements
Spanish Multicenter Study (n=37) [1] Real-world, retrospective (Median 5 months) 89.2% (Complete response) Median: 4 weeks (67% by Month 1) [1] Significant decrease in systolic/diastolic blood pressure; reduction in antihypertensive medications [1]
ILLUSTRATE US Study (n=34 with CD) [2] Real-world, retrospective 70.0% (with pre-treatment UFC >ULN) Not specified Reductions in median UFC and late-night salivary cortisol [2]
LINC 4 Extension (n=53) [3] Clinical trial extension (Median 87.1 weeks) 72.4% at end-of-trial [3] Sustained normalization from core study [3] Improvements in cardiovascular, metabolic parameters, and physical manifestations of CD were maintained or improved [3]
LINC 3 Extension (n=106) [4] Clinical trial extension (Median 130 weeks) 81% at week 72 [4] Sustained normalization from core study [4] Maintenance of improvements in cardiometabolic parameters, physical manifestations, and quality of life [4]

Head-to-Head Comparison with Metyrapone

While no direct clinical trials exist, a 2025 Matching-Adjusted Indirect Comparison (MAIC) provides a statistical comparison between this compound and metyrapone. This method reweights patient-level data from this compound trials to match the baseline characteristics of patients in the metyrapone trial, allowing for an estimated treatment effect [5].

Complete Response (UFC ≤ Upper Limit of Normal) [5] [6]:

  • At Week 12: Patients on this compound had 2.75 to 3.43 times greater odds of achieving normal cortisol levels than those on metyrapone.
  • At Week 24: The odds ratio for complete response was 3.28 for this compound versus metyrapone.
  • At Week 36: The odds of complete response were 7.57 to 10.50 times greater with this compound.

This analysis demonstrates that this compound is a statistically more efficacious treatment option for normalizing cortisol levels over time compared to metyrapone [5] [6].

Experimental Protocols & Key Methodologies

For transparency and reproducibility, here are the core methodologies from the cited studies:

  • Spanish Multicenter Study Design [1]:

    • Type: Retrospective, multicenter real-world study.
    • Patients: 37 adults with Cushing's Disease from multiple Spanish centers.
    • Intervention: this compound treatment (starting in monotherapy or combination therapy).
    • Primary Endpoint: Proportion of complete responders (UFC < upper limit of normal and/or development of adrenal insufficiency).
    • Data Collection: Secondary data collection of anonymized patient data from the SPAIN-CUSHING database.
  • Matching-Adjusted Indirect Comparison (MAIC) Methodology [5] [6]:

    • Method: Unanchored MAIC to synthesize relative treatment effects.
    • Data Sources: Patient-level data from LINC-3 and LINC-4 trials (this compound) vs. published aggregate data from the PROMPT trial (metyrapone).
    • Adjustment: Patient-level data from this compound trials were reweighted to match the baseline characteristics (age, sex, time since diagnosis, mean UFC) of the metyrapone trial population.
    • Outcome Estimation: Weighted logistic regression models provided relative effect estimates as Odds Ratios (ORs).

Mechanism of Action and Clinical Management Pathway

The diagram below illustrates this compound's mechanism and the typical clinical management workflow based on expert consensus [7] and clinical data.

cluster_moa Mechanism of Action cluster_path Clinical Management Pathway A This compound B Inhibits 11β-Hydroxylase (CYP11B1) A->B C Blocked Cortisol Synthesis B->C D Reduced Urinary Free Cortisol (UFC) Levels C->D Start Patient Preparation & Baseline Tests (ECG, UFC, Serum Cortisol, Potassium) Initiate Initiate this compound (Start: 2 mg twice daily) Start->Initiate Titrate Titrate Dose (Increment by 1-2 mg every 2-4 weeks based on UFC & tolerability) Initiate->Titrate Maintain Maintenance & Monitoring (Regular UFC, clinical symptoms, and adverse event checks) Titrate->Maintain AE Manage Adverse Events Titrate->AE If AE occurs AE->Titrate Dose adjust/ manage

Safety and Tolerability Profile

This compound's safety profile is consistent across clinical trials and real-world studies. The table below lists common and important adverse events.

Adverse Event Frequency / Notes Management Considerations
Adrenal Insufficiency / Glucocorticoid Withdrawal Syndrome Very Common (e.g., 28.6% in ILLUSTRATE [2]; 9.9% of treatment-related AEs in LINC 6 [8]) Differentiate based on symptoms and serum cortisol levels. Requires careful dose titration and may need glucocorticoid replacement [1] [7].
Hypokalemia Common Related to increased 11-deoxycorticosterone; may require potassium supplementation [9].
Hyperandrogenism (e.g., hirsutism, acne) Common in females Caused by accumulation of adrenal androgen precursors [9].
Prolonged QTc Interval Uncommon, but potentially serious Requires assessment of concomitant medications and periodic ECG monitoring [9] [10].
Nausea, Fatigue, Edema Common (≥20% in trials) Generally manageable; may be dose-related [2] [10].

Key Takeaways for Researchers

  • High Real-World Efficacy: The recent Spanish study confirms that the high efficacy (around 90% complete response) observed in controlled clinical trials is translatable to real-world clinical practice, with a rapid onset of action [1].
  • Sustained Long-Term Benefit: Extension studies provide robust evidence that this compound maintains cortisol control and clinical improvements for up to 130 weeks (approximately 2.5 years) [3] [4].
  • Favorable Comparative Profile: Indirect comparisons suggest this compound has significantly higher odds of achieving normal cortisol levels compared to metyrapone, a commonly used steroidogenesis inhibitor [5].
  • Manageable Safety: The safety profile is well-characterized. The most common adverse events are related to its mechanism of action and can be managed with careful dose titration and monitoring, as outlined in consensus guidelines [7].

References

osilodrostat placebo-controlled trial results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes from Phase III Trials

Trial & Design Primary Endpoint & Result Key Secondary Endpoint & Result Long-Term Control

| LINC 4 12-week randomized, double-blind, placebo-controlled period, followed by a 36-week open-label period [1] | Proportion with mUFC ≤ ULN at Week 12:Osilodrostat: 77% (37/48) • Placebo: 8% (2/25) • Odds Ratio: 43.4 (95% CI: 7.1, 343.2) • P-value: < 0.0001 [1] | Proportion with mUFC ≤ ULN at Week 36 (all patients on this compound): 81% (95% CI: 69.9, 89.1) [1] | Extension study: Normalized mUFC was maintained in 72.4% of patients at the end of the trial (median treatment duration: 87.1 weeks) [2]. | | LINC 3 24-week open-label period, followed by an 8-week randomized, double-blind withdrawal period [3] | Proportion maintaining mUFC ≤ ULN at Week 34 (end of withdrawal period):This compound: 86% (31/36) • Placebo: 29% (6/21) • Odds Ratio: 13.7 (95% CI: 3.7, 53.4) • P-value: < 0.001 [3] | Proportion with mUFC ≤ ULN at Week 48 (end of open-label period): 66% (90/137) [3] | Not applicable to the core study. |

Detailed Experimental Protocols

The data in the table above comes from rigorously designed clinical trials. Here is a detailed look at their methodologies.

LINC 4 Trial Protocol [1]
  • Objective: To evaluate the safety and efficacy of this compound compared to placebo in patients with Cushing's disease.
  • Study Design: A Phase III, multicenter trial comprising an initial 12-week randomized, double-blind, placebo-controlled period (this compound:placebo, 2:1 ratio), followed by a 36-week open-label treatment period.
  • Participants: Adults (aged 18-75 years) with confirmed Cushing's disease and mean urinary free cortisol (mUFC) excretion ≥1.3 times the upper limit of normal (ULN).
  • Intervention:
    • Dosage: this compound was initiated at 2 mg twice daily (BID). An independent endocrinologist could titrate the dose every ~3 weeks based on mUFC levels and tolerability, following a sequence of 2→5→10→20 mg BID.
    • Placebo: Patients in the placebo group received a dummy titration schedule to maintain blinding.
  • Primary Endpoint: The proportion of randomized patients achieving mUFC ≤ ULN at week 12.
LINC 3 Trial Protocol [3]
  • Objective: To assess the efficacy and safety of this compound, including a double-blind, randomized withdrawal period.
  • Study Design: A prospective, multicenter, open-label study with a double-blind randomized withdrawal phase after a 24-week, open-label, single-arm treatment period.
  • Participants: Adults with confirmed persistent/recurrent or de novo Cushing's disease.
  • Intervention:
    • Open-label Period (Weeks 1-24): All patients received this compound, with the dose titrated to effective and tolerable levels.
    • Randomized Withdrawal Period (Weeks 25-34): Patients with mUFC ≤ ULN at week 24 were randomized to either continue this compound or switch to placebo for 8 weeks.
  • Primary Endpoint: The proportion of patients maintaining a complete response (mUFC ≤ ULN) at week 34 (end of the randomized withdrawal period).

Mechanism of Action and Workflow

This compound's efficacy stems from its targeted action on cortisol synthesis. The following diagram illustrates its mechanism and the logical flow of the clinical trials.

G ACTH ACTH-secreting Pituitary Adenoma CortisolExcess Chronic Cortisol Excess (Cushing's Disease) ACTH->CortisolExcess Enzyme Enzyme: 11β-Hydroxylase (CYP11B1) CortisolExcess->Enzyme Final step of cortisol synthesis Result Normalized Cortisol Levels Enzyme->Result Blocked Drug This compound Inhibition Potent and Selective Inhibition Drug->Inhibition LINC4 LINC 4 Trial: Placebo-Controlled Drug->LINC4 LINC3 LINC 3 Trial: Randomized Withdrawal Drug->LINC3 Inhibition->Enzyme Result->LINC4 Result->LINC3 Efficacy Confirmed Superior Efficacy vs. Placebo LINC4->Efficacy LINC3->Efficacy

Key Safety Findings and Comparisons

While highly effective, this compound's safety profile is important for a complete comparison.

  • Common Adverse Events: In the LINC 4 trial, the most common adverse events during the placebo-controlled period with this compound versus placebo were decreased appetite (37.5% vs. 16.0%), arthralgia (35.4% vs. 8.0%), and nausea (31.3% vs. 12.0%) [1].
  • Adrenal Insufficiency: Due to its potent mechanism, this compound is associated with a risk of adrenal insufficiency (AI), which requires careful dose monitoring and management. In some cases, adrenal suppression can be prolonged even after discontinuation [4] [5].
  • Other Considerations: Like other steroidogenesis inhibitors, this compound may lead to hypokalemia and accumulation of hormone precursors, which can sometimes cause hypertension or QTc prolongation [6] [7].
  • Indirect Comparison with Metyrapone: A 2025 matching-adjusted indirect comparison suggested that this compound provides significantly increased odds of complete response (mUFC ≤ ULN) compared to metyrapone at Weeks 12, 24, and 36 [8].

Conclusion for Professionals

The placebo-controlled data from the LINC 3 and LINC 4 trials robustly demonstrate that this compound is a highly effective treatment for normalizing cortisol levels in Cushing's disease. Its efficacy is significantly superior to placebo, with a rapid onset of action and sustained long-term control.

References

osilodrostat impact cardiometabolic parameters blood pressure

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Cardiometabolic Impact

The tables below summarize key efficacy and safety data from clinical trials, highlighting osilodrostat's effects on blood pressure and glycemic control.

Table 1: Efficacy on Blood Pressure and Glycemic Parameters (Pooled Analysis of LINC 3 & LINC 4 Trials) [1] [2]

Parameter Patient Population Results at Week 72 Additional Findings
Blood Pressure Patients with hypertension (82.9% of study population) - 49.1% and 58.5% of patients achieved normotensive SBP (≤130 mmHg) and DBP (≤90 mmHg), respectively [1] [2]. - 26.8% of patients reduced or stopped antihypertensive medication [1] [2].
Glycemic Control Patients with diabetes (40.0% of study population) - 33.3% and 61.5% achieved normal FPG (<100 mg/dL) and HbA1c (<6.5%), respectively [1] [2]. - 35.7% of patients reduced or stopped antihyperglycemic medication [1] [2].

Table 2: Comparative Safety and Tolerability Profile [3]

Adverse Event Category Common Adverse Events Notes / Underlying Mechanism
Hypocortisolism Related Nausea, vomiting, fatigue, adrenal insufficiency [3] [4] Considered a desirable, dose-dependent effect reflecting drug potency; requires careful monitoring [3].
Hormone Precursor Accumulation Hypokalemia, hypertension, edema, hirsutism, acne [3] [5] Caused by buildup of 11-deoxycortisol and other steroid precursors; may require concomitant medication [3] [5].
Other Common Events Headache, arthralgia [3] ---

Mechanism of Action and Signaling Pathway

This compound is a potent, oral inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step of cortisol biosynthesis in the adrenal glands [5]. Its impact on cardiometabolic parameters is an indirect result of correcting the primary pathology of Cushing's disease—hypercortisolism.

The diagram below illustrates the drug's site of action and the consequent biochemical events.

fascia Start ACTH Stimulation A Cholesterol Start->A B 11-deoxycortisol A->B C Cortisol (End Product) B->C Conversion Blocked B->C Catalyzes MC Mineralocorticoid Receptor Activation B->MC Accumulates and is converted to 11-deoxycorticosterone Enz Enzyme: 11β-hydroxylase (CYP11B1) Enz->B Catalyzes Drug Drug: this compound Drug->Enz Inhibits S1 Clinical Effects: Hypokalemia, Hypertension, Edema MC->S1 S2 Clinical Effects: Hirsutism, Acne

As the diagram shows, inhibiting CYP11B1 has two primary consequences:

  • Reduced Cortisol: The direct inhibition of the final synthesis step rapidly lowers cortisol levels, which in turn improves cortisol-induced hypertension and insulin resistance [1].
  • Precursor Accumulation: The blockade causes a buildup of steroid precursors upstream of the enzyme. Notably, 11-deoxycortisol can be converted to 11-deoxycorticosterone, a compound with mineralocorticoid activity. The accumulation of this precursor can activate the mineralocorticoid receptor, leading to side effects like hypokalemia, hypertension, and edema [3] [5]. This explains the seemingly paradoxical occurrence of hypertension as an adverse event despite the overall improvement in blood pressure from cortisol reduction.

Detailed Experimental Protocols

For transparency and reproducibility, here are the methodologies from the key studies cited.

1. Core Clinical Trial Designs (LINC 3 & LINC 4) [1] [2]

  • Objective: To evaluate the efficacy and safety of this compound in patients with persistent/recurrent or de novo Cushing's disease.
  • Population: Adults (18-75 years) with confirmed Cushing's disease and mean urinary free cortisol (mUFC) >1.5x ULN (LINC 3) or >1.3x ULN (LINC 4).
  • Design:
    • LINC 3: 48-week, open-label study with an 8-week randomized withdrawal period (W26-34).
    • LINC 4: 48-week study with an initial 12-week double-blind, placebo-controlled period.
  • Dosing: Oral this compound started at 2 mg twice daily. Dose was titrated every 2-4 weeks based on efficacy (mUFC levels) and tolerability, up to a maximum of 30 mg twice daily.
  • Primary Endpoints: mUFC normalization at the end of the core study phases.
  • Cardiometabolic Assessments: Sitting (LINC 3) or supine (LINC 4) blood pressure; fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c). Use of concomitant antihypertensive and antidiabetic medications was recorded.

2. Real-World Evidence Study (Spanish Cohort) [6]

  • Objective: To evaluate the real-world efficacy and safety of this compound in clinical practice.
  • Design: Retrospective, multicenter analysis of 37 patients with Cushing's disease.
  • Data Collection: Data on urinary free cortisol (UFC), systolic/diastolic blood pressure, antihypertensive medication use, and adverse events were collected from patient records.
  • Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests were used to compare parameters before and during this compound therapy.

Conclusion and Comparative Perspective

  • Compared to other steroidogenesis inhibitors like metyrapone (which shares a similar mechanism), this compound is reported to be more potent in vitro and may lead to lower levels of certain precursors like 11-deoxycortisol, potentially moderating the risk of related adverse effects [3].
  • Compared to pituitary-directed therapies or other medication classes, the cardiometabolic improvements with this compound are primarily a consequence of its potent and rapid cortisol-lowering effect, rather than a direct action on vascular or insulin-signaling pathways.

For researchers, the key consideration is the dual nature of its impact: profound therapeutic benefits from cortisol reduction, counterbalanced by a unique safety profile stemming from steroid precursor accumulation. Managing this balance through careful dose titration and monitoring is critical for optimal patient outcomes.

References

Summary of Osilodrostat's Efficacy and Quality of Life Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Study Type / Focus Key Efficacy Findings (UFC Normalization) Key CushingQoL / Quality of Life Findings
Comparative Analysis (vs. Metyrapone) [1] [2] Higher odds of complete response (UFC ≤ ULN) at Weeks 12 (OR: 2.75), 24 (OR: 3.28), and 36 (OR: 10.50). Not specifically measured in this analysis.
Meta-Analysis (vs. Placebo) [3] Significantly higher odds of normal 24-hour UFC after 8-12 weeks (OR: 21.94). Not the focus of this analysis.

| Real-World Evidence [4] | 89.2% of patients achieved complete response (UFC normalization). Rapid effect: Median time to UFC normalization was 4 weeks. | Improvements in cardiometabolic profile (e.g., blood pressure), which are key factors influencing overall QoL. | | Dosing Regimen Study [5] | Effective cortisol control with a once-daily regimen. | Statistically significant improvement in CushingQoL scores (+4.2 points, p=0.029). Significant improvement in sleep quality. |

Detailed Experimental Data and Methodologies

For research and development professionals, a deeper understanding of the experimental designs and methodologies used to generate this data is crucial.

Matching-Adjusted Indirect Comparison (MAIC) vs. Metyrapone

This study provides the most robust comparative efficacy data for Osilodrostat against an active comparator, metyrapone [1] [2].

  • Objective: To compare the efficacy and tolerability of this compound and Metyrapone in controlling Cushing's syndrome in the absence of a direct head-to-head clinical trial.
  • Methodology:
    • Design: Unanchored Matching-Adjusted Indirect Comparison (MAIC).
    • Data Sources: Individual patient-level data from two this compound trials (LINC-3 and LINC-4) were re-weighted to match the aggregate baseline characteristics of patients from a published Metyrapone trial (PROMPT).
    • Endpoints:
      • Primary Efficacy: Complete Response (CR), defined as mean Urinary Free Cortisol (UFC) ≤ 1.0 × the Upper Limit of Normal (ULN) at Weeks 12, 24, and 36.
      • Tolerability: All-cause treatment discontinuation and discontinuation due to lack of efficacy or adverse events.
  • Key Findings: As shown in the table above, this compound demonstrated significantly increased odds of achieving UFC normalization at all time points compared to Metyrapone [1] [2].
Prospective Study on Once-Daily Dosing and QoL

This recent 2025 study investigated a novel dosing regimen and its direct impact on CushingQoL [5].

  • Objective: To assess the efficacy and safety of a once-daily evening dose of this compound in optimizing the circadian cortisol profile and its effect on patient-reported outcomes.
  • Methodology:
    • Design: Prospective, multicenter study.
    • Patients: 16 patients with well-controlled Cushing's syndrome on a stable twice-daily this compound regimen transitioned to an equivalent once-daily dose in the evening.
    • Assessments:
      • Cortisol Monitoring: Frequent sampling of circadian steroid profiles in saliva, serum, and urine using UHPLC-MS/MS.
      • Quality of Life: Measured using the CushingQoL questionnaire.
      • Sleep Quality: Measured using the Pittsburgh Sleep Quality Index (PSQI).
  • Key Findings: The once-daily regimen was not only effective in controlling cortisol but also led to a statistically significant improvement in CushingQoL scores and sleep quality [5].

The Link: Cortisol Control and Quality of Life

The connection between this compound's efficacy and improved QoL is rooted in its mechanism of action. The following diagram illustrates the pathway from treatment to patient-reported outcomes, which is supported by the clinical data.

A This compound Treatment B Inhibition of 11β-hydroxylase (CYP11B1) A->B C Reduction in Cortisol Synthesis B->C D Normalization of Urinary Free Cortisol (UFC) C->D E Improvement in Clinical Symptoms D->E H Physiological & Psychosocial Parameters D->H Measured in Clinical Trials F Enhanced Health-Related Quality of Life E->F G CushingQoL Questionnaire F->G Assessed via

The CushingQoL questionnaire is a validated instrument specifically designed for Cushing's syndrome patients. It has been psychometrically evaluated for reliability, validity, and responsiveness, making it a credible endpoint in clinical studies [6]. Research suggests that its items can be grouped into two subscales—psychosocial issues and physical problems—which together provide a comprehensive assessment of the patient's health status [7].

Conclusion

  • Superior Efficacy: this compound demonstrates a strong and rapid ability to normalize UFC, showing significantly higher odds of success compared to both placebo and Metyrapone [1] [3] [2].
  • Positive QoL Impact: Effective cortisol control with this compound translates directly into measurable improvements in health-related quality of life, as captured by the validated CushingQoL instrument. Improvements in sleep and cardiometabolic parameters further contribute to this benefit [5] [4].
  • Advanced Dosing: Emerging evidence supports that a simplified once-daily regimen can maintain efficacy while potentially improving patient convenience, adherence, and QoL outcomes [5].

References

osilodrostat steroidogenesis inhibitors meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes core experimental data from clinical trials and real-world studies on osilodrostat and other common therapies. The efficacy for this compound and pasireotide is based on UFC (Urinary Free Cortisol) normalization rates, while the data for ketoconazole and metyrapone are estimates from retrospective studies [1].

Drug Name Mechanism of Action Reported Efficacy (UFC Normalization) Common Adverse Events Key Experimental Findings
This compound Inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) [1] [2]. ~80-90% in clinical trials & real-world studies [3] [1] Adrenal insufficiency, hypokalemia, hypertension [3] [2] Rapid control; median time to first UFC control: 35 days [3].
Metyrapone Inhibits 11β-hydroxylase [4]. ~50% [1] Hypertension, masculinization, gastric discomfort [4] Weaker CYP17A1 inhibition than this compound; higher androgen precursors [4].
Ketoconazole Inhibits multiple steroidogenic enzymes (CYP17A1, etc.) [5]. ~70% [1] Liver toxicity, GI intolerance [5]
Pasireotide Somatostatin receptor agonist (pituitary-directed) [5]. ~35-45% [1] [5] Hyperglycemia, diabetes, GI issues, cholelithiasis [5]

Detailed Experimental Data and Protocols

For researchers, the methodology behind key findings is critical. Here is a breakdown of the experimental approaches from the cited studies.

  • Study Design and Efficacy Endpoints: The high-efficacy data for this compound comes from a large, pooled analysis of three prospective clinical trials (LINC 2, 3, and 4) involving 229 patients with Cushing's disease [3]. The primary efficacy endpoint in these studies was the normalization of mean Urinary Free Cortisol (mUFC) levels [3]. The real-world study from Spain (n=37) used a similar endpoint, defining "complete response" as UFC normalization and/or development of adrenal insufficiency [1].
  • Steroid Profiling Methodology: A key study comparing metyrapone and this compound used high-performance liquid chromatography-mass spectrometry (LC-MS/MS) to provide a precise quantitative profile of 12 steroid hormones [4]. This included measuring cortisol, progesterone, pregnenolone, deoxycorticosterone, corticosterone, 17-hydroxyprogesterone, 17-hydroxypregnenolone, and 11-deoxycortisol [4]. This protocol is detailed in the methods section of the cited paper [4].
  • Safety Monitoring Protocol: In clinical practice and trials, safety is assessed through continuous monitoring. This includes regular measurements of serum potassium, ACTH, and other hormones like dehydroepiandrosterone sulfate (DHEA-S) [4] [2]. Patients are monitored for signs and symptoms of adrenal insufficiency, especially during dose titration [3] [2].

Steroidogenesis Inhibition Pathway

The following diagram illustrates the adrenal steroidogenesis pathway and the specific enzymes targeted by this compound and other inhibitors, which explains their different hormonal and side-effect profiles.

The diagram shows that This compound and metyrapone both target the final step of cortisol production by inhibiting 11β-hydroxylase (CYP11B1), which explains their rapid efficacy [4] [1]. However, research indicates that this compound provides more potent inhibition of both CYP11B1 and CYP17A1, leading to a more significant reduction in androgen production—a key differentiator from metyrapone, which can cause androgen-related side effects like masculinization [4].

Key Insights for Clinical and Research Applications

  • Superior Enzyme Inhibition: Switching from metyrapone to this compound provides more comprehensive enzyme blockade. Studies show this compound offers superior inhibition of CYP17A1, evidenced by significantly decreased ratios of 17-hydroxypregnenolone/pregnenolone (17Preg/Preg) and 17-hydroxyprogesterone/progesterone (17Prog/Prog). This results in reduced androgen production and can alleviate complications like hypertension and masculinization [4].
  • Real-World Dosing and Titration: While clinical trials show a median average this compound dose of 6.8 mg/day, real-world data suggests a positive correlation between the maintenance dose and the magnitude of UFC reduction [3] [1]. This highlights the importance of personalized dose titration to achieve optimal outcomes [3].
  • Prolonged Adrenal Suppression: A notable finding from a recent case report is that adrenal suppression from this compound can be prolonged and persist even after discontinuation of the drug [2]. This suggests the drug may have unknown long-term effects on adrenal function, necessitating close monitoring for hypocortisolism even after therapy has been stopped [2].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

227.08587549 Da

Monoisotopic Mass

227.08587549 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5YL4IQ1078

Drug Indication

Osilodrostat is indicated for the treatment of adult patients with Cushing's disease for whom pituitary surgery is not an option or has not been curative.
FDA Label
Isturisa is indicated for the treatment of endogenous Cushing's syndrome in adults.
Treatment of adrenal cortical hyperfunction

Livertox Summary

Osilodrostat is an inhibitor of cortisol synthesis that is used in the treatment of Cushing disease not controlled by standard therapy. Osilodrostat therapy has not been linked to serum aminotransferase elevations during therapy or with instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Enzyme Inhibitors
Endocrine Disease Agents

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.

Absorption Distribution and Excretion

The oral absorption of osilodrostat is rapid, with a Tmax of approximately 1 hour, and assumed to be essentially complete. Exposure (i.e. AUC and Cmax) increases slightly more than dose-proportionately over the standard dosing range. Coadministration of osilodrostat with food does not affect its pharmacokinetics to a clinically significant extent. Age and gender do not affect pharmacokinetics, but bioavailability and total exposure is higher (though not clinically significant) in patients of Asian descent. Exposure to osilodrostat is greater in patients with moderate-severe hepatic impairment - prescribing information recommends a starting dose of 1mg twice daily in patients with moderate hepatic impairment (Child-Pugh B) and a starting dose of 1mg each evening in patients with severe hepatic impairment (Child-Pugh C).
Following oral administration of radiolabeled osilodrostat, 90.6% of the radioactivity was eliminated in the urine with only 1.58% in the feces. Only 5.2% of the administered dose was eliminated in the urine as unchanged parent drug, suggesting that metabolism followed by urinary elimination is osildrostat's primary means of clearance.
The median apparent volume of distribution of osilodrostat is 100 L.
Data regarding the oral clearance of osilodrostat are not currently available.

Metabolism Metabolites

Osilodrostat is extensively metabolized - approximately 80% of an orally administered dose is excreted as metabolites, and this is the predominant means of drug clearance. The most abundant metabolites in plasma are M35.4 (di-oxygenated osilodrostat), M16.5, and M24.9 at 51%, 9%, and 7% of the administered dose, respectively. The M34.5 and M24.9 metabolites have longer half-lives than the parent drug which may lead to accumulation with twice-daily dosing. Of the thirteen metabolites observed in the urine, the most abundant are M16.5 (osilodrostat glucuronide), M22 (a glucuronide conjugate of M34.5), and M24.9 at 17%, 13%, and 11% of the administered dose, respectively. The M34.5 metabolite accounts for less than 1% of the dose excreted in urine, but its glucuronide conjugate (M22) accounts for approximately 13%. The biotransformation of osilodrostat is mediated by multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, though no single enzyme appears to contribute >25% to the total clearance. Of the total clearance, approximately 26% is CYP-mediated, 19% is UGT-mediated, and 50% is mediated by other enzymes. The formation of M34.5, the major metabolite of osilodrostat, is likely non-CYP-mediated. The formation of osilodrostat glucuronide (M16.5), its major urinary metabolite, is catalyzed by UGT1A4, UGT2B7, and UGT2B10. _In vitro_ data suggest that none of the metabolites contribute to the therapeutic efficacy of osilodrostat, but the M34.5 metabolite has been implicated in the inhibition and/or induction of multiple enzymes and transporters.

Wikipedia

Osilodrostat

Biological Half Life

The elimination half-life of osilodrostat is approximately 4 hours.

Use Classification

Human drugs -> Orphan -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
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